(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458106 | |
| Record name | 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143322-57-0 | |
| Record name | 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143322-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143322570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-5-bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-5-bromo-3-(1-methyl-2-pyrrolinylmethyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XR1NS522CP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR1NS522CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (CAS: 143322-57-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole, hereafter referred to as BIP, is a chiral indole derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its primary and well-documented role is that of a pivotal intermediate in the synthesis of Eletriptan, a second-generation triptan medication used for the acute treatment of migraine headaches.[1][3] The stereochemistry of the (R)-pyrrolidinylmethyl group is a critical pharmacophoric element, essential for the biological activity of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive technical overview of BIP, including its physicochemical properties, detailed synthesis methodologies, analytical characterization, and its crucial function in the drug development pipeline, grounded in established scientific literature and process chemistry principles.
Introduction and Core Significance
The indole nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous biologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). BIP, with its 5-bromo-indole structure, is a synthetic precursor designed to mimic aspects of the serotonin pharmacophore.[1] Its core significance lies in its role as the penultimate intermediate for Eletriptan (sold under the brand name Relpax®).[4] Eletriptan functions as a potent and selective agonist for the serotonin 5-HT1B and 5-HT1D receptors.[5][6][7] Agonism at these receptors leads to the constriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, thereby alleviating the symptoms of a migraine attack.[5][6][7]
The synthesis of Eletriptan from BIP is the final step in a multi-stage manufacturing process. Therefore, the purity, yield, and stereochemical integrity of BIP are of paramount importance, directly impacting the quality and efficacy of the final drug product. This guide focuses on the "core" of BIP: its synthesis, characterization, and handling as a critical raw material.
Physicochemical and Safety Profile
A thorough understanding of the physical, chemical, and safety properties of BIP is essential for its effective use in a research or manufacturing setting.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 143322-57-0 | [8][9] |
| Molecular Formula | C₁₄H₁₇BrN₂ | [10] |
| Molecular Weight | 293.20 g/mol | [10] |
| IUPAC Name | 5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | [10] |
| Appearance | White to off-white solid/crystalline powder | [11] |
| Melting Point | 82-87 °C | [12] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [12] |
| Density | ~1.4 g/cm³ | [12] |
Safety and Handling
BIP is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[10] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [10]
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H332: Harmful if inhaled.
-
H361f: Suspected of damaging fertility.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H400: Very toxic to aquatic life.
Storage should be at room temperature in a dry, well-sealed container.[13][14]
Synthesis and Purification: A Technical Workflow
The synthesis of BIP is a multi-step process that demands precise control over reaction conditions to ensure high yield and enantiomeric purity. The most common route involves the reduction of a carbonyl intermediate.
Synthetic Pathway Overview
The general pathway involves the reduction of the amide carbonyl in the precursor, (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester, to a methylene group. This is a critical transformation that establishes the final structure of BIP.
Caption: General synthetic route to BIP and its conversion to Eletriptan.
Detailed Experimental Protocol: Reduction
This protocol is a synthesis of methods described in the literature, particularly in patent filings detailing the process.[8][11] The choice of reducing agent is critical; sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA, also known as Red-Al®) is frequently used in an aprotic organic solvent like tetrahydrofuran (THF) or toluene due to its efficacy and handling characteristics compared to agents like lithium aluminum hydride (LAH).[8]
Materials:
-
(R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester (Precursor)
-
Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), 70% solution in toluene
-
Dry Tetrahydrofuran (THF)
-
Toluene
-
5% Aqueous Sodium Hydroxide (NaOH)
-
n-Heptane
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve the precursor (e.g., 60.0 g) in dry THF (e.g., 600 ml) under a nitrogen atmosphere.[11]
-
Reducing Agent Preparation: In a separate flask, dilute the 70% SDMA solution in toluene (e.g., 210 ml) with additional dry THF (e.g., 270 ml).[11]
-
Addition: Add the precursor solution dropwise to the stirred SDMA solution. It is crucial to maintain the internal temperature between 30-40°C during the addition to control the exothermic reaction.[11]
-
Reaction: After the addition is complete, heat the mixture to approximately 50°C and maintain for 60-120 minutes, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).[8][11]
-
Quenching: Cool the reaction mixture to 5-15°C. Carefully and slowly add water to quench the excess reducing agent, followed by a 5-10% aqueous solution of sodium hydroxide.[11] This step is highly exothermic and requires efficient cooling.
-
Workup and Extraction: Stir the resulting mixture vigorously. The organic layer (containing the product) is separated. The aqueous layer may be extracted again with toluene to maximize recovery.
-
Purification (Crystallization): Combine the organic layers. The volume is typically reduced by distillation under reduced pressure. The concentrated solution is then cooled gradually to 5-10°C to induce crystallization of the BIP free base.[15] The resulting solid is collected by filtration and washed sequentially with cold toluene and n-heptane to remove residual impurities.[15][16] The product is then dried under vacuum.
Alternative Purification: Oxalate Salt Formation
An alternative and often preferred industrial method for purification involves the formation and subsequent breaking of an oxalate salt.[1][16] This method can be more effective at removing certain impurities and avoids the need for column chromatography.
Caption: Workflow for the purification of BIP via oxalate salt formation.
This process involves treating the crude BIP with oxalic acid to precipitate the oxalate salt, which is then isolated. The pure salt is subsequently treated with an aqueous base, such as sodium carbonate, to liberate the pure BIP free base, which is extracted into an organic solvent.[1][16] This method can improve yield and batch-to-batch consistency.[1]
Analytical Characterization
Ensuring the identity, purity, and stereochemical integrity of BIP is critical. A combination of analytical techniques is employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying impurities.[8] A typical analysis would use a chiral column to confirm the enantiomeric excess (e.e.) of the (R)-isomer and a standard C18 column for achiral purity analysis.
-
Gas Chromatography (GC): Can be used to determine the presence of residual solvents from the synthesis and purification steps.[13]
-
Mass Spectrometry (MS): Used to confirm the molecular weight (293.20 g/mol ) and fragmentation pattern, verifying the chemical structure.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation, ensuring all protons and carbons are in the expected chemical environments.
-
Certificate of Analysis (CoA): For research and GMP applications, a CoA is provided by the supplier, detailing the results of these analytical tests for a specific lot, confirming it meets the required specifications.[9][13]
Role in Drug Development: The Gateway to Eletriptan
The sole, yet critical, application of BIP is as a direct precursor to Eletriptan.[3] The mechanism of action relevant to BIP is therefore understood through the pharmacology of its successor, Eletriptan.[1]
Caption: Logical flow from BIP to the therapeutic action of Eletriptan.
Eletriptan's structure is formed by attaching a phenylsulfonyl ethyl group to the 5-position of the indole ring of BIP, replacing the bromine atom. This is typically achieved via a palladium-catalyzed cross-coupling reaction. The resulting molecule has a high affinity and selectivity for the 5-HT1B/1D receptors, which are implicated in the pathophysiology of migraine.[5][7][17] The (R)-stereochemistry at the pyrrolidine ring, established during the synthesis of BIP, is crucial for optimal receptor binding and clinical efficacy.[1]
Conclusion
This compound (CAS: 143322-57-0) is a specialized chemical entity whose scientific and commercial value is intrinsically linked to its role as a key intermediate in the manufacture of the anti-migraine drug Eletriptan. While not an active therapeutic agent itself, its synthesis and purification are critical control points that dictate the quality of the final API. A comprehensive understanding of its synthesis, including the rationale for specific reagents and purification strategies, alongside robust analytical characterization, is essential for any researcher or drug development professional working in this area. The methodologies outlined in this guide represent established and validated approaches to ensure the production of high-purity BIP suitable for GMP manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apicule.com [apicule.com]
- 4. Eletriptan - Wikipedia [en.wikipedia.org]
- 5. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax), a new triptan for migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]
- 8. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]
- 9. (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole [lgcstandards.com]
- 10. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 12. britiscientific.com [britiscientific.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. vibrantpharma.com [vibrantpharma.com]
- 15. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]
- 16. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 17. Eletriptan Monograph for Professionals - Drugs.com [drugs.com]
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole molecular weight and formula
An In-Depth Technical Guide to (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole: Synthesis, Characterization, and Application
Executive Summary
This compound, commonly referred to in pharmaceutical literature by the acronym "BIP", is a high-value heterocyclic compound.[1] Its significance is anchored in its role as a key intermediate in the synthesis of Eletriptan, a potent and selective serotonin 5-HT1B/1D receptor agonist widely prescribed for the acute treatment of migraine headaches.[1][2][3] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delineates the molecule's core physicochemical properties, offers a detailed, field-tested protocol for its synthesis and purification, and discusses its critical application in active pharmaceutical ingredient (API) manufacturing. The narrative emphasizes the causality behind procedural choices, ensuring both scientific rigor and practical applicability.
Chapter 1: Core Molecular Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic routes. This chapter details the identity, structure, and key physicochemical characteristics of this compound.
Chemical Identity and Nomenclature
The compound is systematically named 5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole.[4] Its stereochemistry, specifically the (R)-configuration at the C2 position of the pyrrolidine ring, is crucial for the pharmacological activity of the final API, Eletriptan.
| Identifier | Value |
| Systematic IUPAC Name | 5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole[4] |
| Common Synonyms | BIP, Eletriptan Bromo Analog, 5-Bromo Eletriptan[1][2][5] |
| CAS Number | 143322-57-0[3][6][7] |
Physicochemical Properties
The compound's physical and chemical properties dictate its handling, reaction conditions, and purification strategies. It presents as an off-white to dark yellow solid.[8]
| Property | Value | Source |
| Molecular Formula | C14H17BrN2 | [5][6][7] |
| Molecular Weight | 293.20 g/mol | [4][5][6] |
| Monoisotopic Mass | 292.05751 Da | [4] |
| Boiling Point (Predicted) | 412.9 ± 25.0 °C | [8] |
| Density (Predicted) | 1.418 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 16.28 ± 0.30 | [8] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |
Structural Elucidation
The molecular architecture consists of a bromo-substituted indole core linked at the C3 position to a methyl-pyrrolidinyl moiety. This structure is the direct precursor to Eletriptan, lacking only the phenylsulfonyl ethyl group at the N1 position of the indole ring.
Caption: Chemical structure of this compound.
Chapter 2: The Role in Pharmaceutical Synthesis
The primary utility of BIP is its function as a penultimate intermediate in the cGMP manufacturing of Eletriptan Hydrobromide, a widely used anti-migraine therapeutic.[1][7]
Significance as an Eletriptan Intermediate
Eletriptan is synthesized by the N-alkylation of the indole nitrogen of BIP with 2-(phenylsulfonyl)ethyl methanesulfonate. The presence of the bromine atom at the C5 position is a strategic synthetic handle, but in the final step to produce Eletriptan, it is typically removed via a catalytic hydrogenation reaction, which is not detailed here. The core structure of BIP provides the essential pharmacophore required for potent 5-HT1B/1D receptor agonism.
Eletriptan's Mechanism of Action
Eletriptan is a selective agonist for the 5-HT1B and 5-HT1D serotonin receptor subtypes.[9] Its therapeutic action in migraines is attributed to:
-
Cranial Vasoconstriction: Agonism at 5-HT1B receptors on intracranial blood vessels leads to their constriction.
-
Inhibition of Neuropeptide Release: Agonism at 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides.
References
- 1. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 2. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]
- 3. apicule.com [apicule.com]
- 4. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole [lgcstandards.com]
- 7. molkem.com [molkem.com]
- 8. 143322-57-0 CAS MSDS ((R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole, a critical chiral intermediate in modern pharmaceutical synthesis. We will explore its chemical identity, properties, synthesis methodologies, and its pivotal role in the development of selective serotonin receptor agonists.
Chemical Identity and Nomenclature
The compound is systematically named 5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole according to IUPAC nomenclature.[1][2][3] This name precisely describes the molecular architecture: a bromo-substituted indole ring linked at position 3 to the methyl-pyrrolidinyl group, with the stereochemistry at the chiral center of the pyrrolidine ring designated as (R).
Commonly encountered synonyms in literature and commercial listings include:
-
(R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole[4][5]
-
5-Bromo-3-[1-methylpyrrolidin-2(R)-ylmethyl]-1H-indole[1][6]
-
An abbreviated form, "BIP," is often used in patent literature.[7][8]
Key Identifiers:
Structural Representation:
Caption: 2D structure of the title compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These properties are essential for designing synthesis protocols, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | PubChem[1] |
| CAS Number | 143322-57-0 | PubChem[1] |
| Molecular Formula | C₁₄H₁₇BrN₂ | ChemicalBook[4] |
| Molecular Weight | 293.20 g/mol | PubChem[1] |
| Physical Form | Off-White to Dark Yellow Solid | ChemicalBook[10] |
| Boiling Point | 412.9 ± 25.0 °C (Predicted) | ChemicalBook[10] |
| Density | 1.418 ± 0.06 g/cm³ (Predicted) | ChemicalBook[10] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | ChemicalBook[10] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |
Synthesis Methodologies
The synthesis of this intermediate is a critical step in the overall production of its downstream active pharmaceutical ingredients (APIs). The primary challenge lies in controlling the stereochemistry to yield the desired (R)-enantiomer with high purity.
Reductive Amination Pathway
A widely employed method involves the reduction of a carbonyl precursor.[7][8] This approach leverages robust and scalable reducing agents to achieve high conversion and yield.
Precursor: (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester.
Reducing Agents: The selection of the reducing agent is critical. While strong hydrides like Lithium Aluminium Hydride (LAH) can be effective, they are often pyrophoric and react violently with water.[8] Safer and more selective alternatives are preferred in industrial settings. These include:
The causality behind choosing these reagents lies in their ability to reduce both the amide carbonyl and the benzyl ester protecting group in a single step, leading to the desired N-methylated pyrrolidine ring directly. This process efficiency is a significant advantage in large-scale manufacturing.
Experimental Protocol: Synthesis via SDMA Reduction
This protocol is a representative example of the reductive amination pathway.
Step 1: Reaction Setup
-
A solution of (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester (1.0 eq.) in dry tetrahydrofuran (THF) is prepared in a reaction vessel under an inert nitrogen atmosphere.[7]
Step 2: Addition of Reducing Agent
-
A 70% solution of SDMA in toluene (2.1 eq.) is diluted with dry THF.[7]
-
The precursor solution is added dropwise to the stirred SDMA solution, maintaining the temperature between 30-40°C.[7] This controlled addition is crucial to manage the exothermic reaction.
Step 3: Reaction and Quenching
-
The mixture is heated to 50°C and stirred for 60 minutes to ensure the reaction goes to completion.[7]
-
The reaction is then cooled to 5°C, and water is carefully added to quench the excess reducing agent. This is followed by the addition of a 10% aqueous sodium hydroxide solution.[7]
Step 4: Extraction and Purification
-
The product is extracted from the aqueous layer using an organic solvent like toluene.
-
The combined organic layers are washed and then concentrated under reduced pressure.
-
The crude product is purified by crystallization from a suitable solvent system, such as toluene/heptane, to yield the final product with high purity.[7]
Caption: Workflow for the synthesis of BIP via SDMA reduction.
Oxalate Salt Isolation Method
An alternative purification strategy involves the formation and subsequent isolation of the product as an oxalate salt.[11] This method can offer advantages over direct crystallization of the free base, such as improved handling of the solid and potentially higher purity by removing different sets of impurities.
The free base can be liberated from its oxalate salt by treatment with an aqueous base, such as sodium carbonate, followed by extraction.[4][12] This self-validating system ensures that only the desired basic compound will be liberated and extracted, leaving acidic and neutral impurities behind. This method has been reported to achieve yields of over 90% with high purity.[4][12]
Application in Drug Development
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Eletriptan (marketed as Relpax®).[7][11][13][14]
Eletriptan Synthesis
Eletriptan is a selective 5-hydroxytryptamine 1B/1D (5-HT₁B/₁D) receptor agonist used for the acute treatment of migraine headaches.[7][11] The core structure of BIP provides the essential indole and chiral pyrrolidinylmethyl pharmacophore required for potent and selective binding to these serotonin receptors.[11]
The synthesis of Eletriptan from BIP typically involves a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction, at the C5 position of the indole ring to introduce the [2-(phenylsulfonyl)ethyl] side chain. The bromine atom at this position serves as an excellent leaving group (a "handle") for these transformations.
Caption: Conversion of BIP to the active drug Eletriptan.
The (R)-stereochemistry of the pyrrolidine ring is crucial for the pharmacological activity of Eletriptan.[11] Therefore, starting with an enantiomerically pure intermediate like BIP is paramount to ensure the efficacy and safety of the final drug product.
Use as a Chiral Reagent
Beyond its role in Eletriptan synthesis, this compound is also utilized as a chiral reagent in biochemical research.[9] Its well-defined stereocenter and functionalized indole core make it a valuable building block for synthesizing other complex chiral molecules and for use as a ligand in asymmetric catalysis.
Safety and Handling
According to available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H332: Harmful if inhaled.[1]
-
H361f: Suspected of damaging fertility.[1]
-
H372: Causes damage to organs through prolonged or repeated exposure.[1]
-
H400: Very toxic to aquatic life.[1]
Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole is more than just a chemical compound; it is a testament to the enabling power of synthetic chemistry in modern medicine. Its carefully designed structure, featuring a reactive handle and a critical stereocenter, makes it an indispensable intermediate for the production of Eletriptan, a vital medication for migraine sufferers. The synthesis routes developed for this molecule highlight key principles of industrial chemical synthesis, including process safety, efficiency, and stereochemical control. For researchers in drug discovery and development, a thorough understanding of this intermediate provides a valuable case study in the journey from a chemical building block to a life-changing therapeutic agent.
References
- 1. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 143322-57-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole [lgcstandards.com]
- 4. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]
- 5. :: R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | CAS No: 143322-57-0 | SVAK Life Sciences:: [svaklifesciences.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 8. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
- 10. 143322-57-0 CAS MSDS ((R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 13. molkem.com [molkem.com]
- 14. apicule.com [apicule.com]
A Comprehensive Technical Guide to (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole: Synthesis, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is a chiral indole derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its primary importance lies in its role as a key intermediate in the synthesis of Eletriptan, a second-generation triptan medication used for the acute treatment of migraine headaches.[2][3][4] The specific stereochemistry of the (R)-configured pyrrolidinylmethyl group is crucial for the pharmacological activity of the final active pharmaceutical ingredient (API), highlighting the importance of stereoselective synthesis.[1] This technical guide provides an in-depth overview of the nomenclature, physicochemical properties, synthesis, and application of this pivotal compound.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is 5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole.[5] However, it is known by a variety of synonyms in scientific literature, patents, and chemical supplier catalogs. Understanding these alternative names is crucial for comprehensive literature searches and sourcing.
| Type | Name/Identifier |
| IUPAC Name | 5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole |
| CAS Number | 143322-57-0 |
| Common Synonyms | (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, 5-Bromo-3-[1-methylpyrrolidin-2(R)-ylmethyl]-1H-indole, (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole |
| Systematic Synonyms | 1H-Indole, 5-bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]- |
| Other Identifiers | UNII: XR1NS522CP, Eletriptan Intermediate 2, Eletriptan Related Compound B |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent synthetic steps.
| Property | Value |
| Molecular Formula | C14H17BrN2[5] |
| Molecular Weight | 293.20 g/mol [5] |
| Appearance | Off-white to dark yellow solid[6] |
| Solubility | Slightly soluble in DMSO and Methanol[6] |
| Predicted Boiling Point | 412.9 ± 25.0 °C[6] |
| Predicted pKa | 16.28 ± 0.30[6] |
| Storage Temperature | 2-8°C[6] |
Synthesis of this compound
The synthesis of this compound is a critical step in the overall synthesis of Eletriptan. The most common and industrially relevant method involves the reduction of a carbonyl group in a precursor molecule.
Synthetic Strategy and Rationale
The key transformation is the reduction of the ketone in the precursor, (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester, to a methylene group, and the simultaneous reduction of the carbamate to a methyl group. This is typically achieved using a powerful reducing agent. The choice of reducing agent is critical to ensure high yield and purity, while avoiding unwanted side reactions. Common reducing agents for this transformation include lithium aluminium hydride (LAH) and sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), also known as Red-Al®.[4] The use of these hydrides is advantageous as they can efficiently reduce both the amide and the carbamate functionalities.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on procedures described in the patent literature.[4][7]
Materials:
-
(R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester
-
Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) solution (e.g., 70% in toluene)
-
Dry tetrahydrofuran (THF)
-
Toluene
-
5% Aqueous sodium hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate
-
Heptane
Procedure:
-
A solution of (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester in dry THF is prepared.
-
In a separate reaction vessel, a solution of SDMA in toluene is diluted with dry THF under an inert atmosphere (e.g., nitrogen).
-
The solution of the starting material is added dropwise to the stirred SDMA solution, while maintaining the temperature between 30-40°C.
-
The reaction mixture is then heated to approximately 50°C and stirred for a sufficient time to ensure complete reaction (typically 1-3 hours).
-
After the reaction is complete, the mixture is cooled to a lower temperature (e.g., 15°C).
-
The reaction is carefully quenched by the dropwise addition of 5% aqueous NaOH. This step is exothermic and should be performed with caution.
-
The organic layer is separated, and the aqueous layer may be extracted with an organic solvent like toluene to maximize recovery.
-
The combined organic layers are washed with water and/or brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude (R)-5-Bromo-3-((R)-1-methyl-pyrrolidin-2-ylmethyl)-1H-indole can be purified by crystallization from a suitable solvent system, such as ethyl acetate and heptane, or toluene.[7]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Application in Drug Development: The Synthesis of Eletriptan
The primary and most significant application of this compound is as a late-stage intermediate in the manufacturing of Eletriptan. Eletriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine.[2][8] The synthesis of Eletriptan from this intermediate typically involves a Heck or Suzuki coupling reaction to introduce the 2-(phenylsulfonyl)ethyl side chain at the 5-position of the indole ring, replacing the bromine atom.
Mechanism of Action of Eletriptan
To fully appreciate the importance of this compound, it is essential to understand the mechanism of action of the final drug product, Eletriptan. Eletriptan's therapeutic effect in migraine is attributed to its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[2][9]
-
5-HT1B Receptor Agonism: These receptors are located on the smooth muscle cells of cranial blood vessels. Their activation by Eletriptan leads to vasoconstriction, counteracting the painful vasodilation that occurs during a migraine attack.[2][10]
-
5-HT1D Receptor Agonism: These receptors are found on presynaptic trigeminal nerve endings. Eletriptan's binding to these receptors inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are key mediators of the pain and inflammation associated with migraines.[2][10]
Eletriptan Signaling Pathway Diagram
Caption: A diagram illustrating the dual mechanism of action of Eletriptan on 5-HT1D and 5-HT1B receptors, leading to migraine pain relief.
Conclusion
This compound is a compound of high strategic importance in the pharmaceutical industry. Its stereospecific synthesis is a critical component in the production of the effective anti-migraine agent, Eletriptan. A thorough understanding of its chemical properties, synthesis, and the mechanism of action of the final API is paramount for researchers and professionals in the field of drug development and medicinal chemistry. The methodologies and insights presented in this guide aim to provide a solid foundation for further research and application of this key pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. molkem.com [molkem.com]
- 4. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 5. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 143322-57-0 CAS MSDS ((R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. droracle.ai [droracle.ai]
Introduction
Eletriptan, a selective 5-HT1B/1D receptor agonist, is a cornerstone in the acute treatment of migraine headaches.[1] Its efficacy and safety are not only dependent on the active pharmaceutical ingredient (API) itself but also on the stringent control of any related substances. In the landscape of pharmaceutical development and manufacturing, the characterization of impurities is a critical regulatory and scientific requirement to ensure patient safety and product consistency.
This technical guide provides a comprehensive overview of Eletriptan Related Compound B, a known process-related impurity of Eletriptan.[2][3] Understanding the physicochemical properties, analytical methodologies for detection, and stability characteristics of this compound is paramount for researchers, quality control analysts, and drug development professionals. This document synthesizes available technical data to serve as an in-depth resource for those working with Eletriptan.
Chemical Identity and Structure
A precise understanding of the chemical identity of an impurity is the foundation for all subsequent analytical and toxicological evaluations.
Nomenclature
Eletriptan Related Compound B is chemically identified as:
-
IUPAC Name: 5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole[4]
-
Common Synonyms: (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, 5-Bromo-3-[1-methylpyrrolidin-2(R)-ylmethyl]-1H-indole[5][6]
-
Pharmacopoeial Designation: Eletriptan Related Compound B[2]
Chemical Structure
The molecular structure of Eletriptan Related Compound B is presented below. It is a key intermediate in the synthesis of Eletriptan.[7]

Caption: 2D structure of (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole.
Key Structural Features
Structurally, Eletriptan Related Compound B is a precursor to Eletriptan. The primary difference is the absence of the phenylsulfonyl ethyl group at the 5-position of the indole ring, which is instead substituted with a bromine atom. This bromine is a reactive site for the subsequent Heck reaction in the Eletriptan synthesis pathway. The chiral center at the 2-position of the N-methylpyrrolidine ring is in the (R)-configuration, identical to the parent drug.[7]
Molecular Formula and Weight
The fundamental chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 143322-57-0 | [4] |
| Molecular Formula | C₁₄H₁₇BrN₂ | [4] |
| Molecular Weight | 293.20 g/mol | [4] |
Physicochemical Properties
The physicochemical properties of an impurity are critical for developing appropriate analytical methods, understanding its fate in formulation, and assessing potential toxicological risks.
Physical State and Appearance
Eletriptan Related Compound B is typically available as an off-white to dark yellow solid.[8]
Solubility Profile
Precise quantitative solubility data is not widely published. However, qualitative descriptions indicate the following:
| Solvent | Solubility | Source(s) |
| DMSO | Slightly Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
Causality Insight: The limited aqueous solubility is expected due to the largely nonpolar indole and bromophenyl moieties. The slight solubility in polar organic solvents like methanol is facilitated by the tertiary amine in the pyrrolidine ring. This solubility profile is a key consideration for the selection of diluents in chromatographic analysis.
Predicted and Experimental Data
The following table summarizes key physicochemical parameters. It is important to note that some of these values are computationally predicted and should be confirmed by experimental data where possible.
| Property | Value | Source(s) |
| Boiling Point (Predicted) | 412.9 ± 25.0 °C | [2] |
| pKa (Predicted) | 16.28 ± 0.30 (indole N-H) | [2] |
| XLogP3 (Predicted) | 3.6 | [4] |
Analytical Characterization and Methodologies
Robust analytical methods are essential for the detection, quantification, and control of Eletriptan Related Compound B in the API. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.[9][10]
Chromatographic Separation
The separation of Eletriptan and its related impurities, including Compound B, is typically achieved using reversed-phase chromatography.
A validated UPLC method has been reported for the determination of Eletriptan and its process-related impurities.[10]
Experimental Protocol:
| Parameter | Condition | Source(s) |
| Column | Halo C18, 50 x 4.6 mm, 2.7 µm | [10] |
| Mobile Phase | Isocratic elution with a mixture of: - Buffer: 1.36 g/L Potassium Phosphate Monobasic in water with 2 mL/L Triethylamine, pH adjusted to 6.8 with Phosphoric Acid. - Acetonitrile - Methanol (Ratio: 55:38:7) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection | UV at 225 nm | [10] |
| Column Temp. | 30°C | [10] |
| Diluent | Methanol | [10] |
Method Validation Insight: This method was validated for specificity, accuracy, precision, linearity, and robustness, demonstrating its suitability for quality control. The accuracy for impurities was reported to be within 98-102%.[10] The relative response factor (RRF) for Impurity B with respect to Eletriptan was found to be 0.96.[10]
UPLC Analysis Workflow Diagram:
Caption: Workflow for the UPLC analysis of Eletriptan Related Compound B.
Spectroscopic Identification
Unambiguous identification of Eletriptan Related Compound B relies on a combination of spectroscopic techniques. This data is typically provided with the purchase of a certified reference standard.[1]
-
Mass Spectrometry (MS): In MS, the compound would be expected to show a molecular ion peak corresponding to its molecular weight (293.20 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display characteristic signals for the aromatic protons of the indole ring, the aliphatic protons of the N-methylpyrrolidine moiety, and the methylene bridge connecting the two ring systems.
-
¹³C NMR: The carbon NMR would show distinct resonances for each of the 14 carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands, notably the N-H stretch of the indole ring (around 3400 cm⁻¹) and C-H stretches of the aromatic and aliphatic groups.
Stability and Degradation
Understanding the stability of an impurity is crucial for defining appropriate storage conditions for both the API and its reference standards, as well as for developing stability-indicating analytical methods.
Forced Degradation Behavior
Forced degradation studies on Eletriptan provide valuable insights into the potential degradation pathways of its precursors and related compounds. Eletriptan has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and photolytic conditions, while remaining relatively stable to oxidation.[11][12]
-
Hydrolytic Stability: Instability in both acidic and basic conditions suggests that the indole and/or pyrrolidine rings may be susceptible to hydrolysis.[11][12]
-
Photostability: Degradation under UV light indicates that the chromophoric indole system is photoreactive.[11] Therefore, both the solid material and solutions of Eletriptan Related Compound B should be protected from light.
-
Oxidative Stability: The parent drug's stability towards hydrogen peroxide suggests that Compound B is also likely to be stable under oxidative stress.[12]
Potential Degradation Logic Diagram:
Caption: Conceptual diagram of the stability profile of Eletriptan Related Compound B.
Recommended Storage Conditions
Based on its predicted stability and general practices for chemical reference standards, Eletriptan Related Compound B should be stored in well-closed containers, protected from light, at refrigerated temperatures (2-8°C) for long-term storage.[2]
Conclusion
Eletriptan Related Compound B, ((R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole), is a critical process-related impurity in the synthesis of Eletriptan. A thorough understanding of its chemical and physical properties is essential for the development of robust control strategies. This guide has synthesized key information regarding its identity, physicochemical characteristics, analytical determination by UPLC, and stability profile. By leveraging this technical information, researchers and analytical scientists can ensure the effective monitoring and control of this impurity, contributing to the overall quality and safety of Eletriptan drug products.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole CAS#: 143322-57-0 [m.chemicalbook.com]
- 3. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]
- 4. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. crpsonline.com [crpsonline.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole in organic solvents
An In-Depth Technical Guide to the Solubility of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound (CAS: 143322-57-0), a critical intermediate in the synthesis of the anti-migraine drug Eletriptan.[1][2] Understanding the solubility of this compound in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring batch-to-batch consistency in pharmaceutical manufacturing. This document synthesizes known physicochemical data, delves into the theoretical principles governing its solubility, presents a detailed, field-proven experimental protocol for equilibrium solubility determination, and discusses the analytical methods required for quantification. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of this and related indole derivatives.
Compound Profile and Physicochemical Properties
This compound is a chiral indole derivative whose stereochemistry is crucial for its biological activity upon conversion to its final active pharmaceutical ingredient (API) form.[1] A precise understanding of its physical properties is the foundation for all subsequent process development.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | [3] |
| CAS Number | 143322-57-0 | [1][3][4] |
| Molecular Formula | C₁₄H₁₇BrN₂ | [1][4] |
| Molecular Weight | 293.20 g/mol | [1][3] |
| Appearance | Off-White to Dark Yellow Solid | [5][6] |
| Melting Point | 82-87°C | [5] |
| Boiling Point | 412.9 ± 25.0°C (Predicted) | [1][6] |
| Density | 1.4 ± 0.1 g/cm³ | [1][5] |
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[7] To predict the solubility behavior of this compound, we must analyze its structural features in the context of solvent properties.
Molecular Structure Analysis:
-
Indole Ring System: The bicyclic aromatic indole core is relatively non-polar but possesses an N-H group capable of acting as a hydrogen bond donor. The aromatic system can also participate in π-π stacking interactions.
-
Bromine Substituent: The bromine atom at the 5-position increases the molecule's molecular weight and introduces a degree of polarity, influencing its interaction with polar solvents.
-
(R)-(1-methyl-2-pyrrolidinyl)methyl Group: This chiral side chain is the most significant contributor to the molecule's polarity. The tertiary amine is a strong hydrogen bond acceptor.
Solvent Interaction Potential: Based on this structure, the compound exhibits a dual nature. It has both non-polar (indole ring) and polar (N-H, tertiary amine) regions. Therefore, its solubility will be highest in solvents that can effectively solvate both of these moieties.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors (to the tertiary amine) and acceptors (from the indole N-H), leading to favorable interactions.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors. DMSO is a particularly strong hydrogen bond acceptor and is expected to be an effective solvent.
-
Non-Polar Solvents (e.g., Toluene, Heptane): These solvents will primarily interact with the indole ring via weaker van der Waals forces and are expected to be poor solvents for this compound due to their inability to solvate the polar side chain.
-
Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and can effectively dissolve a wide range of compounds, making them a likely candidate for good solubility.
Summary of Known Solubility
Quantitative, temperature-dependent solubility data for this compound is not widely available in peer-reviewed literature. However, qualitative data from commercial suppliers provides a useful starting point for solvent selection.
| Solvent | Reported Solubility | Source(s) |
| Methanol | Soluble / Slightly Soluble | [1][5][6][8] |
| Dichloromethane | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Sparingly / Slightly Soluble | [5][6][8] |
Note: The term "slightly soluble" can be ambiguous. This highlights the critical need for precise, quantitative experimental determination in a laboratory setting.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Expert Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[9][10] It involves agitating an excess of the solid compound with the solvent for a sufficient duration to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This method is distinguished from kinetic solubility assays, which measure precipitation from a stock solution and are typically used for high-throughput screening in early discovery.[11]
Materials & Equipment:
-
This compound (solid, purity >95%)
-
Analytical grade organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, DMSO)
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Analytical balance (±0.01 mg)
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
-
Preparation of Saturated Solutions (Triplicate):
-
Add an excess amount of the solid compound (e.g., ~20-30 mg) to a pre-weighed glass vial. An excess is confirmed if solid material remains visible at the end of the experiment.
-
Record the exact mass of the compound added.
-
Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation during incubation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials at a constant speed (e.g., 250 rpm) for a minimum of 24 hours.
-
Trustworthiness Check: To ensure equilibrium has been reached, a common validation practice is to continue agitating a subset of samples for a longer period (e.g., 48 hours). The solubility values should not significantly change between the 24-hour and 48-hour time points.[10][12]
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticulates that would otherwise lead to an overestimation of solubility.[9]
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary. Record the dilution factor precisely.
-
-
Quantification by HPLC-UV:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a multi-point calibration curve using standard solutions of the compound with known concentrations in the same solvent.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the final solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Conclusion
While qualitative data suggests that this compound is soluble in polar solvents like methanol and dichloromethane, this guide emphasizes the necessity of obtaining precise, quantitative data for robust chemical process development.[1][5] The theoretical analysis of its molecular structure aligns with these preliminary findings, predicting favorable interactions with solvents capable of hydrogen bonding. By implementing the detailed shake-flask protocol provided, researchers can generate reliable and reproducible equilibrium solubility data. Such data is indispensable for making informed decisions in solvent screening for reactions, crystallization, and ultimately, the efficient and controlled manufacturing of Eletriptan and other high-value pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]
- 3. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molkem.com [molkem.com]
- 5. britiscientific.com [britiscientific.com]
- 6. 143322-57-0 CAS MSDS ((R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole CAS#: 143322-57-0 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Data of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole: A Technical Guide for Drug Development Professionals
Introduction
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole, a chiral indole derivative, is a critical intermediate in the synthesis of Eletriptan, a selective 5-HT₁B/1D receptor agonist widely used in the treatment of migraine headaches.[1] The stereochemistry and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, rigorous spectroscopic analysis is essential for its structural confirmation, purity assessment, and quality control throughout the drug development process.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a publicly available, comprehensive dataset for this specific molecule is not readily accessible, this guide synthesizes data from structurally related compounds and established spectroscopic principles to provide a robust and predictive analysis. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this key intermediate.
Molecular Structure and Key Features
The molecular structure of this compound comprises a 5-bromo-substituted indole core linked at the 3-position to a chiral (R)-1-methyl-2-pyrrolidinylmethyl group. This unique combination of a halogenated aromatic system and a chiral saturated heterocycle gives rise to a distinct spectroscopic fingerprint.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the indole ring protons, the pyrrolidine ring protons, the methyl group, and the methylene bridge.
Predicted ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Indole N-H | 8.1 - 8.3 | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |
| H-4 | 7.7 - 7.8 | Doublet | ~1.8 | Small coupling to H-6. |
| H-7 | 7.2 - 7.3 | Doublet | ~8.5 | Ortho coupling to H-6. |
| H-6 | 7.1 - 7.2 | Doublet of Doublets | ~8.5, ~1.8 | Ortho coupling to H-7 and meta coupling to H-4. |
| H-2 | 7.0 - 7.1 | Singlet (or narrow triplet) | - | May show small coupling to the C3-methylene protons. |
| C3-CH₂ | 2.8 - 3.2 | Multiplet | - | Diastereotopic protons, complex splitting expected. |
| Pyrrolidine H-2' | 2.9 - 3.1 | Multiplet | - | Chiral center, complex splitting. |
| Pyrrolidine H-5'a | 2.6 - 2.8 | Multiplet | - | Diastereotopic with H-5'b. |
| Pyrrolidine H-5'b | 2.1 - 2.3 | Multiplet | - | Diastereotopic with H-5'a. |
| N-CH₃ | 2.2 - 2.4 | Singlet | - | |
| Pyrrolidine H-3', H-4' | 1.6 - 2.0 | Multiplet | - | Overlapping signals from the pyrrolidine ring. |
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or equivalent.[2]
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of 0-12 ppm is typically sufficient.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
Causality Behind Experimental Choices
The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex multiplets arising from the pyrrolidine ring and the diastereotopic methylene protons. CDCl₃ is a common solvent for many organic molecules; however, if the indole N-H proton is of particular interest, DMSO-d₆ is a better choice as it reduces the rate of proton exchange, resulting in a sharper N-H signal.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. Due to the presence of 14 unique carbon atoms, the proton-decoupled ¹³C NMR spectrum is expected to show 14 distinct signals.
Predicted ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C-7a | ~135 | |
| C-3a | ~129 | |
| C-2 | ~125 | |
| C-6 | ~124 | |
| C-4 | ~121 | |
| C-5 | ~113 | Attached to Bromine, signal intensity may be lower. |
| C-7 | ~112 | |
| C-3 | ~111 | |
| C-2' (Pyrrolidine) | ~65-70 | Chiral center. |
| C-5' (Pyrrolidine) | ~55-60 | |
| N-CH₃ | ~40-45 | |
| C3-CH₂ | ~30-35 | |
| C-3' (Pyrrolidine) | ~25-30 | |
| C-4' (Pyrrolidine) | ~20-25 |
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: A high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A range of 0-160 ppm.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Authoritative Grounding
The predicted chemical shifts are based on established data for substituted indoles and pyrrolidines. For instance, the chemical shifts of the indole core are influenced by the electron-withdrawing effect of the bromine atom at the C-5 position.[3] The assignments for the pyrrolidine ring are consistent with values reported for similar N-methylpyrrolidine derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peak [M]⁺ should appear at m/z 292, and the [M+2]⁺ peak at m/z 294 with a relative intensity of approximately 1:1, which is indicative of the presence of one bromine atom.[4][5]
-
Major Fragment Ions:
-
m/z 213/215: Loss of the pyrrolidinyl fragment.
-
m/z 84: The N-methylpyrrolidinyl cation, a very common and often base peak in the fragmentation of such compounds.
-
m/z 134: The indole-3-methylene cation after loss of the bromo-substituent and the pyrrolidine ring.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: For ESI-MS, the sample can be dissolved in a suitable solvent like methanol or acetonitrile and introduced via direct infusion or through an LC system. For EI-MS, a direct insertion probe can be used.
-
Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer.
-
Ionization Mode: ESI in positive ion mode is generally preferred for its soft ionization, which often preserves the molecular ion.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Visualization of Key Fragmentation Pathway
Caption: Key fragmentation pathways in the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3300 | N-H stretch (indole) | Medium |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2980 - 2800 | C-H stretch (aliphatic) | Strong |
| ~1620, ~1460 | C=C stretch (aromatic) | Medium |
| ~1480 | C-H bend (aliphatic) | Medium |
| ~1100 | C-N stretch | Medium |
| 800 - 750 | C-H out-of-plane bend (aromatic) | Strong |
| 600 - 500 | C-Br stretch | Medium |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (from a volatile solvent), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Trustworthiness of Protocols
The described protocols are standard, validated methods for the spectroscopic analysis of small organic molecules and are widely used in the pharmaceutical industry for quality control and structural elucidation. Following these standardized procedures ensures the generation of reliable and reproducible data.
Conclusion
The comprehensive spectroscopic analysis of this compound is a cornerstone of quality assurance in the synthesis of Eletriptan. This technical guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data of this key intermediate. By understanding the expected spectroscopic features and employing the robust experimental protocols outlined, researchers and drug development professionals can confidently verify the structure, assess the purity, and ensure the quality of this critical compound, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole [lgcstandards.com]
Reactivity of the Indole Nucleus in (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is a key intermediate in the synthesis of several pharmacologically significant molecules, most notably as a precursor to Eletriptan, a serotonin 5-HT1B/1D receptor agonist used in the treatment of migraines.[1][2] The reactivity of its indole nucleus is a subject of considerable interest in medicinal chemistry and process development. This guide provides a comprehensive analysis of the chemical behavior of this molecule, focusing on the interplay between the inherent reactivity of the indole scaffold and the electronic and steric influences of its substituents. We will explore the principal reaction pathways, including electrophilic aromatic substitution, and the extensive utility of the 5-bromo position in modern metal-catalyzed cross-coupling reactions. This document aims to serve as an authoritative resource, blending fundamental principles with practical, field-proven insights to empower researchers in the strategic design of synthetic routes and the optimization of reaction conditions.
Introduction: The Electronic Landscape of the Indole Nucleus
The indole ring system is an electron-rich heterocycle, a characteristic that governs its reactivity.[3] The lone pair of electrons on the nitrogen atom participates in the π-system, increasing the electron density of the ring and making it highly susceptible to electrophilic attack. The most reactive position for electrophilic aromatic substitution on an unsubstituted indole is the C3 position, which is approximately 10¹³ times more reactive than benzene.[4][5] This pronounced nucleophilicity is due to the stability of the resulting cationic intermediate, where the positive charge is delocalized without disrupting the aromaticity of the benzene ring.[6][7]
In the case of this compound, the C3 position is already substituted. This directs our attention to the other positions on the indole nucleus and the versatile reactivity imparted by the bromine atom at the C5 position.
Electrophilic Aromatic Substitution: Reactivity with a Substituted C3
With the highly nucleophilic C3 position occupied, electrophilic attack on the indole nucleus of the title compound is less facile.[8] Any further electrophilic substitution would likely occur on the benzene portion of the ring system. The bromine at C5 is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director. The pyrrole ring is still the more activated ring system. However, under forcing acidic conditions which can protonate the C3 position, electrophilic attack can be directed to the C5 position.[4] In our target molecule, the C5 position is already brominated. Therefore, further electrophilic substitution is generally not a primary route for functionalization.
The Strategic Importance of the C5-Bromo Substituent
The bromine atom at the 5-position is the key handle for a wide array of powerful synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.[9][10] This has made 5-bromoindoles in general, and our title compound specifically, valuable building blocks in drug discovery.[10][11] The C-Br bond is amenable to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can form new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[12]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[11][13] For 5-bromoindoles, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 5-position.[11]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromoindoles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 95 | High yield and short reaction time.[13][14] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Water:Acetonitrile (4:1) | 37 | High | Mild, aqueous conditions suitable for complex substrates.[11][15] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 85-95 | A cost-effective nickel-based system.[13] |
| Pd-Nanoparticles | Ligand-free | - | Water | Ambient | - | Mild conditions, suitable for biological applications.[16] |
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the 5-bromoindole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Add the anhydrous solvent (e.g., dimethoxyethane or a water/acetonitrile mixture).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the palladium catalyst and ligand solution.
-
Heat the reaction mixture to the specified temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[11][13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines.[17][18] This reaction is instrumental in medicinal chemistry for introducing amine functionalities.[19]
Catalytic Cycle Overview:
The catalytic cycle typically involves the oxidative addition of the aryl halide (5-bromoindole) to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the 5-aminoindole product and regenerate the Pd(0) catalyst. The choice of bulky, electron-rich phosphine ligands is often crucial for the success of the reaction.[17][20]
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to 5-alkynylindoles.[21][22] These products are versatile intermediates for further transformations.[21] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[23][24]
Table 2: Conditions for Sonogashira Coupling of 5-Bromoindole
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 93[21] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~85[21] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | High[21] |
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[25][26] While a powerful tool, Heck reactions with 5-bromoindole can sometimes be challenging. The nitrogen atom in the indole ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[27] Careful selection of ligands and reaction conditions is necessary to achieve high yields.[27]
Nucleophilic Substitution on the Indole Nucleus
Direct nucleophilic substitution on the electron-rich indole ring is generally difficult.[3] However, under specific conditions, such reactions can be achieved. For instance, the Pummerer reaction has been adapted for nucleophilic functionalization of indoles.[3] Additionally, nucleophilic substitution at the N-1 position has been reported for 1-hydroxyindoles.[28][29] For the title compound, these are not typical reaction pathways but represent areas for potential synthetic exploration.
The Role of the (R)-3-[(1-methyl-2-pyrrolidinyl)methyl] Substituent
The substituent at the C3 position, while not directly participating in the primary reactions of the indole nucleus discussed, exerts important steric and electronic influences. Its bulk can sterically hinder approaches to the C2 and C4 positions. Electronically, as an alkyl group, it is weakly electron-donating. The pyrrolidinyl nitrogen can also act as a Lewis base, potentially coordinating to metal catalysts or reacting with acids. This necessitates careful consideration of reaction conditions, particularly pH and the choice of catalyst, to avoid unwanted side reactions.
Visualizing Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The reactivity of the indole nucleus in this compound is multifaceted, offering a rich platform for synthetic diversification. While the inherent nucleophilicity of the indole ring is a defining characteristic, the presence of the C3 substituent channels the reactivity towards the versatile C5-bromo position. Mastery of modern palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—is paramount for leveraging this key intermediate in the synthesis of complex, high-value molecules. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and creatively explore the synthetic potential of this important building block.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 3. Nucleophilic functionalizations of indole derivatives using the aromatic Pummerer reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Electrophilic substitution with position 3 of the indole occupied [quimicaorganica.org]
- 9. chemimpex.com [chemimpex.com]
- 10. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Heck reaction - Wikipedia [en.wikipedia.org]
- 26. Heck Reaction [organic-chemistry.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 29. researchgate.net [researchgate.net]
Discovery and history of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
An In-Depth Technical Guide to the Discovery and Evolving History of Halogenated Tryptamines: The Case of 5-Bromo-DMT
A Note on Chemical Identity: The compound initially specified, (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole, is a known key intermediate in the synthesis of Eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraines.[1][2][3] While crucial in pharmaceutical manufacturing, this molecule is not itself a primary subject of deep pharmacological research in the manner of psychoactive compounds. This guide will, therefore, focus on a closely related and more pharmacologically significant molecule that aligns with the likely interests of researchers in drug development: 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT), a halogenated tryptamine with a rich history and intriguing psychopharmacological profile.
Introduction: The Allure of the Tryptamines
The tryptamine scaffold is a privileged structure in neuropharmacology, forming the backbone of the endogenous neurotransmitter serotonin and a host of psychoactive compounds. For decades, researchers have been fascinated by the subtle molecular modifications that can dramatically alter the pharmacological properties of these molecules. The addition of a halogen atom to the indole ring of a tryptamine, for instance, can profoundly impact its interaction with serotonin receptors, leading to unique and potentially therapeutic effects. This guide delves into the discovery, history, and scientific understanding of one such molecule: 5-Bromo-DMT.
The Serendipitous Discovery and Natural Origins of 5-Bromo-DMT
The story of 5-Bromo-DMT, like that of many psychoactive compounds, is one of both natural discovery and pioneering chemical exploration. While the famed chemist Alexander "Sasha" Shulgin briefly mentioned 5-Bromo-DMT in his seminal 1991 work, TiHKAL (Tryptamines I Have Known and Loved), he did not synthesize or bioassay it at the time.[4] Shulgin's mention, however, sparked curiosity within the psychedelic research community.[5]
It wasn't until later that the compound was identified as a naturally occurring alkaloid in marine sponges, specifically Smenospongia aurea and Smenospongia echina, as well as Verongula rigida.[4][6] This discovery was significant as it highlighted the marine environment as a source of novel psychoactive compounds. The presence of 5-Bromo-DMT in these organisms is thought to be the result of a symbiotic relationship with microorganisms.[5]
The first detailed reports of 5-Bromo-DMT's effects in humans emerged in 2013, communicated by Hamilton Morris and Jason Wallach, based on the experiences of an anonymous researcher.[4] These initial reports described it as producing mild psychedelic effects when smoked, with a duration of 15 minutes to 1.5 hours.[4]
Chemical Synthesis of 5-Bromo-DMT: From Laboratory Curiosity to Research Tool
The synthesis of 5-Bromo-DMT has been approached through various methods, with the Fischer indole synthesis being a common strategy for tryptamine derivatives.[7][8] A general approach involves the bromination of an appropriate indole precursor. One documented method involves the acid-catalyzed bromination of N,N-dimethyl-1-hydroxytryptamine.[9]
More recent advancements have focused on optimizing the synthesis for research purposes, including continuous flow synthesis methods.[7] This approach offers advantages in terms of reaction control and scalability, facilitating the production of high-purity 5-Bromo-DMT for pharmacological studies.[7]
Illustrative Synthetic Workflow
References
- 1. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 2. apicule.com [apicule.com]
- 3. molkem.com [molkem.com]
- 4. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 5. vice.com [vice.com]
- 6. DMT — Woodstock Psychedelics [woodstockpsychedelics.com]
- 7. Continuous flow synthesis of N , N -dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00562G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole from (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester
An Application Note for the Efficient Synthesis of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
Introduction: Strategic Synthesis of a Key Eletriptan Intermediate
This compound, referred to herein as BIP, is a critical advanced intermediate in the manufacture of Eletriptan.[1][2][3] Eletriptan is a selective serotonin 5-HT1B/1D receptor agonist widely used for the acute treatment of migraine headaches.[4][5] The efficient and stereospecific synthesis of BIP is therefore of significant interest to the pharmaceutical industry.
This application note provides a detailed protocol and scientific rationale for the transformation of (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester into BIP. The core of this synthesis is a powerful reduction reaction that concertedly reduces a tertiary amide and a carbamate protecting group to furnish the desired N-methylated tertiary amine. This guide explains the mechanistic underpinnings, provides field-tested protocols, and offers expert insights to ensure a successful and scalable synthesis.
Reaction Overview and Mechanistic Insights
The conversion of the Cbz-protected amide starting material to the N-methylated amine product is a sophisticated transformation that leverages the potent reactivity of strong hydride reducing agents.
Caption: Overall synthetic transformation.
The Dual Role of the Hydride Reagent
The choice of reducing agent is paramount. Amides are among the least reactive carboxylic acid derivatives, necessitating the use of powerful, non-selective hydride donors like Lithium Aluminum Hydride (LAH) or Sodium Dihydro-bis(2-methoxyethoxy)aluminate (SDMA, Red-Al®).[6] These reagents are capable of performing two critical reductions in a single synthetic operation:
-
Amide to Amine Reduction: The primary mechanism for the reduction of a tertiary amide involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[7] The resulting tetrahedral intermediate collapses, eliminating an oxygen atom coordinated to the aluminum species. This forms a transient, highly reactive iminium ion, which is then rapidly attacked by a second hydride equivalent to yield the final amine product.[8]
-
Cbz-Carbamate to N-Methyl Amine Reduction: A key feature of this synthesis is the simultaneous conversion of the N-Cbz (benzyloxycarbonyl) protecting group directly to an N-methyl group. Strong reducing agents like LAH and SDMA reduce the carbamate carbonyl all the way down to a methyl group. This avoids a separate deprotection and subsequent methylation step, significantly improving process efficiency. While standard Cbz deprotection often involves catalytic hydrogenolysis[9][10], this reductive pathway provides a direct route to the desired methylated product.
Why SDMA (Red-Al®) is an Industrial Preference
While mechanistically similar to LAH, SDMA presents several advantages for scale-up operations, as reflected in patent literature for this specific synthesis.[1][2]
-
Enhanced Solubility: SDMA is commercially available as a solution in toluene, and it is highly soluble in a range of aprotic solvents, including ethers like THF. This contrasts with LAH, which has limited solubility.
-
Improved Safety: SDMA is more thermally stable and less pyrophoric than solid LAH, making it safer to handle in a manufacturing environment.
-
Consistent Reactivity: As a solution, it can be dosed with high precision, ensuring reproducible reaction profiles.
Detailed Experimental Protocol
This protocol is adapted from established and validated procedures.[1][2] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn.
Reagents and Equipment
| Reagent | CAS No. | Notes |
| (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester | 143322-56-9 | Starting Material |
| Sodium Dihydro-bis(2-methoxyethoxy)aluminate (SDMA), ~70% in toluene | 22722-98-1 | Reducing Agent. Highly reactive with water. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | Reaction Solvent. Must be dry. |
| Toluene | 108-88-3 | Co-solvent / Extraction Solvent. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | For aqueous work-up. |
| Deionized Water | 7732-18-5 | For quenching. |
| Heptane | 142-82-5 | For crystallization/washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Drying agent. |
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet/outlet.
-
Addition funnel.
-
Heating mantle with temperature controller.
-
Cooling bath (ice-water).
-
Standard glassware for work-up and purification.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the reaction flask and dry all glassware thoroughly in an oven. Allow to cool under a stream of dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Reagent Charging: To the reaction flask, add a 70% solution of SDMA in toluene (4.5 eq.) and dilute with anhydrous THF.
-
Substrate Addition: Dissolve the starting material (1.0 eq.) in anhydrous THF in the addition funnel.
-
Controlled Reaction: Begin adding the substrate solution dropwise to the stirred SDMA solution. The addition is exothermic; maintain the internal temperature between 30-40°C using a cooling bath as needed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 50°C and stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is fully consumed.
-
Careful Quenching: Cool the reaction mixture to 0-5°C in an ice bath. EXTREME CAUTION: The following steps are highly exothermic and will generate hydrogen gas. Perform the additions very slowly.
-
Slowly and dropwise, add deionized water to quench the excess SDMA.
-
Next, slowly add a 10% aqueous solution of sodium hydroxide.
-
Finally, add more deionized water and allow the mixture to stir vigorously for 1 hour as the aluminum salts precipitate.
-
-
Product Extraction:
-
Filter the mixture to remove the precipitated aluminum salts, washing the filter cake with toluene.
-
Transfer the combined filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by crystallization. A common method is to dissolve the residue in hot toluene and then allow it to cool, or to precipitate the product by adding heptane.
-
Collect the solid product by filtration, wash with cold heptane, and dry under vacuum to yield pure BIP as a white solid.
-
Caption: High-level experimental workflow.
Quantitative Data and Best Practices
The following table summarizes typical reaction parameters based on patent examples.
| Parameter | Value | Rationale / Notes |
| Reducing Agent | SDMA (Red-Al®) | Preferred for safety and solubility at scale.[1][2] |
| Equivalents | 4.0 - 4.5 eq. | Sufficient excess to drive both the amide and carbamate reductions to completion. |
| Solvent | THF / Toluene | Anhydrous aprotic solvent is critical to prevent reaction with the hydride. |
| Temperature | 30-50°C | Balances reaction rate with safety, preventing thermal runaway. |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion after substrate addition. |
| Typical Yield | 85 - 95% | High-yielding transformation when performed under anhydrous conditions.[1][2] |
| Purity | >98% (after crystallization) | Crystallization is effective for removing process impurities.[1] |
Expert Insights & Troubleshooting
-
Anhydrous Conditions are Non-Negotiable: The single most critical parameter for success is the rigorous exclusion of moisture. Any water present will consume the expensive hydride reagent, lower the yield, and increase hydrogen gas evolution. Use freshly distilled or commercially available anhydrous solvents.
-
Mastering the Quench: The work-up is the most hazardous part of the procedure. Add quenching agents (water, base) extremely slowly, ensuring the temperature does not rise uncontrollably. A robust cooling bath is essential. Insufficient stirring during the quench can lead to localized "hot spots" and violent gas evolution.
-
Breaking Emulsions: During the aqueous work-up, emulsions can sometimes form. Adding a small amount of brine or allowing the mixture to stand can help break the emulsion.
-
Crystallization Optimization: If the product fails to crystallize from toluene, try using a co-solvent system like toluene/heptane or ethyl acetate/hexane. Seeding with a small crystal from a previous batch can induce crystallization.
Conclusion
The reduction of (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester using a powerful hydride reagent like SDMA is an elegant and efficient method for producing the key Eletriptan intermediate, BIP. By combining the reduction of a stable amide with the reductive methylation of a Cbz-carbamate into a single step, this protocol offers significant advantages in process economy and simplicity. Adherence to strict anhydrous conditions and careful temperature control during the reaction and subsequent quench are essential for achieving a high yield of pure product safely. This robust procedure is well-suited for both laboratory-scale synthesis and industrial production.
References
- 1. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 2. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]
- 3. apicule.com [apicule.com]
- 4. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]
- 5. WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. youtube.com [youtube.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Comprehensive Protocol for the Chemoselective Reduction of (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester
Abstract
This application note provides a detailed and robust experimental protocol for the chemoselective reduction of the ketone in (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester to the corresponding secondary alcohol. The protocol prioritizes the use of sodium dihydrobis(2-methoxyethoxy)aluminate (SDMA), a powerful and selective reducing agent, to ensure the integrity of the sensitive functional groups present in the molecule, namely the benzyl carbamate and the aryl bromide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive guide that encompasses not only the procedural steps but also the underlying chemical principles, safety considerations, reaction monitoring, and thorough product characterization.
Introduction
The synthesis of complex heterocyclic molecules is a cornerstone of modern pharmaceutical research. Indole derivatives, in particular, are privileged scaffolds found in a vast array of biologically active compounds. The target molecule of this protocol, (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester, is a key intermediate in the synthesis of various therapeutic agents. The selective reduction of the ketone functionality to a secondary alcohol is a critical transformation in the elaboration of this intermediate.
The primary challenge in this reduction lies in the chemoselectivity required to avoid unwanted side reactions. The starting material contains three reducible or potentially reactive functional groups: the target ketone, a benzyl carbamate (Cbz protecting group), and a bromo-substituted aromatic ring. Therefore, the choice of the reducing agent is paramount to the success of this synthesis.
This application note details a validated protocol utilizing Sodium Dihydrobis(2-methoxyethoxy)aluminate (SDMA), commercially known as Red-Al® or Vitride®. SDMA is a versatile reducing agent with reactivity comparable to lithium aluminum hydride (LiAlH₄) but with improved solubility in aromatic solvents and enhanced thermal stability, making it a safer and more manageable alternative.[1] Its ability to reduce a wide range of functional groups, including aldehydes, ketones, esters, and amides, to the corresponding alcohols or amines is well-documented.[2][3] Crucially, under controlled conditions, SDMA can selectively reduce the ketone in the presence of the carbamate and aryl bromide moieties.
Reagent Selection: A Comparative Analysis
The choice of reducing agent is critical for the successful and clean conversion of the starting material. Below is a comparative analysis of common hydride reducing agents and the rationale for selecting SDMA.
| Reagent | Formula | Reactivity | Chemoselectivity Considerations | Rationale for Selection/Exclusion |
| Sodium Borohydride | NaBH₄ | Mild | Generally selective for aldehydes and ketones.[4][5] May not be reactive enough for this sterically hindered ketone or may require harsh conditions. | Excluded: Lower reactivity might lead to incomplete or slow reaction. |
| Lithium Aluminum Hydride | LiAlH₄ | Strong | Highly reactive and non-selective.[4][6][7] High risk of reducing the carbamate and potentially causing debromination. | Excluded: Lack of chemoselectivity poses a significant risk of side product formation. |
| Sodium Dihydrobis(2-methoxyethoxy)aluminate | NaAlH₂(OCH₂CH₂OCH₃)₂ | Strong | Can be tuned for selectivity based on reaction conditions. Known to reduce ketones and amides efficiently.[1][2][3] | Selected: Proven efficacy for this specific transformation, offering a balance of high reactivity and manageable chemoselectivity. |
Safety Precautions
Sodium dihydrobis(2-methoxyethoxy)aluminate (SDMA) is a reactive and hazardous substance that requires careful handling.
-
Reaction with Water: SDMA reacts violently with water and other protic solvents to release flammable hydrogen gas.[8][9][10] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (neoprene or nitrile rubber are recommended).[10][11]
-
Handling: SDMA is typically supplied as a solution in toluene. It is air-sensitive and should be handled under an inert atmosphere using syringe and cannula techniques.[10][12]
-
Quenching: The quenching of the reaction must be performed carefully at low temperatures by the slow addition of a suitable quenching agent (e.g., ethyl acetate followed by aqueous base).
-
Waste Disposal: Dispose of all chemical waste in accordance with local institutional and environmental regulations.
Experimental Protocol
Materials and Equipment
-
(R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester (Starting Material)
-
Sodium dihydrobis(2-methoxyethoxy)aluminate (SDMA), ~70% solution in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, three-necked
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Addition funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Reaction Setup
References
- 1. cetjournal.it [cetjournal.it]
- 2. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-2-[(5-Bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylic Acid Benzyl Ester Research-Grade Compound with 98% Purity at an Attractive Price [jigspharma.com]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for Purity Determination of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
Introduction and Scientific Context
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is a chiral indole derivative of significant pharmaceutical interest. It serves as a critical intermediate in the synthesis of Eletriptan, a selective 5-HT₁B/1D receptor agonist used in the treatment of migraines.[1][2] The chemical structure, featuring a brominated indole ring and a chiral pyrrolidine moiety, dictates its biological activity and potential impurity profile.[1][3]
The stereochemistry at the pyrrolidine ring is paramount for the efficacy of the final active pharmaceutical ingredient (API).[1][4] Therefore, a robust analytical method is required not only to quantify the purity of the intermediate but also to ensure it is free from process-related impurities and its undesired (S)-enantiomer. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the high resolution and sensitivity needed for pharmaceutical quality control.[5][6]
This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The narrative explains the causal logic behind the method development choices and provides a comprehensive protocol for implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.[7][8]
Method Development: A Rationale-Driven Approach
The development of a robust and reliable HPLC method requires a deep understanding of the analyte's physicochemical properties.[5] this compound is a moderately polar compound, soluble in organic solvents like methanol.[1][9] Its structure contains a basic tertiary amine in the pyrrolidine ring, making its retention sensitive to the pH of the mobile phase.
Causality of Experimental Choices
-
Selection of Chromatographic Mode: Reversed-phase HPLC was selected due to its versatility and suitability for separating a wide range of moderately polar to non-polar compounds.[10] This mode utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, which is ideal for this analyte.
-
Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent starting point. Its hydrophobic nature offers effective retention for the indole ring system. A column with high carbon load and end-capping is recommended to minimize peak tailing caused by the interaction of the basic amine with residual silanols on the silica surface.
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency.
-
Aqueous Phase & pH Control: The basic nature of the analyte necessitates pH control to ensure consistent analyte ionization and, thus, reproducible retention times and symmetric peak shapes. A buffer is essential. A phosphate buffer at a pH of approximately 7.0 is selected. At this pH, the tertiary amine (pKa typically ~9-10) will be protonated, enhancing its polarity and interaction with the mobile phase.
-
Gradient Elution: A gradient elution program, starting with a higher aqueous content and gradually increasing the organic modifier, is employed. This strategy is crucial for a purity method, as it ensures the elution of potential impurities with a wide range of polarities, from highly polar starting materials to less polar by-products, within a reasonable analysis time.[11]
-
-
Detector Selection: The indole nucleus of the analyte contains a strong chromophore, making UV detection highly suitable.[12] A photodiode array (PDA) detector is recommended as it allows for the acquisition of the full UV spectrum of the peak, which is invaluable for peak purity assessment and impurity identification. The detection wavelength is set at 225 nm, corresponding to a high absorbance maximum for the indole moiety.
Experimental Workflow and Protocols
The following diagram illustrates the overall workflow for the purity analysis of this compound.
Caption: Overall workflow for HPLC purity analysis.
Instrumentation and Materials
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade)
-
Dipotassium Hydrogen Phosphate (K₂HPO₄, AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or equivalent HPLC Grade)
-
-
Reference Standard: this compound, of known purity.[13]
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer):
-
Weigh and dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 7.0 ± 0.05 using a solution of K₂HPO₄.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Reference Standard Solution (0.5 mg/mL):
-
Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Sonicate if necessary.
-
-
Sample Solution (0.5 mg/mL):
-
Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Sonicate if necessary.
-
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
| Gradient Program | See Table 2 below |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 25.0 | 20 | 80 |
| 30.0 | 20 | 80 |
| 30.1 | 80 | 20 |
| 35.0 | 80 | 20 |
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the analytical results, the system must meet predefined performance criteria before sample analysis, and the method itself must be validated for its intended purpose.
System Suitability Test (SST)
System suitability is a mandatory check to ensure the HPLC system is performing adequately.[7] A minimum of five replicate injections of the Reference Standard solution are performed. The acceptance criteria must be met before proceeding with any sample analysis.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and no silanol interactions. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase composition. |
Method Validation Protocol (ICH Q2(R2))
The analytical method must be validated to demonstrate it is fit for its intended purpose, which is the purity determination of the analyte.[14][15] The validation should be performed according to the ICH Q2(R2) guideline.[8][16]
Caption: Interrelation of ICH Q2(R2) validation parameters.
-
Specificity: A forced degradation study must be performed to demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products and process impurities. Samples should be stressed under acidic, basic, oxidative, thermal, and photolytic conditions. The method is considered specific if the main peak is well-resolved from all degradation peaks, and the peak purity analysis (via PDA detector) confirms its homogeneity.
-
Linearity: The linearity of the method should be established across a range of concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration. A minimum of five concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Accuracy is determined by performing recovery studies on spiked samples. A known amount of reference standard is added to the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six independent sample preparations on the same day, by the same analyst, and on the same instrument. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Ruggedness): Assessed by repeating the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be evaluated.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): These are determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 10:1 is required for the LOQ, and an S/N of 3:1 is required for the LOD. The LOQ must be precise and accurate.
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.[14]
Data Analysis and Reporting
The purity of the sample is calculated using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Reporting: The final report should include the chromatograms of the blank, reference standard, and test sample. The purity result should be reported along with the levels of any specified and unspecified impurities detected. All system suitability results and validation data should be documented to support the validity of the analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]
- 3. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. britiscientific.com [britiscientific.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. onyxipca.com [onyxipca.com]
- 12. asianjpr.com [asianjpr.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. database.ich.org [database.ich.org]
- 15. qbdgroup.com [qbdgroup.com]
- 16. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Chiral HPLC method for enantiomeric separation of 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
An Application Note and Protocol for the Enantiomeric Separation of 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole by Chiral HPLC
Abstract
This comprehensive guide details a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole. This compound is a critical chiral intermediate in the synthesis of Eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraines[1][2][3]. Given that pharmacological activity is intrinsically linked to stereochemistry, the accurate determination of enantiomeric purity is a critical quality attribute in the drug development process[3]. This document provides a step-by-step protocol, from method development principles to full validation according to International Council for Harmonisation (ICH) guidelines, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
The Scientific Foundation: Chiral Recognition of an Indole Alkaloid Intermediate
The successful separation of enantiomers by HPLC relies on the creation of transient, diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP). The differential stability of these complexes results in different retention times for each enantiomer, enabling their separation[4][5].
The target analyte, 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole, possesses structural features—a rigid indole ring and a chiral pyrrolidine moiety—that make it an excellent candidate for separation on polysaccharide-based CSPs. These phases, typically derivatives of cellulose or amylose, form helical polymer chains that create well-defined "chiral pockets"[4]. The enantiomers of the analyte fit into these pockets with varying degrees of affinity based on their three-dimensional structure. The separation is governed by a combination of interactions, including:
-
Hydrogen bonding: With the carbamate linkages on the polysaccharide backbone.
-
π-π interactions: Between the electron-rich indole ring of the analyte and the phenyl groups of the CSP.
-
Steric hindrance/inclusion: How each enantiomer physically fits within the chiral cavity.
For indole alkaloids and their derivatives, polysaccharide CSPs have consistently demonstrated broad applicability and high success rates, making them the logical starting point for method development[5][6][7].
A Systematic Approach to Method Development
The non-predictive nature of chiral chromatography necessitates a systematic screening approach rather than relying solely on experience[8][9]. The logical workflow for developing a robust method for this specific analyte is outlined below.
Caption: Logical workflow for chiral HPLC method development.
Based on the analyte's basic nature (tertiary amine in the pyrrolidine ring), a normal phase (NP) mobile system is often preferred. In NP mode, the addition of a small amount of a basic modifier, such as diethylamine (DEA), is critical. This deactivates acidic silanol sites on the silica support, preventing ionic interactions that lead to severe peak tailing and poor resolution.
Optimized Method: Enantiomeric Separation Protocol
This section presents the finalized, robust chromatographic conditions for the baseline separation of the (R) and (S) enantiomers of 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary HPLC system with UV detector. |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm) | Proven high success rate for resolving alkaloid-type structures through strong π-π and hydrogen bonding interactions[6]. |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) | Hexane provides the non-polar base. IPA acts as the polar modifier to control retention. DEA is essential to ensure sharp, symmetrical peaks for this basic analyte. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution within a reasonable analysis time. |
| Column Temperature | 25°C | Ensures reproducible retention times and selectivity. |
| Detection | UV at 280 nm | The indole moiety exhibits a strong chromophore, providing high sensitivity at this wavelength. |
| Injection Volume | 10 µL | Standard volume for analytical scale HPLC. |
| Sample Preparation | Dissolve sample in mobile phase to a final concentration of 0.5 mg/mL. | Ensures compatibility with the mobile phase and prevents solvent mismatch effects. |
| Expected Elution | The two enantiomers should be well-resolved, typically eluting between 5 and 15 minutes. | Note: Elution order (R vs. S) must be confirmed with a pure enantiomeric standard. |
Step-by-Step Experimental Protocol
4.1. Instrument Preparation and System Equilibration
-
Prime all solvent lines to remove air bubbles.
-
Begin pumping the mobile phase (n-Hexane/IPA/DEA 80:20:0.1) through the system at 1.0 mL/min.
-
Allow the system to equilibrate for at least 30-45 minutes, or until a stable baseline is achieved.
4.2. System Suitability Test (SST)
-
Prepare a system suitability solution containing a racemic (50:50) mixture of the analyte at 0.5 mg/mL.
-
Perform five replicate injections of the SST solution.
-
Verify that the system meets the following criteria before proceeding with sample analysis:
-
Resolution (Rs): ≥ 2.0 between the two enantiomer peaks.
-
Tailing Factor (Tf): ≤ 1.5 for both peaks.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for each enantiomer.
-
4.3. Sample Analysis
-
Prepare the test sample by dissolving it in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.45 µm PTFE syringe filter if necessary.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
4.4. Data Processing
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of each enantiomer using the area percent formula:
-
% Enantiomer 1 = (Area of Enantiomer 1 / (Area of Enantiomer 1 + Area of Enantiomer 2)) x 100
-
% Enantiomer 2 = (Area of Enantiomer 2 / (Area of Enantiomer 1 + Area of Enantiomer 2)) x 100
-
Method Validation Protocol (ICH Q2(R1) Framework)
A chiral purity method must be thoroughly validated to ensure it is fit for its intended purpose[10]. The following protocol outlines the necessary validation experiments, which should be documented in a formal validation plan.
Caption: ICH Q2(R1) validation workflow for the chiral HPLC method.
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Inject the desired enantiomer, the undesired enantiomer, a racemic mixture, and a placebo (if applicable). Assess peak resolution and purity. | The desired enantiomer peak is resolved from the undesired enantiomer (Rs ≥ 2.0) and any other potential impurities. |
| Linearity & Range | Prepare a series of at least five concentrations of the undesired enantiomer, from the LOQ to 150% of the specification limit. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.99[11]. |
| Accuracy | Spike the pure, desired enantiomer with known amounts of the undesired enantiomer at three levels (e.g., 50%, 100%, 150% of the specification limit). Analyze in triplicate. | Percent recovery should be between 98.0% and 102.0%[11]. |
| Precision (Repeatability) | Perform six replicate analyses of a sample spiked with the undesired enantiomer at the 100% specification level on the same day, with the same analyst and instrument. | %RSD ≤ 5.0% for the minor component. |
| Precision (Intermediate) | Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument. | %RSD ≤ 10.0% for the minor component. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. Often established at a signal-to-noise ratio of 10:1. | Precision at the LOQ should have an RSD ≤ 20%. |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on resolution and quantification. | The system suitability criteria (e.g., resolution) must still be met, and results should not be significantly affected[12]. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 2.0) | 1. Incorrect mobile phase composition. 2. Column degradation. 3. Flow rate is too high. | 1. Prepare fresh mobile phase. Decrease the percentage of IPA slightly (e.g., from 20% to 18%) to increase retention and resolution. 2. Replace the column. 3. Reduce the flow rate (e.g., to 0.8 mL/min). |
| Peak Tailing (Tf > 1.5) | 1. Insufficient or degraded DEA in the mobile phase. 2. Column contamination or void. | 1. Prepare fresh mobile phase ensuring the correct concentration of DEA. 2. Flush the column with a strong solvent (e.g., 100% IPA), or reverse the column and flush (check manufacturer's instructions first). Replace if necessary. |
| Drifting Retention Times | 1. Incomplete system equilibration. 2. Column temperature fluctuations. 3. Mobile phase composition changing over time (evaporation of volatile components). | 1. Allow for longer equilibration time. 2. Use a column thermostat and ensure a stable lab environment. 3. Keep mobile phase bottles capped and prepare fresh daily. |
Conclusion
The chiral HPLC method detailed in this application note provides a reliable, robust, and accurate means for determining the enantiomeric purity of 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole. By leveraging a polysaccharide-based chiral stationary phase and a properly modified normal-phase mobile system, baseline separation of the enantiomers is readily achieved. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is suitable for use in a regulated environment for quality control and drug development applications.
References
- 1. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]
- 2. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dujps.com [dujps.com]
Application Note: A Validated RP-HPLC-UV Method for the Quantification of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole in a Reaction Mixture
Abstract
This application note presents a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole. This compound is a critical intermediate and a potential impurity in various pharmaceutical syntheses, including that of Eletriptan.[1] The method utilizes a C18 stationary phase with UV detection, demonstrating excellent performance and reliability for in-process control and quality assessment of reaction mixtures. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in research, development, and manufacturing environments.[2][3]
Introduction and Scientific Rationale
This compound is a chiral indole alkaloid derivative.[4][5][6] The precise control and quantification of this molecule during a chemical synthesis are paramount for ensuring the reaction proceeds to completion, optimizing yield, and controlling the impurity profile of the final active pharmaceutical ingredient (API). Uncontrolled levels of intermediates or related impurities can significantly impact the safety and efficacy of a drug product.
High-performance liquid chromatography (HPLC) is the premier analytical technique for the analysis of indole alkaloids due to its versatility, high resolution, and sensitivity.[7][8][9] Specifically, a reverse-phase method was selected for this application. The non-polar nature of the brominated indole moiety interacts effectively with a C18 stationary phase, allowing for excellent separation from more polar starting materials, reagents, and by-products typically found in a reaction mixture. The indole ring system contains a strong chromophore, making UV detection a simple, robust, and cost-effective choice for quantification.[7] This note provides a comprehensive, self-validating protocol designed for immediate implementation by researchers and quality control analysts.
Analytical Method
Instrumentation and Consumables
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Data Acquisition: Empower 3, Chromeleon, or equivalent chromatography data software.
-
Analytical Balance: 5-decimal place readability.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE or Nylon.
Reagents and Solvents
-
This compound Reference Standard: Purity >98.5%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or purified to >18 MΩ·cm.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Methanol: HPLC grade.
Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below. The use of trifluoroacetic acid as a mobile phase modifier helps to sharpen peaks and improve reproducibility by protonating residual silanols on the stationary phase and providing a consistent ionic environment.[7]
| Parameter | Condition |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Elution Mode | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (60:40 Water:ACN with 0.1% TFA) to achieve concentrations for the linearity study (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Preparation from Reaction Mixture:
-
Immediately quench a precisely measured aliquot (e.g., 100 µL) of the reaction mixture in a known volume of a suitable solvent (e.g., 10 mL of methanol) to stop the reaction and precipitate salts.
-
Vortex the mixture for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
-
Perform a further dilution of the supernatant with the mobile phase to bring the expected analyte concentration within the linear range of the calibration curve (e.g., a 1:10 dilution).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Protocol (per ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The following parameters were assessed to establish the method's performance characteristics.
References
- 1. GSRS [precision.fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 5. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Note & Protocol: A Robust and Scalable Synthesis of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole for Pharmaceutical Production
Abstract
This document provides a detailed guide for the scale-up synthesis of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole, a critical starting material for the anti-migraine drug Eletriptan Hydrobromide.[1][2][3][4] The synthesis of indole derivatives, while common in pharmaceuticals, presents unique challenges during scale-up, including side-product formation and purification difficulties.[5][6][7] This guide emphasizes a process that is not only efficient and high-yielding but also robust and amenable to large-scale pharmaceutical manufacturing. We will delve into the causality behind experimental choices, focusing on process safety, impurity control, and the achievement of high enantiomeric purity, a critical factor for modern therapeutics.[8][]
Introduction: Strategic Importance of the Target Molecule
This compound, hereafter referred to as BIP, is a key advanced intermediate in the synthesis of Eletriptan.[3] Eletriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][10] The stereochemistry of the molecule is paramount; the desired therapeutic effect resides in the (R)-enantiomer.[] Consequently, a scalable and stereoselective synthesis is essential for pharmaceutical production.
The challenges in indole chemistry often revolve around the reactivity of the indole nucleus, which can lead to unwanted side reactions such as dimerization.[5][7] Furthermore, scaling up chiral syntheses requires careful management of reaction efficiency, the cost of chiral materials, and robust methods to ensure high enantioselectivity.[8] This protocol addresses these challenges by employing a convergent synthetic strategy that offers excellent control over both chemical and stereochemical purity.
Overall Synthetic Strategy
The manufacturing process is a two-step synthesis commencing with commercially available 5-bromoindole and a protected chiral building block, (R)-N-benzyloxycarbonyl-proline. The strategy involves:
-
Acylation: A Friedel-Crafts acylation of 5-bromoindole with (R)-N-benzyloxycarbonylprolyl chloride to form the keto-amide intermediate.
-
Reduction: A comprehensive reduction of both the ketone and the amide functionalities to yield the target BIP molecule.
This approach is advantageous as it introduces the chiral center early in the synthesis using a readily available chiral pool starting material.[]
Figure 1: High-level overview of the synthetic pathway to BIP.
In-Depth Process Chemistry and Rationale
Step 1: Acylation of 5-Bromoindole
The first step involves the C3-acylation of 5-bromoindole with (R)-N-benzyloxycarbonylprolyl chloride. This reaction is catalyzed by a Lewis acid.
Reaction: 5-Bromoindole + (R)-N-Cbz-prolyl chloride ---(Lewis Acid)--> (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester
Causality and Experimental Choices:
-
Choice of Reagents: 5-bromoindole is the foundational scaffold. (R)-N-benzyloxycarbonyl-proline is chosen as the chiral source due to its commercial availability and the stability of the Cbz (benzyloxycarbonyl) protecting group, which is crucial for the subsequent reduction step. It is converted to the acid chloride in situ or prior to the reaction for higher reactivity.
-
Catalyst Selection: A Lewis acid is required to activate the acyl chloride for the electrophilic substitution on the electron-rich indole ring. The choice of Lewis acid and its stoichiometry are critical for optimizing yield and minimizing side products.[12]
-
Solvent and Temperature Control: The reaction is typically performed in an inert organic solvent at controlled low temperatures (-20 to 20°C).[12] This is critical to prevent over-reaction and the formation of N-acylated by-products. Maintaining a low temperature ensures high regioselectivity at the C3 position of the indole.
Step 2: Reduction of the Keto-Amide Intermediate
This is the pivotal step where the final molecule is formed. It requires a powerful reducing agent capable of reducing both the ketone and the Cbz-protected amide to a secondary amine, which is then methylated.
Reaction: (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester ---(Reducing Agent)--> BIP
Causality and Experimental Choices:
-
Reducing Agent: While Lithium Aluminium Hydride (LAH) can be used, it presents significant handling challenges on a large scale due to its pyrophoric nature and difficult-to-manage suspensions.[3][13] A superior choice for industrial scale-up is Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) , commercially known as Red-Al®.
-
Trustworthiness: SDMA is commercially available as a solution in toluene, making it far easier and safer to handle and charge into a reactor compared to solid LAH.[3]
-
Expertise: SDMA provides a more favorable impurity profile. The use of LAH can often lead to incomplete reduction, leaving a difficult-to-remove hydroxyl intermediate (OH-BIP).[3] SDMA has been shown to drive the reaction to completion, resulting in higher purity crude BIP that can be purified by simple crystallization rather than costly and non-scalable column chromatography.[3][10]
-
-
Reaction Conditions: The reduction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF). The temperature must be carefully controlled, as the reaction is highly exothermic. A controlled dropwise addition of the intermediate solution to the reducing agent is standard practice.[3][13] The reaction proceeds to reduce the ketone, remove the Cbz group, and methylate the resulting secondary amine.
Figure 2: Detailed two-step reaction workflow.
Scale-Up Protocol and In-Process Controls
This protocol is designed for a nominal 1 kg output of BIP. All operations should be conducted in an inert atmosphere (Nitrogen) and with appropriate engineering controls.
Part A: Synthesis of (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester
-
Reactor Preparation: Charge a suitable glass-lined reactor with 5-bromoindole (1.0 kg) and an appropriate anhydrous solvent. Cool the mixture to the specified reaction temperature.
-
Catalyst Charge: Charge the Lewis acid catalyst portion-wise, maintaining the temperature.
-
Reagent Addition: Slowly add a solution of (R)-N-Cbz-prolyl chloride in the reaction solvent to the reactor over several hours. Maintain strict temperature control throughout the addition.
-
Reaction Monitoring (IPC 1): Monitor the reaction progress by HPLC until the consumption of 5-bromoindole is complete (e.g., <1% remaining).
-
Work-up: Carefully quench the reaction with a suitable aqueous solution. Separate the aqueous and organic layers. Wash the organic layer sequentially with aqueous solutions to remove catalyst residues and other impurities.
-
Isolation: Concentrate the organic layer under reduced pressure. The crude product can be crystallized from a suitable solvent system to achieve the desired purity for the next step.
Part B: Reduction to this compound (BIP)
-
Reactor Preparation: Charge the reactor with a 70% solution of SDMA in toluene (approx. 2.1 equivalents) and dilute with anhydrous THF.[3]
-
Reagent Addition: Prepare a solution of the Keto-Amide Intermediate from Part A in anhydrous THF. Add this solution dropwise to the SDMA solution, ensuring the internal temperature does not exceed 50°C.[13]
-
Reaction Monitoring (IPC 2): Stir the mixture at a maintained temperature (e.g., 50°C) for several hours.[3] Monitor the reaction by HPLC until the disappearance of the starting material and key intermediates is confirmed.
-
Work-up and Quench: Cool the reaction mixture to <10°C. Very carefully and slowly quench the excess SDMA by the controlled addition of water, followed by an aqueous sodium hydroxide solution.[3] This is a highly exothermic step and requires robust cooling.
-
Extraction and Isolation: After quenching, add an extraction solvent (e.g., toluene). Separate the organic layer, and extract the aqueous layer again to maximize yield. Combine the organic layers.
-
Purification by Crystallization: Wash the combined organic layers. Distill the solvent to a minimum volume and add an anti-solvent (e.g., n-heptane) or cool the solution to induce crystallization. Filter the solid product, wash with a cold solvent mixture, and dry under vacuum. This crystallization step is critical for removing process impurities.[3][14]
Impurity Profile and Analytical Control
Controlling the impurity profile is essential for any API intermediate. The purity of BIP directly impacts the quality of the final Eletriptan drug substance, particularly in subsequent palladium-catalyzed reactions which are sensitive to impurities.[10]
| Parameter | Specification | Analytical Method | Rationale |
| Appearance | White to off-white solid | Visual Inspection | Basic quality check. |
| Assay (by HPLC) | ≥ 99.0% | HPLC | Ensures potency and quantifies purity.[10] |
| Enantiomeric Purity | ≥ 99.5% (R)-isomer | Chiral HPLC | Critical for ensuring the safety and efficacy of the final drug.[] |
| Keto-BIP Impurity | ≤ 0.15% | HPLC | Incompletely reduced starting material.[3][13] |
| OH-BIP Impurity | ≤ 0.15% | HPLC | Partially reduced intermediate.[3][13] |
| Des-Bromo-BIP | ≤ 0.20% | HPLC | Impurity arising from debromination.[1][3] |
| Residual Solvents | As per ICH Q3C | GC-HS | Ensures patient safety from solvent exposure. |
| Structure Confirmation | Conforms to reference | ¹H NMR, MS | Confirms the chemical identity of the compound.[10] |
Safety and Environmental Considerations
-
Reagent Handling: SDMA is water-reactive and the quenching process is highly exothermic. LAH, if used, is pyrophoric.[13] All operations must be conducted under an inert atmosphere with strict temperature control and by trained personnel.
-
Solvent Safety: Toluene and THF are flammable. Appropriate grounding, bonding, and ventilation are mandatory to prevent fire and exposure.
-
Personal Protective Equipment (PPE): Standard PPE, including flame-retardant lab coats, safety glasses, and appropriate gloves, must be worn at all times.
-
Waste Management: Aqueous and organic waste streams must be segregated and disposed of in accordance with local environmental regulations.
Conclusion
This application note outlines a robust, safe, and scalable process for the synthesis of this compound (BIP). The strategic selection of SDMA as the reducing agent and the emphasis on purification via crystallization make this process well-suited for pharmaceutical manufacturing. By understanding the rationale behind each process step and implementing rigorous in-process controls, manufacturers can consistently produce high-purity BIP, ensuring the quality and efficacy of the final Eletriptan API.
References
- 1. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molkem.com [molkem.com]
- 3. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 4. apicule.com [apicule.com]
- 5. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]
- 6. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Synthesis of Indole Derivatives | Lab Manager [labmanager.com]
- 8. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 12. CN104230895A - Preparation method for eletriptan intermediate - Google Patents [patents.google.com]
- 13. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]
- 14. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of Eletriptan Analogs Utilizing (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
Introduction: Strategic Importance of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole in Drug Discovery
This compound serves as a pivotal, high-value intermediate in the synthesis of Eletriptan and its analogs. Eletriptan is a potent second-generation selective 5-HT1B/1D receptor agonist, widely prescribed for the acute treatment of migraine headaches.[1][2] The strategic importance of this bromo-indole precursor lies in its pre-installed, stereochemically defined (R)-1-methyl-2-pyrrolidinylmethyl moiety at the C3 position of the indole ring. This chiral element is a crucial pharmacophore for potent interaction with serotonin receptors.[2] The bromine atom at the C5 position provides a versatile synthetic handle for introducing a variety of substituents via modern cross-coupling methodologies, enabling the generation of diverse Eletriptan analogs for structure-activity relationship (SAR) studies and the development of new chemical entities.[3]
This guide provides a comprehensive overview of the synthetic strategies for producing Eletriptan analogs from this key intermediate, with a focus on the well-established Heck coupling reaction and the increasingly popular Suzuki-Miyaura coupling as a viable alternative. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind the choice of reagents, catalysts, and reaction conditions, ensuring both scientific rigor and practical applicability for researchers in drug development.
Core Synthetic Strategy: A Multi-Step Approach to Eletriptan Analogs
The most common and industrially relevant synthetic route to Eletriptan and its analogs from this compound involves a three-stage process. This strategy is designed to be robust and scalable, with careful consideration given to minimizing side reactions and simplifying purification procedures.
Part 1: The Heck Coupling Pathway
The Heck reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the vinylation of aryl halides. In the context of Eletriptan synthesis, it provides a reliable method for installing the phenyl vinyl sulfone moiety at the C5 position of the indole ring.[4][5]
Step 1.1: N-Acetylation of the Indole Nitrogen (Protection)
Rationale: The initial and critical step is the protection of the indole nitrogen via acetylation. This serves two primary purposes:
-
Preventing Side Reactions: The indole N-H proton is acidic and can interfere with the catalytic cycle of the Heck reaction, leading to catalyst deactivation or undesired side products.[6]
-
Improving Solubility and Handling: The resulting N-acetylated compound often exhibits improved solubility and crystallinity, facilitating purification and handling in subsequent steps.[1]
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add triethylamine (TEA) (1.2 eq).
-
Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 90-100 °C for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water. The product, (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, will precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Acetic Anhydride | 1.2 eq | Acetylating agent |
| Triethylamine (TEA) | 1.2 eq | Base to neutralize the acetic acid byproduct |
| N,N-Dimethylformamide (DMF) | Solvent | High-boiling polar aprotic solvent |
| Temperature | 90-100 °C | To drive the reaction to completion |
Step 1.2: Palladium-Catalyzed Heck Coupling
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium(II) precursor, such as Palladium(II) acetate (Pd(OAc)2), and a phosphine ligand is standard for Heck reactions. Pd(OAc)2 is a stable, air-tolerant precatalyst that is reduced in situ to the active Pd(0) species by the phosphine ligand.[7][8]
-
Ligand Selection - Tri(o-tolyl)phosphine: The choice of tri(o-tolyl)phosphine is critical. This bulky, electron-rich phosphine ligand promotes the oxidative addition step and accelerates the reductive elimination step of the catalytic cycle. Its steric bulk helps to prevent the formation of catalytically inactive palladium clusters and can improve the regioselectivity of the reaction.[7][9] Compared to less bulky ligands like triphenylphosphine (PPh3), tri(o-tolyl)phosphine often leads to higher yields and faster reaction rates in challenging couplings.
-
Base: A base, typically an amine like triethylamine (TEA), is required to neutralize the hydrohalic acid (HBr) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[5]
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Assay of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination (assay) of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole. This compound is a critical intermediate in the synthesis of Eletriptan, a serotonin 5-HT1B/1D receptor agonist used in the treatment of migraines[1][2]. Accurate quantification of this intermediate is paramount for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API). The method described herein has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision, rendering it suitable for routine quality control applications[3][4][5].
Introduction and Method Rationale
The chemical structure of this compound features a substituted indole ring, which contains a strong ultraviolet (UV) chromophore, and a basic pyrrolidinyl moiety[6]. This makes RP-HPLC with UV detection the analytical technique of choice.
Causality Behind Experimental Choices:
-
Reversed-Phase HPLC: The molecule has moderate polarity, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Acidified Mobile Phase: The pyrrolidinyl nitrogen is basic. To ensure consistent retention and sharp, symmetrical peak shapes, it is essential to suppress the silanol interactions on the column and ensure the analyte is in a single, protonated state. This is achieved by acidifying the mobile phase with an agent like trifluoroacetic acid (TFA) or phosphoric acid.
-
UV Detection: The indole nucleus exhibits significant UV absorbance. A detection wavelength of 275 nm was selected as it provides a robust signal for the analyte while minimizing interference from common solvents.
This document outlines the optimized chromatographic conditions and the rigorous validation protocol undertaken to prove the method is fit for its intended purpose[5][7].
Optimized Analytical Method Protocol
This section details the finalized experimental procedure for the assay.
Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reference Standard: this compound, analytical standard grade (purity ≥99.5%)[8].
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).
-
Reagents: Phosphoric acid (85%, analytical grade).
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm PTFE syringe filters.
Reagent and Standard Preparation
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 45% Mobile Phase A, 55% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
System Suitability Test (SST)
Before initiating any analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) six consecutive times. The acceptance criteria must be met before proceeding.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Areas | ≤ 1.0% for six replicate injections |
Analytical Method Validation
The assay method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability. The validation characteristics evaluated were specificity, linearity, range, accuracy, precision, and robustness[3][4].
Caption: Overall workflow for the analytical method validation process.
Specificity (Forced Degradation)
Purpose: To demonstrate that the analytical method is unaffected by the presence of potential impurities or degradation products and can unequivocally assess the analyte. This was achieved through forced degradation studies[5].
Protocol:
-
Prepare solutions of the analyte at 100 µg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze the unstressed and stressed samples by the proposed HPLC method. Use a DAD to evaluate peak purity for the analyte peak in all stressed samples.
Caption: Conceptual workflow for the forced degradation study.
Results & Discussion: The analyte peak was well-resolved from all degradation product peaks, and the peak purity analysis (pass) confirmed no co-eluting peaks. This demonstrates the stability-indicating nature of the method.
Linearity and Range
Purpose: To establish the linear relationship between the concentration of the analyte and the detector response over a specified range.
Protocol:
-
Prepare a series of five calibration standards from the Standard Stock Solution at concentrations ranging from 50 µg/mL to 150 µg/mL. This covers 50% to 150% of the nominal working concentration (100 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
Y-intercept should be close to zero.
Hypothetical Results:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451,230 |
| 75 | 674,550 |
| 100 | 902,100 |
| 125 | 1,123,500 |
| 150 | 1,355,800 |
| Linear Regression Analysis: |
-
Slope: 8995
-
Y-Intercept: 1550
-
Correlation Coefficient (r²): 0.9998
Discussion: The results show an excellent linear relationship between concentration and peak area across the range of 50-150 µg/mL. The method's range for assay purposes is established as 80% to 120% of the test concentration, which is well within the validated linear range[7].
Accuracy (Recovery)
Purpose: To demonstrate the closeness of the test results obtained by the method to the true value. This is evaluated by spike/recovery studies.
Protocol:
-
Prepare a placebo solution (a mixture of all formulation components except the analyte).
-
Spike the placebo with the analyte at three concentration levels: 80%, 100%, and 120% of the working concentration (80, 100, and 120 µg/mL).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
%RSD of recovery at each level should be ≤ 2.0%.
Hypothetical Results:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80% | 80.0 | 79.5, 80.1, 79.8 | 99.4, 100.1, 99.8 | 99.8 | 0.35 |
| 100% | 100.0 | 101.1, 99.8, 100.5 | 101.1, 99.8, 100.5 | 100.5 | 0.65 |
| 120% | 120.0 | 119.5, 121.0, 120.3 | 99.6, 100.8, 100.3 | 100.2 | 0.61 |
Discussion: The high recovery values at all three levels confirm the excellent accuracy of the analytical method.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Protocol:
-
Repeatability (Intra-Assay Precision): Prepare six independent samples of the analyte at 100% of the working concentration (100 µg/mL). Analyze them on the same day, with the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the experiment with six new samples on a different day with a different analyst.
Acceptance Criteria:
-
%RSD for repeatability and intermediate precision should be ≤ 2.0%.
Hypothetical Results:
| Precision Type | Analyst | Day | N | Mean Assay (%) | % RSD |
| Repeatability | 1 | 1 | 6 | 100.3 | 0.45 |
| Intermediate Precision | 2 | 2 | 6 | 99.8 | 0.58 |
Discussion: The low relative standard deviation for both repeatability and intermediate precision studies indicates that the method is highly precise.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Analyze the working standard solution while making small, deliberate changes to the chromatographic conditions.
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor).
Variations Studied:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (25°C and 35°C).
-
Mobile Phase Composition: ± 2% absolute change in organic modifier (53% and 57% Acetonitrile).
Acceptance Criteria:
-
All system suitability parameters must pass under all varied conditions.
-
The change in analyte retention time should be minimal.
Discussion: The method passed all SST criteria under the varied conditions, demonstrating its robustness and suitability for transfer to other laboratories.
Conclusion
The RP-HPLC method for the assay of this compound has been successfully developed and validated in accordance with ICH guidelines[3][4][9]. The validation results confirm that the method is specific, linear, accurate, precise, and robust. It is therefore deemed suitable for its intended purpose of routine quality control analysis for the assay of this key pharmaceutical intermediate.
References
- 1. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]
- 2. molkem.com [molkem.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Strategic Mobile Phase Selection for the High-Performance Liquid Chromatographic Separation of Eletriptan and Its Intermediates
An Application Note for Drug Development Professionals
Abstract
The robust separation of the active pharmaceutical ingredient (API) Eletriptan from its synthetic intermediates and potential degradation products is critical for ensuring drug purity, safety, and efficacy. This application note provides a detailed guide for researchers and drug development professionals on the strategic selection and optimization of mobile phase composition for the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of Eletriptan. By delving into the causal relationships between mobile phase components—including organic modifiers, pH, and additives—and their impact on chromatographic performance, this guide offers both foundational principles and actionable protocols for developing specific, sensitive, and reliable stability-indicating HPLC methods.
Introduction: The Analytical Challenge of Eletriptan Purity
Eletriptan is a second-generation selective serotonin (5-HT1B/1D) agonist used for the acute treatment of migraine headaches[1][2]. As with any synthetic API, its manufacturing process can result in a variety of process-related impurities, including starting materials, by-products, and intermediates. Furthermore, Eletriptan can degrade under stress conditions such as acid/base hydrolysis, oxidation, and photolysis, leading to the formation of additional impurities[3][4][5][6]. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate strict control over these impurities[2].
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for impurity profiling due to its high resolving power and sensitivity. The success of an HPLC separation hinges on the careful selection of the stationary and mobile phases. While the C18 column is a common starting point for molecules like Eletriptan, the mobile phase composition is the most powerful tool for optimizing the separation. This document elucidates the key principles and provides practical methodologies for mobile phase development tailored to Eletriptan and its related substances.
The Role of Analyte Chemistry in Method Development
Understanding the physicochemical properties of Eletriptan and its known intermediates is the foundation of logical method development. Eletriptan is a basic compound featuring an indole nucleus and a pyrrolidinyl ring. This basicity, combined with the varying polarities of its impurities—such as the (S)-enantiomer , N-oxide isomers , dimer impurities , and various synthetic precursors—presents a significant chromatographic challenge[3][7][8][9].
The goal is to manipulate the mobile phase to exploit the subtle differences in polarity and ionization state between Eletriptan and these related compounds, thereby achieving baseline separation.
Core Principles of Mobile Phase Optimization
For the RP-HPLC separation of Eletriptan, the mobile phase typically consists of an aqueous component (often buffered) and a water-miscible organic solvent. The interplay between these components dictates retention, selectivity, and peak shape.
The Aqueous Component: pH and Buffer Control
The pH of the aqueous phase is arguably the most critical parameter. Since Eletriptan is a basic molecule, pH directly controls its degree of ionization.
-
Low pH (e.g., 2.5-4.0): At acidic pH, the basic nitrogen atoms in Eletriptan and its intermediates will be fully protonated. This generally leads to sharp, symmetrical peaks because interactions with acidic residual silanols on the stationary phase are suppressed. Buffers like ammonium acetate or phosphate are commonly used to maintain a stable pH[1].
-
Mid-Range pH (e.g., 6.0-7.0): Operating in this range can alter the selectivity between impurities, especially if they have different pKa values. A phosphate buffer adjusted to pH 6.8 or 7.0 has been successfully used to resolve specific impurities[2][10].
Organic Modifiers: Acetonitrile vs. Methanol
The organic modifier is the strong eluent in RP-HPLC. The choice and concentration of this solvent control the retention time of the analytes.
-
Acetonitrile (ACN): This is the most common choice for Eletriptan analysis. It offers good eluting strength, low viscosity (leading to lower backpressure), and excellent UV transparency at the low wavelengths (220-230 nm) used for detection[1][2].
-
Methanol (MeOH): Methanol is another viable option and can offer different selectivity compared to acetonitrile. Some stability-indicating methods use a methanol-water mobile phase, which can be crucial for resolving specific degradation products[5][6].
Mobile Phase Additives: Tailing Suppression
Peak tailing is a common issue for basic compounds like Eletriptan. This is often caused by strong interactions with the stationary phase.
-
Triethylamine (TEA): Adding a small amount of an amine modifier like TEA (e.g., 0.1-1% v/v) to the mobile phase is a field-proven technique to improve peak shape[2][5][6][11]. TEA acts as a competing base, masking the silanol groups and preventing the analyte from exhibiting strong secondary interactions, resulting in more symmetrical peaks.
Elution Mode: Isocratic vs. Gradient
-
Isocratic Elution: A constant mobile phase composition is used throughout the run. This approach is simple, robust, and suitable for quality control assays where only a few known impurities with similar retention characteristics are monitored[1].
-
Gradient Elution: The concentration of the organic modifier is increased during the run. This is essential for stability-indicating methods, where impurities with a wide range of polarities—from highly polar degradants to non-polar intermediates—must be separated and quantified in a single analysis[2].
Summary of Established HPLC Mobile Phase Compositions
The following table summarizes various mobile phase compositions reported in the literature for the analysis of Eletriptan, providing a comparative overview for method development.
| Stationary Phase | Mobile Phase Composition | Elution Mode | Flow Rate (mL/min) | Detection (nm) | Purpose/Comments | Reference |
| Zorbax SB C18 (150x4.6mm, 5µm) | A: Ammonium acetate buffer (pH 3.5) B: 80% Acetonitrile in water Ratio: 80:20 (A:B) | Isocratic | 1.0 | 220 | Determination in pure and pharmaceutical forms. | |
| Symmetry C18 (100x4.6mm, 3.5µm) | A: Phosphate buffer B: Acetonitrile Ratio: 60:40 (A:B) | Isocratic | 0.9 | 221 | Estimation in pharmaceutical dosage forms. | [1] |
| Waters Xterra Phenyl C18 (250x4.6mm, 5µm) | A: Buffer pH 6.8 (0.5mL TEA in 1L water, adj. with H₃PO₄) B: Acetonitrile | Gradient | 1.0 | 225 | Impurity profiling of synthetic intermediates. | [2] |
| XTerra C18 (150x3.9mm, 5µm) | Methanol-water solution of TEA (pH 6.52, 1% v/v) Ratio: 30:70 (v/v) | Isocratic | 1.0 | 225 | Stability-indicating method for forced degradation studies. | [4][5][6] |
| Phenomenex Chromosil C18 (250x4.6mm, 5µm) | Acetonitrile:TEA:THF (50:25:25 v/v/v), pH adjusted to 6.3 with H₃PO₄ | Isocratic | 1.0 | 228 | Analysis of Eletriptan. | [11] |
| Chiralpak AD (250x4.6mm, 10µm) | n-hexane:ethanol:DEA:TFA (80:20:0.1:0.1 v/v/v/v) | Isocratic | 1.0 | 223 | Enantiomeric purity determination ((S)-isomer). | [7] |
Detailed Protocol: A Stability-Indicating RP-HPLC Method
This protocol describes a robust gradient method designed to separate Eletriptan from a wide range of potential process-related and degradation impurities.
Objective: To establish a stability-indicating method for the purity analysis of Eletriptan hydrobromide.
5.1. Materials and Reagents
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Xterra, Phenomenex Luna)
-
Eletriptan Hydrobromide Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Triethylamine (TEA) (HPLC Grade)
-
Orthophosphoric Acid (85%)
-
Water (HPLC Grade)
5.2. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.02 M KH₂PO₄ buffer with 0.2% TEA, pH adjusted to 3.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 45 minutes |
5.3. Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer):
-
Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Add 2.0 mL of Triethylamine (TEA).
-
Adjust the pH to 3.5 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Mobile Phase B (Organic):
-
Use HPLC grade Acetonitrile. Filter and degas before use.
-
5.4. Sample and Standard Preparation
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Eletriptan HBr reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Test Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Eletriptan HBr sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
5.5. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 30.0 | 40 | 60 |
| 35.0 | 20 | 80 |
| 40.0 | 90 | 10 |
| 45.0 | 90 | 10 |
5.6. System Suitability Inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is not more than 2.0% and the tailing factor for the Eletriptan peak is not more than 1.5.
Logical Workflow for Method Development
The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow for optimizing the mobile phase for Eletriptan analysis.
Caption: A logical workflow for the systematic development of an HPLC mobile phase.
Conclusion
The development of a selective and robust HPLC method for Eletriptan and its intermediates is a multifactorial process centered on the strategic optimization of the mobile phase. By systematically adjusting the pH, organic modifier, and additives, analysts can effectively control the retention and resolution of the API from its potential impurities. The methods and principles outlined in this note serve as a comprehensive resource for developing validated, high-performance chromatographic methods that ensure the quality and safety of Eletriptan drug substances and products.
References
- 1. ijera.com [ijera.com]
- 2. crpsonline.com [crpsonline.com]
- 3. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. ijpcbs.com [ijpcbs.com]
Anwendungsleitfaden und Protokolle zur Derivatisierung von (R)-5-Brom-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indol für die GC-Analyse
Erstellt von: Dr. Eva Reinhardt, Senior Application Scientist
Datum: 06. Januar 2026
Abstrakt: Dieser technische Leitfaden beschreibt detaillierte Protokolle für die Derivatisierung von (R)-5-Brom-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indol, einem wichtigen pharmazeutischen Zwischenprodukt[1][2][3], für die quantitative und qualitative Analyse mittels Gaschromatographie (GC). Die vorgestellten Methoden zielen darauf ab, die Volatilität zu erhöhen, die thermische Stabilität zu verbessern und die chromatographische Auflösung zu optimieren, um eine robuste und reproduzierbare Analyse zu gewährleisten.
Einleitung: Die Notwendigkeit der Derivatisierung für die GC-Analyse
Die Gaschromatographie ist eine leistungsstarke Technik zur Trennung und Analyse flüchtiger organischer Verbindungen.[4][5][6] Viele pharmazeutische Verbindungen, einschließlich des Titelmoleküls (R)-5-Brom-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indol (CAS: 143322-57-0)[1][7][8], weisen jedoch eine begrenzte Flüchtigkeit und thermische Stabilität auf.[4] Dies ist auf das Vorhandensein polarer funktioneller Gruppen zurückzuführen, insbesondere des sekundären Amins im Indolring (-NH-Gruppe).[6][9] Diese polaren Gruppen können zu unerwünschten Wechselwirkungen mit der GC-Säule führen, was zu Peak-Tailing, geringer Empfindlichkeit und potenzieller Zersetzung des Analyten bei hohen Temperaturen im Injektor führt.[10]
Die Derivatisierung umgeht diese Einschränkungen, indem sie die polaren funktionellen Gruppen chemisch in weniger polare, flüchtigere und thermisch stabilere Derivate umwandelt.[4][10][11][12] Dieser Prozess ist entscheidend für:
-
Erhöhung der Flüchtigkeit: Verbessert den Transfer des Analyten durch die GC-Säule.[4][12]
-
Verbesserung der thermischen Stabilität: Verhindert den Abbau des Analyten bei hohen GC-Temperaturen.[10]
-
Reduzierung der Polarität: Minimiert die Adsorption an aktiven Stellen in der GC-Säule, was zu symmetrischeren Peaks führt.[10]
-
Verbesserung der Nachweisbarkeit: Kann die Signalantwort für bestimmte Detektoren erhöhen.[4][12]
Für das Zielmolekül ist das "aktive" Wasserstoffatom am Indol-Stickstoff der primäre Angriffspunkt für die Derivatisierung. Die gängigsten und effektivsten Methoden für solche Verbindungen fallen in die Kategorien Acylierung und Silylierung.[13][14]
Auswahl der Derivatisierungsstrategie: Acylierung vs. Silylierung
Die Wahl des richtigen Derivatisierungsreagenzes hängt von der spezifischen chemischen Struktur des Analyten und den analytischen Anforderungen ab.[13]
2.1 Silylierung: Die Silylierung ist die am weitesten verbreitete Derivatisierungstechnik in der GC.[4] Sie ersetzt aktive Wasserstoffatome in funktionellen Gruppen wie –OH, –NH und –COOH durch eine Trimethylsilyl (TMS)-Gruppe.[4][5][6]
-
Vorteile: Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) sind hochreaktiv und erzeugen sehr flüchtige und thermisch stabile Derivate.[6][9] Die Reaktion verläuft oft schnell und vollständig.[13]
-
Nachteile: TMS-Derivate sind feuchtigkeitsempfindlich und können hydrolysieren.[4] Daher müssen Proben und Lösungsmittel sorgfältig getrocknet werden.[10] Außerdem können überschüssige Silylierungsreagenzien mit GC-Säulen reagieren, die Hydroxylgruppen enthalten (z. B. "WAX"-Phasen).[5][6]
2.2 Acylierung: Bei der Acylierung wird eine Acylgruppe (z. B. Trifluoracetyl) in das Molekül eingeführt.[15] Fluorierte Acylierungsreagenzien wie N-Methyl-bis(trifluoracetamid) (MBTFA) oder Trifluoressigsäureanhydrid (TFAA) sind besonders vorteilhaft.
-
Vorteile: Acyl-Derivate sind oft stabiler gegenüber Hydrolyse als ihre Silyl-Gegenstücke.[16] Die Einführung von fluorierten Gruppen kann die Nachweisempfindlichkeit für den Elektroneneinfangdetektor (ECD) erheblich verbessern.[4]
-
Nachteile: Bei der Reaktion mit Anhydriden oder Säurehalogeniden entstehen saure Nebenprodukte, die vor der GC-Injektion entfernt werden müssen, um eine Beschädigung der Säule zu vermeiden.[10]
Für (R)-5-Brom-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indol wird die Acylierung mit MBTFA als bevorzugte Methode empfohlen. Die resultierenden Trifluoracetyl-Derivate bieten eine ausgezeichnete Stabilität und Flüchtigkeit, und das Nebenprodukt (N-Methyltrifluoracetamid) ist selbst flüchtig und stört die Chromatographie in der Regel nicht.[13]
Experimentelle Protokolle
3.1 Erforderliche Materialien und Reagenzien
-
(R)-5-Brom-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indol (Reinheitsgrad >95%)[17]
-
N-Methyl-bis(trifluoracetamid) (MBTFA) (Derivatisierungsgrad)
-
Lösungsmittel: Ethylacetat oder Dichlormethan (hochreiner GC-Grad, wasserfrei)
-
Reaktionsgefäße: 1-2 mL Mikroreaktionsgefäße mit Septumkappen
-
Heizblock oder Wasserbad
-
GC-System: Gaschromatograph mit Flammenionisationsdetektor (FID) oder Massenspektrometer (MS)
-
GC-Säule: Nicht-polare Kapillarsäule, z. B. eine 5% Phenyl-methylpolysiloxan-Phase (z. B. DB-5ms oder HP-5ms), 30 m x 0,25 mm ID, 0,25 µm Filmdicke.[18]
3.2 Deaktivierung von Glasgeräten (Kritischer Schritt) Die Oberfläche von Laborglaswaren ist leicht sauer und kann basische Analyten wie Amine adsorbieren, was zu erheblichen Verlusten bei der Analyse geringer Konzentrationen führen kann.[13] Um dies zu verhindern, müssen alle Glasgeräte vor Gebrauch silanisiert werden, um die polaren Si-OH-Gruppen auf der Glasoberfläche zu maskieren.[13]
3.3 Protokoll zur Acylierungsderivatisierung
-
Probenvorbereitung: Lösen Sie 1-2 mg (R)-5-Brom-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indol in 1 mL wasserfreiem Ethylacetat in einem Mikroreaktionsgefäß.
-
Reagenz zugeben: Geben Sie 100 µL MBTFA in die Probelösung. Das Reagenz wird in großem Überschuss zugegeben, um die Reaktion zur Vollständigkeit zu treiben.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 70 °C in einem Heizblock. Die Erwärmung beschleunigt die Reaktion mit dem sterisch etwas gehinderten Indol-Amin.[13]
-
Abkühlen: Kühlen Sie das Reaktionsgefäß auf Raumtemperatur ab.
-
Analyse: Die Probe ist nun bereit für die direkte Injektion in das GC-System. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich, da das Nebenprodukt flüchtig ist.[13]
3.4 Workflow-Diagramm der Derivatisierung
Abbildung 1: Workflow für die Acylierungsderivatisierung.
GC-Analyseparameter und erwartete Ergebnisse
Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische verwendete GC-System optimiert werden.
Tabelle 1: Empfohlene GC-Parameter
| Parameter | Empfohlene Einstellung | Begründung |
| Einlass | Split/Splitless, Split-Verhältnis 20:1 | Ein Split-Injektor sorgt für scharfe Peaks, kann aber für Spurenanalysen auf splitless umgestellt werden.[19] |
| Einlasstemperatur | 250 °C | Gewährleistet eine schnelle Verdampfung des derivatisierten Analyten ohne thermischen Abbau. |
| Trägergas | Helium oder Wasserstoff, konstante Flussrate 1,2 mL/min | Helium ist ein inertes Trägergas, während Wasserstoff eine höhere Trennleistung bei niedrigeren Temperaturen bieten kann. |
| Ofenprogramm | Start bei 150 °C (1 min halten), Rampe mit 10 °C/min auf 280 °C, 5 min halten | Das Temperaturprogramm ermöglicht die Trennung von Lösungsmittel und Nebenprodukten vom derivatisierten Analyten. |
| Detektor | FID oder MS | FID ist ein robuster Universal-Detektor. MS ermöglicht eine positive Identifizierung basierend auf dem Massenspektrum. |
| Detektortemperatur | 300 °C (FID) | Verhindert die Kondensation des Analyten im Detektor. |
Erwartete Ergebnisse: Das derivatisierte Produkt, (R)-1-Trifluoracetyl-5-Brom-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indol, wird eine deutlich kürzere Retentionszeit und eine verbesserte Peakform im Vergleich zur nicht derivatisierten Verbindung aufweisen. Mit einem Massenspektrometer wird das Molekülion des Derivats bei m/z 389 und 391 (aufgrund des Bromisotopenmusters) erwartet, zusammen mit charakteristischen Fragmentionen.
Validierung der Methode und Qualitätssicherung
Eine validierte Prüfmethode ist entscheidend, um sicherzustellen, dass die ermittelten Ergebnisse korrekt und präzise sind.[20] Die Validierung sollte gemäß den ICH-Richtlinien (International Council for Harmonisation) durchgeführt werden und die folgenden Parameter umfassen:[21]
-
Spezifität/Selektivität: Die Fähigkeit der Methode, den Analyten eindeutig in Anwesenheit anderer Komponenten (z. B. Verunreinigungen, Nebenprodukte) zu bestimmen.[22]
-
Linearität und Arbeitsbereich: Nachweis einer linearen Beziehung zwischen der Konzentration des Analyten und der Signalantwort über einen definierten Bereich.[20]
-
Richtigkeit und Wiederfindungsrate: Das Maß für die Übereinstimmung zwischen dem gemessenen Wert und dem wahren Wert, oft durch Aufstockungsexperimente bestimmt.[20]
-
Präzision (Wiederhol- und Vergleichspräzision): Die Streuung der Ergebnisse bei wiederholten Messungen derselben homogenen Probe.
-
Nachweis- und Bestimmungsgrenze (LOD/LOQ): Die niedrigsten Konzentrationen des Analyten, die zuverlässig nachgewiesen bzw. quantifiziert werden können.
-
Robustheit: Die Fähigkeit der Methode, unbeeinflusst von kleinen, aber bewussten Änderungen der Methodenparameter zu bleiben.[20]
Fehlerbehebung
Tabelle 2: Häufige Probleme und Lösungen
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Kein oder sehr kleiner Peak des Derivats | Unvollständige Reaktion; Feuchtigkeit in der Probe/Lösungsmittel; Zersetzung des Analyten. | Reaktionszeit/-temperatur erhöhen; wasserfreie Lösungsmittel verwenden[10]; Einlasstemperatur überprüfen. |
| Breite Peaks oder Peak-Tailing | Aktive Stellen im GC-System; unvollständige Derivatisierung; Säulenüberladung. | Inlet-Liner und Säulenanfang überprüfen/austauschen; Derivatisierungsprotokoll optimieren; Probenkonzentration reduzieren. |
| Zusätzliche Peaks im Chromatogramm | Verunreinigungen im Reagenz oder Lösungsmittel; Nebenreaktionen. | Leerwertprobe (nur Lösungsmittel und Reagenz) analysieren; Reinheit der Reagenzien überprüfen. |
| Inkonsistente Ergebnisse | Instabilität des Derivats; ungenaue Probenvorbereitung; Leck im GC-System. | Proben unmittelbar nach der Derivatisierung analysieren; Probenvorbereitungsschritte standardisieren; System auf Lecks prüfen. |
Fazit
Die Acylierungsderivatisierung von (R)-5-Brom-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indol mit MBTFA ist eine robuste und zuverlässige Methode, um die Verbindung für die GC-Analyse geeignet zu machen. Durch die Befolgung des detaillierten Protokolls und der GC-Parameter können Forscher und Wissenschaftler präzise und reproduzierbare quantitative sowie qualitative Daten erhalten. Eine sorgfältige Methodenvalidierung ist unerlässlich, um die Eignung des Verfahrens für den beabsichtigten Zweck nachzuweisen und die Integrität der analytischen Ergebnisse zu gewährleisten.
Referenzen
-
Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Derivatization Reagents for Gas Chromatography. Analytical Products / Alfa Chemistry. Verfügbar unter: --INVALID-LINK--
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Chrom Tech, Inc. Verfügbar unter: --INVALID-LINK--
-
Labinsights. (2023, May 8). Acylation Reagents for Gas Chromatography. Labinsights. Verfügbar unter: --INVALID-LINK--
-
Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Phenomenex. Verfügbar unter: --INVALID-LINK--
-
MACHEREY-NAGEL. (n.d.). Derivatisierungsmittel für die GC. MACHEREY-NAGEL. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Verfügbar unter: --INVALID-LINK--
-
MedChemExpress. (n.d.). (R)-5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (Standard). MedChemExpress. Verfügbar unter: --INVALID-LINK--
-
Unbekannter Autor. (n.d.). GC Derivatization. Unbekannte Quelle. Verfügbar unter: --INVALID-LINK--
-
Briti Scientific. (n.d.). This compound. Briti Scientific. Verfügbar unter: --INVALID-LINK--
-
PubChem. (n.d.). (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. PubChem. Verfügbar unter: --INVALID-LINK--
-
CS-Chromatographie Service GmbH. (n.d.). Derivatisierungsmittel, Testmischungen. CS-Chromatographie. Verfügbar unter: --INVALID-LINK--
-
Supelco. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
-
HHAC Labor Dr. Heusler GmbH. (2017, October 26). Validierung chromatographischer Methoden. HHAC. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. (2025, October 4). Silylierung. Wikipedia. Verfügbar unter: --INVALID-LINK--
-
Benchchem. (n.d.). This compound. Benchchem. Verfügbar unter: --INVALID-LINK--
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Verfügbar unter: --INVALID-LINK--
-
LGC Standards. (n.d.). (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole. LGC Standards. Verfügbar unter: --INVALID-LINK--
-
Conscio Pharma Austria GmbH. (n.d.). Chromatographische Methoden. Conscio Pharma Austria GmbH. Verfügbar unter: --INVALID-LINK--
-
Jochmann, M. (2018). Optimierung und Validierung einer GC-MS-MS Methode zum Nachweis und zur Bestimmung von N-Nitrosaminen in Kosmetika. HAW Hamburg. Verfügbar unter: --INVALID-LINK--
-
Stróżyńska, M. (2020). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS. Verfügbar unter: --INVALID-LINK--
-
Schweizerische Akkreditierungsstelle SAS. (2020). Leitfaden zur Validierung chemisch-physikalischer Prüfverfahren und zur Abschätzung der Messunsicherheit. SAS. Verfügbar unter: --INVALID-LINK--
-
Agilent Technologies. (2019). Forensische Analyse von Drogen mit dem Agilent 8890 GC‑System. Agilent Technologies. Verfügbar unter: --INVALID-LINK--
-
Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. Wiley Analytical Science. Verfügbar unter: --INVALID-LINK--
-
Schurig, V. (2001). Chiral separations using gas chromatography. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
PhytoLab. (n.d.). Analytik GC/HPLC. PhytoLab. Verfügbar unter: --INVALID-LINK--
-
Agilent Technologies. (n.d.). Auswahlhilfe für Agilent J&W GC-Säulen. Agilent Technologies. Verfügbar unter: --INVALID-LINK--
-
Google Patents. (2008). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. Google Patents. Verfügbar unter: --INVALID-LINK--
-
Google Patents. (2008). WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole. Google Patents. Verfügbar unter: --INVALID-LINK--
-
Gheorghiu, M. D. (2021, June 12). 1.4: Chiral Gas Chromatography. Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts-Acylierung. Organic-Chemie.ch. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. (n.d.). Friedel-Crafts-Acylierung. Wikipedia. Verfügbar unter: --INVALID-LINK--
-
Molkem. (n.d.). This compound | Intermediate of Eletriptan HBr. Molkem. Verfügbar unter: --INVALID-LINK--
-
CPHI Online. (n.d.). This compound. CPHI Online. Verfügbar unter: --INVALID-LINK--
-
Holtey-Weber, R., et al. (1999). On-line-Silylierung zur Analytik von endokrin wirksamen Substanzen in Wasser mittels GC-MS/MS. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Agilent Technologies. (2019, April 17). Detektion jedes Peaks und Minimierung der Degradierung in Ihrem GC -Flussweg. Agilent Technologies. Verfügbar unter: --INVALID-LINK--
-
Kruse, H. P., & Schulz, H. (1986). Bestimmung von Indol und Skatol in Meerestieren durch Hochleistungs-Flüssigchromatographie (HPLC). ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). GC Analysis of Glycols and Diols. Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 3. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]
- 4. chromtech.com [chromtech.com]
- 5. GC Technischer Tipp [discover.phenomenex.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. molkem.com [molkem.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. labinsights.nl [labinsights.nl]
- 12. Derivatisierungsmittel, Testmischungen | CS-Chromatographie [cs-chromatographie.de]
- 13. gcms.cz [gcms.cz]
- 14. Derivatization reagents for GC Information | Derivatization reagents for GC | Gas chromatography (GC) | Chromatography | MACHEREY-NAGEL [mn-net.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. britiscientific.com [britiscientific.com]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. Validierung chromatographischer Methoden - HHAC [hhac.de]
- 21. phytolab.com [phytolab.com]
- 22. sas.admin.ch [sas.admin.ch]
Troubleshooting & Optimization
Common impurities in the synthesis of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole, a key intermediate in the manufacturing of Eletriptan.[1][2] The control of impurities is a critical aspect of pharmaceutical synthesis, directly impacting the safety, efficacy, and regulatory approval of the final Active Pharmaceutical Ingredient (API). This document provides in-depth troubleshooting advice and answers to frequently encountered issues related to impurity formation during this specific synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities that can arise during the synthesis.
Q1: What are the primary impurities I should be monitoring for during this synthesis?
A1: Impurities can originate from starting materials, side-reactions, or degradation. Based on the common synthetic routes, which often involve the reduction of an amide precursor, the following impurities are frequently encountered.[3] A systematic approach to impurity profiling is essential for process control.[4][5]
| Impurity Class | Specific Impurity Name/Type | Common Abbreviation | Typical Source |
| Process-Related | (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester | Keto-BIP | Incomplete reduction of the amide starting material.[3] |
| Process-Related | des-Bromo-(R)-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole | Des-Bromo-BIP | Debromination side reaction during reduction or other steps.[3] |
| Side-Reaction | (R)-5-Bromo-1-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole | N1-Alkylated Isomer | Competing N-alkylation of the indole nitrogen instead of C3-alkylation.[6][7] |
| Side-Reaction | Di-substituted Indole Species | Dimer/Oligomer | Over-alkylation of the indole ring, where a second pyrrolidinylmethyl group attaches.[8] |
| Degradation | Oxidized Indole Derivatives | OH-BIP | Oxidation of the electron-rich indole ring, potentially during work-up or storage.[3] |
Q2: My reaction is producing a significant amount of the N1-alkylated isomer. How can I improve C3 selectivity?
A2: The regioselectivity of indole alkylation (C3 vs. N1) is a classic challenge in heterocyclic chemistry and is highly dependent on the reaction conditions.[9][10] The indole anion is ambident, meaning it can be attacked at either the C3 or N1 position.
-
Mechanism & Causality: The C3 position of indole is inherently more nucleophilic in its neutral state.[9] However, when a strong base deprotonates the indole nitrogen, it creates a significant concentration of the indolide anion. In polar aprotic solvents (e.g., DMF, THF), the nitrogen anion is well-solvated and highly reactive, favoring N-alkylation.[6] In contrast, conditions that favor reaction with the neutral indole or involve metal counter-ions that coordinate with the nitrogen can promote C3-alkylation.[7][11]
-
Corrective Actions:
-
Base Selection: Avoid using an excess of strong bases like sodium hydride (NaH) if possible. For syntheses proceeding through different mechanisms, such as metal-catalyzed "borrowing hydrogen" reactions, the choice of base is critical and sometimes weaker bases are preferred.[6]
-
Solvent Choice: Less polar solvents can sometimes disfavor the formation of the highly reactive, solvated nitrogen anion.
-
Protecting Groups: For maximum control, consider protecting the indole nitrogen with a suitable group (e.g., Boc, Tosyl) prior to the C3-alkylation step, followed by deprotection.[12]
-
Q3: I'm observing a higher molecular weight impurity that I suspect is a dimer or other di-substituted species. What causes this and how can it be prevented?
A3: The formation of dimeric or bis(indolyl)methane-type structures is a known side reaction, especially under acidic conditions or when the electrophile is highly reactive.[8][13]
-
Mechanism & Causality: The C3-alkylated indole product is still nucleophilic. It can react with another molecule of the electrophilic intermediate. This is particularly problematic if the electrophile is present in a high localized concentration.
-
Corrective Actions:
-
Stoichiometry Control: Ensure precise control over the stoichiometry of your reactants. Avoid using a large excess of the alkylating agent.
-
Controlled Addition: Add the alkylating agent or its precursor slowly and under controlled temperature to the indole solution. This prevents a buildup of the electrophile and favors the mono-alkylation reaction.
-
Temperature Management: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired kinetic product over side reactions.[14]
-
Q4: What are the recommended analytical methods for detecting and quantifying these impurities?
A4: A robust impurity profiling strategy requires a combination of chromatographic and spectroscopic techniques.[15][16] Regulatory bodies like the ICH require identification of impurities present at levels of 0.1% and above.[17]
-
Primary Technique (Separation & Quantification):
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating the main component from its closely related impurities.[18] A reversed-phase method (e.g., using a C18 column) with a gradient elution is typically effective. See the Experimental Protocols section for a sample method.
-
-
Confirmatory Techniques (Identification & Structure Elucidation):
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each impurity peak, which is the first crucial step in identification.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of unknown impurities, isolation (e.g., via preparative HPLC) followed by 1H and 13C NMR analysis is often necessary.[15]
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common purity issues encountered during the synthesis.
Problem: Low Purity of Final Product with Multiple Unidentified Peaks in HPLC
When your chromatogram shows low purity and several unexpected peaks, a structured investigation is required. The following workflow provides a logical path from detection to resolution.
Caption: Workflow for systematic impurity identification and resolution.
Step-by-Step Troubleshooting Protocol
-
Initial Characterization:
-
Action: Run your crude and purified material on both HPLC-UV and LC-MS.
-
Rationale: This confirms the issue and provides the first critical piece of data: the molecular weights of the unknown components.[18]
-
-
Hypothesize Impurity Structures:
-
Action: Compare the observed molecular weights against the common impurities listed in the FAQ table.
-
Rationale: Many common issues can be quickly identified. For example, a peak with a mass corresponding to the starting material points to an incomplete reaction.[3] A peak with the same mass as the product suggests an isomer.
-
-
Review Starting Materials:
-
Action: Analyze all starting materials and key reagents for purity.
-
Rationale: Impurities are often introduced from raw materials. Ensuring high-purity inputs is a fundamental principle of process control.[14] For example, impurities in the initial 5-bromoindole can carry through the entire synthesis.[19]
-
-
Analyze Reaction Conditions:
-
If Keto-BIP is present: The reduction is incomplete. Consider increasing the equivalents of the reducing agent (e.g., SDMA), extending the reaction time, or moderately increasing the temperature.[3]
-
If N1-Isomer is present: The reaction conditions are favoring N-alkylation. Review your base and solvent system. A switch to a different base or solvent may be required to improve C3-selectivity.[6]
-
If Dimer is present: This points to over-reaction. Re-evaluate stoichiometry and consider a slower, more controlled addition of the key reagent.
-
If Des-Bromo-BIP is present: This indicates a reductive dehalogenation side reaction. This can be promoted by aggressive reducing conditions or certain catalysts. Consider using a milder reducing agent or lowering the reaction temperature.
-
-
Refine Purification:
-
Action: Re-evaluate your column chromatography or crystallization protocol.
-
Rationale: Sometimes impurities are formed in minor amounts but co-elute or co-crystallize with the product. Modifying the solvent system for chromatography or trying a different recrystallization solvent can resolve the issue.[12][20]
-
Key Structures & Experimental Protocol
A clear understanding of the structures and a reliable analytical method are foundational to effective troubleshooting.
Chemical Structures
Caption: Structures of the target molecule and common impurities.
Protocol: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method to separate the main product from its key process-related impurities. Method optimization will likely be required for specific impurity profiles.
Objective: To achieve baseline separation of this compound from its potential impurities.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL. |
Rationale for Choices:
-
C18 Column: Provides good retention and separation for moderately polar heterocyclic compounds.
-
TFA in Mobile Phase: Acts as an ion-pairing agent, improving peak shape for basic compounds like the target molecule.
-
Gradient Elution: Necessary to elute both more polar (e.g., early-eluting degradation products) and less polar (e.g., starting materials, dimers) compounds within a reasonable runtime.
-
UV Detection at 225 nm: The indole chromophore has strong absorbance in this region, allowing for sensitive detection of the API and related impurities.
References
- 1. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]
- 2. apicule.com [apicule.com]
- 3. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthetic Studies toward Dimeric Indole Alkaloids Based on Convergent Synthetic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. biotech-spain.com [biotech-spain.com]
- 17. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rroij.com [rroij.com]
- 19. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
Welcome to the dedicated technical support guide for the purification of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (BIP), a critical intermediate in the synthesis of Eletriptan.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this chiral indole derivative. Here, we distill complex procedural details into actionable advice, focusing on the underlying scientific principles to empower you to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that are relevant to its recrystallization?
A1: Understanding the compound's properties is fundamental to designing an effective recrystallization protocol. Key properties include:
-
Appearance: Off-white to dark yellow solid.[4]
-
Melting Point: 82-87°C.[4]
-
Solubility: It is soluble in organic solvents like dichloromethane and methanol, with slight solubility in DMSO.[1][4][5] Patents have also demonstrated its crystallization from toluene and ethyl acetate.[2][3]
-
Stability: The compound should be stored at 2-8°C for stability.[4][5]
Q2: What is the primary purpose of recrystallizing this specific intermediate?
A2: As a key intermediate for the synthesis of Eletriptan, a selective 5-HT1B/1D receptor agonist for treating migraines, the purity of this compound is paramount.[1] Recrystallization is a critical step to remove impurities that can affect the yield and purity of the final active pharmaceutical ingredient (API). Common process-related impurities can include by-products from the preceding synthesis steps.
Q3: Are there alternative purification strategies to single-solvent recrystallization for this compound?
A3: Yes, an alternative and effective method involves the formation of an oxalate salt. The crude this compound can be converted to its oxalate salt, which can then be isolated and purified. The purified salt is subsequently treated with a base, such as sodium carbonate, to liberate the free base in a higher state of purity. This method can be advantageous in removing certain impurities that are difficult to separate by direct crystallization of the free base.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Problem 1: The compound "oils out" and does not form crystals.
Cause: This phenomenon, where the solute separates as a liquid rather than a solid, typically occurs when the solution is supersaturated to a high degree, or when the cooling process is too rapid. The solute's melting point might also be lower than the boiling point of the solvent, causing it to melt in the hot solution.
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. This encourages the formation of nucleation sites and promotes orderly crystal growth.
-
Solvent System Modification: If slow cooling is ineffective, consider a mixed solvent system. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity is observed. For this compound, a dichloromethane/hexane system has been reported.[2][3]
-
Seed Crystals: If available, adding a small seed crystal of the pure compound can initiate crystallization.
Problem 2: Poor recovery of the recrystallized product.
Cause: This can result from using too much solvent, which keeps a significant portion of the compound dissolved even at low temperatures. It can also be due to premature crystallization during a hot filtration step.
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing yield.
-
Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heating the funnel and receiving flask will prevent the product from crystallizing prematurely on the filter paper.
-
Cooling Temperature: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product in the mother liquor.
Problem 3: The recrystallized product shows insufficient purity.
Cause: This could be due to the co-crystallization of impurities or the trapping of mother liquor within the crystals. The choice of a single solvent may not be adequate to remove all impurities effectively.
Solution:
-
Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Solvent Selection: Experiment with different solvents or solvent systems. A patent for this compound describes a two-step process: dissolving the crude product in hot ethyl acetate, filtering off a solid impurity, evaporating the filtrate, and then crystallizing the residue from toluene.[2][3] This suggests that some impurities are less soluble in hot ethyl acetate, while the desired compound is.
-
Activated Carbon: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization from Toluene
This protocol is based on procedures described in the patent literature.[2][3]
-
Place the crude this compound in a flask.
-
Add a minimal amount of toluene and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold toluene, followed by a wash with a non-polar solvent like heptane to facilitate drying.
-
Dry the purified crystals under vacuum.
Protocol 2: Two-Step Recrystallization using Ethyl Acetate and Toluene
This more elaborate procedure can be effective for removing specific impurities.[2][3]
-
Dissolve the crude this compound in hot ethyl acetate.
-
If a solid is present, filter the hot solution to remove these impurities.
-
Evaporate the ethyl acetate filtrate to dryness.
-
To the resulting residue, add toluene and heat to dissolve.
-
Cool the toluene solution slowly to room temperature, and then in an ice bath.
-
Collect the crystals by vacuum filtration, wash with cold toluene and heptane, and dry under vacuum.
| Parameter | Protocol 1 | Protocol 2 |
| Primary Solvent | Toluene | Ethyl Acetate |
| Secondary Solvent | N/A | Toluene |
| Key Impurity Removal | General | Can remove impurities insoluble in hot ethyl acetate |
| Complexity | Lower | Higher |
Process Visualization
To aid in decision-making during the purification process, the following workflow provides a visual guide to troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 3. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]
- 4. britiscientific.com [britiscientific.com]
- 5. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole CAS#: 143322-57-0 [m.chemicalbook.com]
Eletriptan Synthesis Technical Support Center: Troubleshooting Side Reactions from the Bromo-Indole Intermediate
Welcome to the technical support center for the synthesis of Eletriptan. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of Eletriptan, particularly focusing on the crucial step involving the (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole intermediate. Our goal is to provide you with in-depth, field-proven insights to optimize your synthetic route and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Eletriptan starting from the bromo-indole intermediate?
A1: The most prevalent and industrially adopted synthesis involves a Heck reaction.[1] This process typically begins with the N-acetylation of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole. The resulting N-acetylated intermediate is then coupled with phenyl vinyl sulfone in the presence of a palladium catalyst. Subsequent deacetylation and reduction of the vinyl group yield the Eletriptan free base, which is then converted to its hydrobromide salt.[2][3]
Q2: Why is the purity of the bromo-indole intermediate so critical for the subsequent steps?
A2: The palladium catalyst used in the Heck reaction is highly sensitive to impurities.[1] A clean bromo-indole intermediate is essential to prevent catalyst deactivation and ensure efficient coupling with phenyl vinyl sulfone. Impurities in the starting material can lead to poor yields, incomplete reactions, and the formation of difficult-to-remove byproducts that can compromise the purity of the final active pharmaceutical ingredient (API).[1]
Troubleshooting Guide: Common Side Reactions and Impurities
This section delves into the specific side reactions that can occur during the synthesis of Eletriptan from its bromo-indole intermediate. For each issue, we will explore the root cause, provide methods for identification, and offer actionable solutions.
Issue 1: Formation of the Eletriptan Dimer Impurity
Q: During my synthesis, I've observed a significant dimeric impurity. What is its origin and how can I mitigate its formation?
A: The formation of a dimeric impurity is a well-documented side reaction in Eletriptan synthesis.[1][4] This impurity typically arises during the basic hydrolysis (deacetylation) of the enesulfone intermediate.[2][3]
Mechanism of Formation:
Under strongly basic conditions, the deprotected enesulfone intermediate can undergo a Michael addition reaction with another molecule of the same intermediate, leading to the formation of a dimer.[2][3] The use of a strong base like sodium hydride can promote this dimerization.[3] Some synthetic routes have also reported dimer formation during the final Pd/C reduction stage.[1][4]
Identification:
The dimer impurity can be detected and quantified using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5] Its presence will be indicated by a peak with a molecular weight corresponding to the dimerized product.
Preventative Measures and Solutions:
-
Control of Base and Reaction Conditions: To minimize dimerization during deacetylation, it is crucial to carefully control the basicity of the reaction medium. Using milder basic conditions, such as potassium carbonate in aqueous methanol, can significantly reduce the formation of this impurity.[2][3]
-
In-Process Control: It is vital to monitor the reaction progress and minimize the reaction time under basic conditions. The impurity levels should be checked before proceeding to the next step, as its removal at later stages is challenging.[2]
-
Purification: If the dimer is formed, purification can be achieved through column chromatography or by crystallization of the desired product under optimized conditions.[3][6]
| Parameter | Condition Prone to Dimer Formation | Recommended Condition |
| Base | Strong bases (e.g., Sodium Hydride)[3] | Milder bases (e.g., Potassium Carbonate)[2] |
| Solvent | Anhydrous conditions[3] | Aqueous solvent mixtures[2] |
| Monitoring | End-point analysis only | In-process HPLC monitoring[2] |
Experimental Protocol: HPLC Monitoring of Dimer Formation
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and quench it with a suitable acidic solution to neutralize the base. Dilute the sample with the mobile phase.
-
HPLC System: A standard HPLC system with a UV detector is sufficient.[5]
-
Column: A C18 reverse-phase column is typically used.[7]
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is commonly employed.[7]
-
Detection: Monitor the chromatogram at a wavelength of approximately 225 nm.[7]
-
Analysis: Compare the peak corresponding to the dimer with a reference standard if available, or identify it by its retention time and mass spectrometry data.
Issue 2: Debromination of the Indole Intermediate
Q: I am observing the presence of a desbromo impurity in my final product. At what stage is this likely to occur and how can it be prevented?
A: The loss of the bromine atom from the indole ring is a common side reaction, particularly during hydrogenation steps.[2]
Mechanism of Formation:
The carbon-bromine bond on the indole ring can be susceptible to cleavage under reductive conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C).[2] This leads to the formation of the corresponding desbromo-Eletriptan analog.
Identification:
The desbromo impurity can be identified by LC-MS, where it will exhibit a molecular weight that is lower than the desired product by the mass of a bromine atom. HPLC analysis will also show a separate peak for this impurity.[8]
Preventative Measures and Solutions:
-
Careful Control of Hydrogenation: The conditions for the reduction of the vinyl group must be carefully optimized to avoid debromination. This includes controlling the catalyst loading, hydrogen pressure, temperature, and reaction time.[2]
-
Purity of Starting Material: Ensure that the bromo-indole intermediate is of high purity. The presence of certain impurities can sometimes accelerate side reactions.
-
Alternative Reduction Methods: If debromination remains a persistent issue, exploring alternative, milder reducing agents that are less prone to causing dehalogenation could be a viable strategy.
DOT Diagram: Eletriptan Synthesis and Key Side Reactions
Caption: Main synthetic pathway of Eletriptan and common side reactions.
Issue 3: Formation of N-Oxide Impurities
Q: My final Eletriptan product shows impurities that I suspect are N-oxides. How are these formed and what is the best way to avoid them?
A: Eletriptan is susceptible to oxidation, leading to the formation of N-oxide isomers.[2][3] This is a common degradation pathway that can occur during the synthesis, work-up, or storage.
Mechanism of Formation:
The tertiary amine of the pyrrolidine ring in the Eletriptan molecule can be oxidized to the corresponding N-oxide. This oxidation can be facilitated by exposure to air, oxidizing agents, or the presence of peroxides in solvents.[2][3]
Identification:
N-oxide impurities can be readily detected by LC-MS, as they will have a molecular weight that is 16 units (the mass of an oxygen atom) higher than Eletriptan. Preparative HPLC can be used to isolate these isomers for full characterization.[2][3]
Preventative Measures and Solutions:
-
Use of Peroxide-Free Solvents: It is critical to use solvents that are free of peroxides, especially during the final stages of the synthesis and purification.[2] Solvents should be tested for peroxides and purified if necessary.
-
Inert Atmosphere: Conducting reactions and work-up procedures under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen and reduce the rate of N-oxide formation.
-
Proper Storage: The final product and intermediates should be stored under appropriate conditions, protected from light and air, to prevent degradation over time.[5]
Issue 4: Unusual Reactions with Benzenesulfonyl Chloride
Q: I am exploring an alternative synthetic route involving the reaction of a magnesium indolate with benzenesulfonyl chloride. I am observing unexpected products. What could be happening?
A: The reaction of magnesium indolates with benzenesulfonyl chloride can be complex and may not lead to the expected N-sulfonylation. Instead, it can result in the formation of oxindoles or C3-chlorinated and C2-sulfonylated indoles.[9][10]
Mechanism of an Anamalous Reaction:
Instead of the expected attack by the indole nitrogen on the sulfur atom of the benzenesulfonyl chloride, the reaction can proceed through more complex pathways. This can involve the formation of unstable intermediates that rearrange to form oxindoles or undergo substitution at different positions on the indole ring.[9]
Identification:
The identification of these unexpected products requires thorough characterization using spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and potentially X-ray crystallography to confirm the structures.[9]
Recommendations:
-
Alternative Sulfonylation Conditions: If N-sulfonylation is the desired transformation, it is advisable to use alternative and more reliable methods. For example, using benzenesulfonyl chloride in the presence of a base like potassium hydroxide under phase-transfer conditions has been shown to yield the desired N-sulfonylated product without the formation of oxindoles.[9]
-
Careful Reagent Selection: The choice of the base and reaction solvent is critical in directing the regioselectivity of the reaction.
DOT Diagram: Troubleshooting Workflow for Impurity Identification
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US8633239B2 - Process for the preparation of eletriptan - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. US20120071669A1 - process for preparation of eletriptan and salt thereof - Google Patents [patents.google.com]
- 7. crpsonline.com [crpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Purity of 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the chiral separation of 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole. Our focus is to equip you with the scientific rationale and practical methodologies to effectively remove the (S)-isomer and isolate the desired (R)-enantiomer, a critical intermediate in the synthesis of Eletriptan.[1][2]
Introduction to the Chiral Challenge
5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole possesses a single stereocenter at the 2-position of the pyrrolidine ring, leading to the existence of two enantiomers: (R) and (S). In the context of its use as a pharmaceutical intermediate for the migraine therapeutic, Eletriptan, the (R)-enantiomer is the required stereoisomer for the subsequent synthetic steps.[2][3] The presence of the unwanted (S)-isomer can impact the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, its removal is a critical step in ensuring the quality and stereochemical integrity of the drug substance.
This guide will explore the primary methods for the chiral resolution of this racemic compound, offering both theoretical understanding and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the (S)-isomer of 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole?
A1: The biological activity of chiral molecules is often highly dependent on their stereochemistry. In the synthesis of Eletriptan, a selective 5-HT1B/1D receptor agonist, the (R)-configuration of the 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole intermediate is essential for the desired pharmacological effect.[2][3] The (S)-isomer may have a different or even antagonistic pharmacological profile, or it could contribute to off-target effects. Regulatory bodies such as the FDA require that chiral drugs be developed as single enantiomers unless there is a therapeutic justification for using a racemic mixture.
Q2: What are the main strategies for separating the (R) and (S) enantiomers of this compound?
A2: The primary strategies for resolving a racemic mixture of 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole, which is a basic compound due to the tertiary amine in the pyrrolidine ring, include:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.
-
Preparative Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to physically separate the enantiomers.
-
Enzymatic Resolution: Employing an enzyme that selectively reacts with one of the enantiomers, allowing for the separation of the unreacted enantiomer from the modified one.
Q3: I have a racemic mixture. Can I just crystallize it to get the pure (R)-isomer?
A3: Direct crystallization of a racemic mixture will generally not separate the enantiomers. Enantiomers have identical physical properties, including solubility, and will co-crystallize to form a racemic conglomerate. Separation is only possible after converting the enantiomers into diastereomers, which have different physical properties.
Q4: How can I confirm the enantiomeric purity of my final product?
A4: The most common and reliable method for determining enantiomeric purity (or enantiomeric excess, ee) is Chiral HPLC . This involves using a specialized column with a chiral stationary phase that can differentiate between the (R) and (S) enantiomers, resulting in two separate peaks. The relative area of these peaks allows for the quantification of each enantiomer. Other methods include polarimetry, though this is less precise for high ee values, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Troubleshooting and Methodologies
Method 1: Diastereomeric Salt Formation and Crystallization
This classical resolution technique is often the most cost-effective for large-scale separations.[4] It leverages the different solubilities of diastereomeric salts.
Scientific Principle: The racemic base (a mixture of R-base and S-base) is reacted with a single enantiomer of a chiral acid (e.g., L-acid). This reaction forms a mixture of two diastereomeric salts: (R-base)-(L-acid) and (S-base)-(L-acid). Since these diastereomers have different physical properties, one can often be selectively crystallized from a suitable solvent.
Caption: Workflow for Diastereomeric Salt Resolution.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
This protocol is a representative example. Optimization of solvent, temperature, and stoichiometry will be necessary.
-
Salt Formation:
-
Dissolve 10.0 g of racemic 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole in a suitable solvent (e.g., 100 mL of methanol or ethanol) with gentle heating.
-
In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents, approximately 2.5-3.0 g) of L-(+)-tartaric acid in the minimum amount of the same warm solvent.
-
Slowly add the tartaric acid solution to the solution of the racemic base.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed.
-
Further cool the mixture in an ice bath or refrigerate overnight to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is your first crop of diastereomeric salt.
-
-
Liberation of the Free Base:
-
Suspend the collected crystals in a mixture of water and a water-immiscible organic solvent (e.g., toluene or dichloromethane).
-
Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), until the pH of the aqueous layer is >10.[5]
-
Stir vigorously until all solids have dissolved. The tartaric acid will move into the aqueous layer as its sodium salt, and the free base will be in the organic layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched free base.
-
-
Analysis and Optimization:
-
Analyze the enantiomeric excess (ee) of the obtained product using chiral HPLC.
-
If the ee is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent system to improve its purity before liberating the free base.
-
The mother liquor from the initial crystallization contains the other diastereomeric salt. The (S)-isomer can be recovered from this solution by a similar workup.
-
Troubleshooting Guide: Diastereomeric Salt Resolution
| Issue | Potential Cause | Suggested Solution |
| No precipitation occurs. | The diastereomeric salt is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. You can also try concentrating the solution or using a different chiral resolving agent. |
| An oil forms instead of crystals. | The melting point of the salt is lower than the temperature of the solution, or the solvent is not ideal. | Try a different solvent system. Sometimes adding a small amount of a non-polar "anti-solvent" can induce crystallization. Seeding with a previously formed crystal can also help. |
| Low enantiomeric excess (ee). | Inefficient separation during crystallization. | Recrystallize the diastereomeric salt one or more times. Ensure slow cooling to promote the formation of well-ordered crystals. |
| Low yield of the desired enantiomer. | The desired diastereomeric salt may be the more soluble one. | Try a different chiral resolving agent (e.g., dibenzoyl-L-tartaric acid, (S)-(+)-mandelic acid). Alternatively, attempt to crystallize the desired salt from the mother liquor after removing the first crop. |
Method 2: Preparative Chiral Chromatography
For high-purity requirements and smaller scales, preparative chiral chromatography is a powerful, albeit more expensive, technique.
Scientific Principle: The racemic mixture is passed through a column packed with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used for their broad applicability.[6]
Caption: Workflow for Preparative Chiral HPLC.
Experimental Protocol: Method Development for Preparative Chiral HPLC
-
Analytical Method Development:
-
Screen various polysaccharide-based chiral columns (e.g., Chiralcel® OD, Chiralpak® AD, IA, IB, etc.) using a standard analytical HPLC system.
-
Test different mobile phase systems. For this basic compound, typical mobile phases include:
-
Normal Phase: Hexane/Isopropanol with a basic additive like diethylamine (DEA) or ethylenediamine (EDA) to improve peak shape.
-
Polar Organic Mode: Acetonitrile or Methanol with a basic additive.
-
-
The goal is to achieve a baseline separation (Resolution > 1.5) with a reasonable analysis time.
-
-
Method Scale-Up:
-
Once a suitable analytical method is established, it can be scaled up to a preparative column of the same stationary phase.
-
The flow rate is increased proportionally to the cross-sectional area of the preparative column.
-
The sample is dissolved in the mobile phase at a high concentration and injected in larger volumes.
-
-
Fraction Collection:
-
Use a fraction collector to collect the eluent corresponding to the (R)- and (S)-isomer peaks as they exit the detector.
-
-
Product Isolation:
-
Combine the fractions containing the desired pure enantiomer.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Troubleshooting Guide: Preparative Chiral Chromatography
| Issue | Potential Cause | Suggested Solution |
| Poor or no separation. | Incorrect choice of chiral stationary phase or mobile phase. | Screen a wider range of columns and mobile phase compositions. Adjust the type and concentration of the basic additive. |
| Poor peak shape (tailing). | Secondary interactions between the basic analyte and the silica support of the CSP. | Increase the concentration of the basic additive (e.g., DEA) in the mobile phase. |
| Low sample loading capacity. | The compound has low solubility in the mobile phase, or the method is not optimized for preparative scale. | Modify the mobile phase to improve solubility. Overloading can be addressed by reducing the injection volume/concentration and performing multiple runs. |
| Overlapping peaks during collection. | Insufficient resolution at the preparative scale. | Optimize the analytical method for better separation before scaling up. A "heart-cut" collection (collecting only the center of the peak) can improve purity at the cost of yield. |
References
- 1. molkem.com [molkem.com]
- 2. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5545644A - Indole derivatives - Google Patents [patents.google.com]
- 4. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 5. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
Technical Support Center: Synthesis of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
Welcome to the technical support center for the synthesis of this compound, a key intermediate in the preparation of Eletriptan.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize reaction conditions, maximize yield and purity, and overcome common challenges encountered during this synthesis.
Section 1: Overview of the Synthetic Strategy
The target molecule, often abbreviated as BIP, is typically synthesized via a C3-alkylation of 5-bromoindole with an activated derivative of (R)-1-methyl-2-pyrrolidinemethanol.[3] The core challenge of this synthesis lies in achieving high regioselectivity for the C3 position of the indole over the N1 position, while preventing side-product formation and maintaining the stereochemical integrity of the chiral center.
The most prevalent methods can be broadly categorized as:
-
Direct Alkylation (Gramine/Mannich-type Reaction): This involves the acid-catalyzed reaction of 5-bromoindole with (R)-1-methyl-2-pyrrolidinemethanol. The alcohol is activated in situ to form a reactive electrophile that is attacked by the electron-rich indole ring.
-
Multi-step Acylation-Reduction Route: This pathway involves acylating 5-bromoindole at the C3 position with a protected proline derivative, followed by reduction of the resulting ketone and amide functionalities to yield the final product.[1][2]
This guide will focus primarily on optimizing the more direct alkylation route, as it is often preferred for its atom economy and shorter sequence, but will also address issues related to the reduction step of the alternative route.
Reaction Mechanism Overview
The direct alkylation proceeds via a Friedel-Crafts-type mechanism. An acid catalyst protonates the hydroxyl group of the pyrrolidinemethanol, facilitating its departure as water and generating a stabilized carbocation electrophile. The highly nucleophilic C3 position of the 5-bromoindole then attacks this electrophile to form the new C-C bond.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction shows very low conversion to the desired product, this compound. What are the potential causes and how can I fix this?
Answer: Low yield is a frequent problem that can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is key to diagnosis.
| Potential Cause | Explanation & Diagnostic Check | Recommended Solution |
| Inactive Alcohol/Poor Leaving Group | The hydroxyl group of (R)-1-methyl-2-pyrrolidinemethanol is a poor leaving group. Without sufficient activation by an acid catalyst, the reaction will not proceed. | 1. Catalyst Choice: Ensure an appropriate Brønsted or Lewis acid is used. Acetic acid is commonly used as both a catalyst and solvent.[4] For more stubborn reactions, stronger acids like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) can be effective, but must be used judiciously to avoid side reactions.[5] 2. Alternative Activation: Convert the alcohol to a better leaving group (e.g., a tosylate or mesylate) prior to reaction with 5-bromoindole. This converts the reaction into a standard SN2-type alkylation. |
| Insufficient Reaction Temperature | The activation energy for the Friedel-Crafts alkylation may not be met at lower temperatures, leading to a stalled reaction. | 1. Incremental Heating: Gradually increase the reaction temperature in 5-10°C increments, monitoring progress by TLC or LC-MS. Typical temperatures range from ambient to 80°C. 2. Solvent Choice: Switch to a higher-boiling point solvent if the desired temperature cannot be reached safely with the current solvent. |
| Poor Quality Starting Materials | Impurities in 5-bromoindole (e.g., residual starting materials from its synthesis) or the pyrrolidinemethanol derivative can inhibit the reaction or consume the catalyst. | 1. Verify Purity: Check the purity of starting materials by NMR, GC-MS, or melting point. 5-bromoindole can be purified by recrystallization or steam distillation to remove colored impurities.[6] 2. Use Anhydrous Reagents: Ensure all reagents and solvents are anhydrous, as water can compete with the alcohol for the acid catalyst and hydrolyze reactive intermediates. |
| Incorrect Stoichiometry | Using a large excess of one reagent can sometimes lead to the formation of side products that consume the limiting reagent. | 1. Optimize Ratio: Start with a near-stoichiometric ratio (e.g., 1.0 to 1.2 equivalents of the pyrrolidinemethanol derivative to 5-bromoindole). Analyze the results and adjust as necessary. |
Issue 2: Formation of Significant Impurities
Question: My reaction produces the desired product, but I'm observing significant impurities, particularly an isomer and some higher molecular weight species. What are these and how can I minimize them?
Answer: Impurity formation is the most common challenge in this synthesis. The key is to control the regioselectivity and prevent side reactions through careful optimization of conditions. The main identified impurities often include the N1-alkylated isomer, a des-bromo version of the product, and various dimers.[1][2][7]
The indole nucleus has two primary nucleophilic sites: the C3 carbon and the N1 nitrogen. While C3 is generally more nucleophilic in neutral or acidic conditions, N1 becomes highly competitive under basic conditions.[8][9]
| Factor | To Favor C3-Alkylation (Desired) | To Favor N1-Alkylation (Undesired) |
| Reaction pH | Acidic to Neutral. Use of catalysts like acetic acid or p-TsOH promotes electrophilic attack at the C3 position.[4] | Basic. Use of strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) deprotonates the indole nitrogen, creating a potent N-nucleophile.[10] |
| Solvent | Protic or non-polar aprotic solvents. Acetic acid, toluene, or dichloromethane are common choices. Protic solvents can solvate the N-H bond, slightly reducing its nucleophilicity. | Polar aprotic solvents. Solvents like DMF or DMSO stabilize the indolide anion formed under basic conditions, promoting N-alkylation.[10][11] |
| Counter-ion | Not directly applicable in acid-catalyzed routes. In metal-mediated reactions, the choice of metal can influence selectivity. | In base-mediated reactions, smaller cations (e.g., Li+) can coordinate with the nitrogen, sometimes hindering N-alkylation, whereas larger cations (e.g., K+) leave the nitrogen more exposed. |
Solution: For this specific synthesis, strictly avoid basic conditions. The use of glacial acetic acid as both the solvent and catalyst is a well-established method to ensure high selectivity for the desired C3-alkylated product.
-
Keto-BIP / OH-BIP: These impurities can arise from the alternative acylation-reduction route if the reduction of the ketone intermediate is incomplete or if the benzylic alcohol is oxidized.[1][2]
-
Des-Bromo-BIP: This impurity lacks the bromine atom at the C5 position.[1][2]
-
Solution: This often arises from an impurity in the 5-bromoindole starting material. Ensure the purity of the starting material is >99%. It can also form under certain reductive conditions, particularly if using catalytic hydrogenation (e.g., Pd/C), which can cleave the C-Br bond.[12]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent and temperature for this reaction? A1: Glacial acetic acid is highly recommended as it serves as both a moderately polar solvent and the acid catalyst, driving the reaction towards C3-alkylation. A starting temperature of 50-60°C is advisable, with the option to increase to 80°C if the reaction is sluggish. Monitor the reaction closely, as excessive heat can lead to degradation and darker product color.
Q2: How should I monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 9:1 Dichloromethane/Methanol with a few drops of ammonia. The product is a polar, basic compound and will often streak without a basic modifier. The starting 5-bromoindole is less polar. Staining with potassium permanganate or viewing under UV light (254 nm) will help visualize the spots. For more precise monitoring, LC-MS is ideal.
Q3: What is the recommended work-up and purification procedure? A3:
-
Neutralization: After the reaction is complete, cool the mixture and pour it into a stirred solution of ice and a base like sodium carbonate or ammonium hydroxide to neutralize the acetic acid. Adjust the pH to be basic (pH ~9-10).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as toluene, ethyl acetate, or dichloromethane.[13]
-
Washing: Combine the organic layers and wash with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often an oil or a semi-solid. Purification is typically achieved by crystallization from a suitable solvent system like toluene/heptane or by column chromatography on silica gel.[1][13] For chromatography, use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity with a methanol/ammonia mixture.
Q4: Can I use a different acid catalyst? A4: Yes, other Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride (ZnCl₂) can be used, typically in catalytic amounts (5-10 mol%) in a solvent like toluene or acetonitrile.[12] However, stronger acids can sometimes promote the formation of dimeric or polymeric byproducts. It is crucial to start with a small amount and carefully monitor the reaction.
Q5: My final product is dark brown. How can I improve the color? A5: A dark color often indicates the presence of oxidized impurities or polymers.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent air oxidation.
-
Temperature Control: Avoid excessive heating, as indole derivatives can be sensitive to high temperatures.
-
Purification: A charcoal treatment of the crude product solution before filtration and crystallization can sometimes remove colored impurities. Recrystallization from a solvent like toluene is also very effective at yielding a white to off-white solid product.[1][13]
Section 4: Recommended Starting Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.
Materials & Reagents:
-
5-Bromoindole (1.0 eq)
-
(R)-1-methyl-2-pyrrolidinemethanol (1.1 eq)
-
Glacial Acetic Acid (10-15 volumes)
-
Toluene
-
n-Heptane
-
Saturated Sodium Carbonate Solution
-
Anhydrous Sodium Sulfate
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoindole (1.0 eq) and glacial acetic acid (10-15 volumes). Stir until all solids are dissolved.
-
Reagent Addition: Add (R)-1-methyl-2-pyrrolidinemethanol (1.1 eq) to the solution at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to 60-70°C. Monitor the reaction progress every 1-2 hours using TLC (e.g., 95:5 CH₂Cl₂:MeOH + 0.5% NH₄OH). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and stir. Carefully add saturated sodium carbonate solution portion-wise until the pH of the aqueous layer is ~9-10.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with toluene.
-
Washing & Drying: Combine the organic extracts and wash once with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the toluene solution to about 25-30% of its original volume under reduced pressure.
-
Crystallization: Cool the concentrated solution slowly to 0-5°C. The product should precipitate as a solid. If needed, add n-heptane as an anti-solvent to induce crystallization.
-
Isolation: Collect the solid product by filtration, wash the filter cake with cold toluene and then cold n-heptane, and dry under vacuum to yield this compound as a white to off-white solid.[13]
References
- 1. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 2. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]
- 3. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US8633239B2 - Process for the preparation of eletriptan - Google Patents [patents.google.com]
- 13. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]
Degradation pathways of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole under stress conditions
Technical Support Center: (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
A Guide to Investigating Degradation Pathways Under Stress Conditions
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges you may encounter while investigating the stability of this compound. This molecule, a critical intermediate in the synthesis of the anti-migraine drug Eletriptan, possesses a complex indole structure susceptible to various degradation pathways.[1][2][3][4][5] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your forced degradation studies are both compliant and scientifically robust.
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[6][7][8][9][10] These studies are essential for elucidating degradation pathways, developing stability-indicating analytical methods, and ensuring the safety and efficacy of the final drug product.[11][12][13][14]
Overall Workflow for Forced Degradation Studies
Before delving into specific issues, it's crucial to visualize the entire process. The following workflow provides a systematic approach from initial planning to final pathway elucidation.
Caption: General workflow for a forced degradation study.
Troubleshooting Guide & FAQs
This section addresses common challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Acidic and Basic Stress Conditions
Q1: I've subjected the compound to 0.1 M HCl at 60°C for 24 hours, but my HPLC analysis shows minimal to no degradation. Is the compound exceptionally stable, or is my approach flawed?
A1: This is a common observation. While the indole ring can be susceptible to acid, it is often stable under non-oxidizing acidic conditions. The primary concern here is ensuring the stress is sufficient to predict potential long-term degradation without being unrealistic.
Causality & Expert Advice: The stability you're observing is likely due to the protonation of the two nitrogen atoms (the pyrrolidine nitrogen and, to a lesser extent, the indole nitrogen), which can stabilize the molecule against further electrophilic attack.
Troubleshooting Steps:
-
Increase Stress Severity: Incrementally increase the acid concentration to 1 M HCl or even 2 M HCl. Concurrently, you can raise the temperature to 80°C. Monitor the reaction at earlier time points (e.g., 2, 6, 12 hours) to capture the onset of degradation.
-
Change the Acid: While less common, using a different acid like sulfuric acid (H₂SO₄) could yield different results, although HCl is the standard.
-
Validate with a Control: Ensure your analytical method is performing correctly by analyzing an unstressed control sample and a spiked sample to confirm recovery and sensitivity.
Q2: After exposing the compound to 0.1 M NaOH at room temperature, the sample turned dark, and the chromatogram shows a near-complete loss of the parent peak with many small, poorly resolved peaks. How can I achieve controlled degradation?
A2: Indole derivatives are notoriously sensitive to basic conditions, especially in the presence of oxygen. The indole N-H proton is weakly acidic (pKa ≈ 17) and can be deprotonated by a strong base. The resulting anion is highly susceptible to oxidation.
Causality & Expert Advice: The darkening of the solution is a classic sign of oxidative polymerization, a common fate for indoles under basic, aerobic conditions. You are likely observing uncontrolled degradation, which is not useful for identifying primary, relevant degradants.
Troubleshooting Steps:
-
Reduce Stress Severity: Start with much milder conditions. Use 0.01 M NaOH at room temperature or even refrigerated (2-8°C).
-
Exclude Oxygen: This is critical. Purge your solvent and the reaction vial headspace with an inert gas like nitrogen or argon before adding the compound and base. Maintain a positive pressure of the inert gas throughout the experiment.
-
Monitor Closely: Sample at very early time points (e.g., 5, 15, 30, and 60 minutes) to find the optimal window where you achieve 5-20% degradation, which is ideal for method development.
Oxidative, Thermal, and Photolytic Stress
Q3: Oxidative stress with 3% H₂O₂ resulted in rapid and complete degradation. How can I moderate this reaction to identify the primary oxidation products?
A3: The electron-rich 2,3-double bond of the indole nucleus is extremely sensitive to oxidation. Hydrogen peroxide is a potent oxidizing agent, and its reaction with indoles can be vigorous.
Causality & Expert Advice: The initial oxidation likely occurs at the C2-C3 bond, potentially leading to ring opening or the formation of oxindole-type structures. The rapid degradation suggests the reaction conditions are too harsh to isolate key intermediates.
Troubleshooting Steps:
-
Dilute the Oxidant: Decrease the hydrogen peroxide concentration significantly. Start with a 0.1% to 0.3% solution and monitor the reaction at room temperature.
-
Control Temperature: Perform the experiment at a reduced temperature (e.g., 2-8°C) to slow the reaction rate.
-
Consider Milder Reagents: If H₂O₂ remains too aggressive, consider using a milder oxidative stress agent, such as AIBN (azobisisobutyronitrile), which initiates free-radical oxidation upon gentle heating.
Caption: A plausible oxidative degradation pathway for the indole core.
Q4: How can I distinguish between thermal degradation and hydrolysis when heating my sample in an aqueous solution?
A4: This is a crucial question for establishing the true intrinsic stability of the molecule. You need to isolate the effect of heat from the effect of water at high temperatures.
Causality & Expert Advice: A well-designed study requires parallel experiments to dissect contributing factors. Hydrolysis would involve the cleavage of bonds by water, whereas thermal degradation involves bond breaking due to kinetic energy, often through radical mechanisms.
Troubleshooting Steps:
-
Solid-State Stress: Conduct a solid-state thermal degradation study. Place the pure, solid compound in a controlled-temperature oven (e.g., at 80°C, matching your solution study). Analyze the solid at time points by dissolving it in a suitable solvent just before injection.
-
Aprotic Solvent Stress: Run a parallel experiment with the compound dissolved in a high-boiling point, aprotic solvent (e.g., DMSO or NMP) at the same temperature.
-
Compare Profiles: Compare the degradation profiles from the aqueous solution, the solid-state, and the aprotic solvent experiments.
-
Degradants unique to the aqueous sample are likely hydrolytic products.
-
Degradants common to all three studies are likely true thermolytic products.
-
Q5: My photostability study, conducted according to ICH Q1B guidelines, shows significant degradation. How can I confirm if this is direct photolysis or a photo-oxidative process?
A5: Light can provide the energy to directly break chemical bonds (photolysis) or to create reactive oxygen species from dissolved oxygen, which then degrade the compound (photo-oxidation). Differentiating between these is key to developing protective packaging.
Causality & Expert Advice: Many organic molecules act as photosensitizers, transferring energy from light to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂). This is a common mechanism for photo-degradation.
Troubleshooting Steps:
-
Run a Control Under Inert Atmosphere: Prepare two identical sets of samples. For one set, purge the solution and the quartz cuvette/container headspace thoroughly with nitrogen or argon to displace all oxygen. Seal it tightly.
-
Expose in Parallel: Expose both the aerobic (standard) and anaerobic (inert) samples to the same light source as per ICH Q1B.[6]
-
Analyze and Compare: If the degradation in the anaerobic sample is significantly less than in the aerobic sample, you can confidently conclude that photo-oxidation is the dominant pathway. If both degrade similarly, direct photolysis is the primary mechanism.
Analytical Method & Data Interpretation FAQs
Q6: What is a good starting point for developing a stability-indicating HPLC-UV method for this compound and its potential degradants?
A6: A robust, stability-indicating method must be able to separate the parent compound from all potential degradation products and formulation excipients.
Causality & Expert Advice: The molecule has a hydrophobic bromo-indole core and a basic pyrrolidine side chain. This dual nature must be considered for optimal chromatography. A reverse-phase method is the logical choice.
Recommended Starting HPLC Conditions:
-
Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a versatile starting point.
-
Mobile Phase A: 10 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid. The low pH ensures the pyrrolidine nitrogen is protonated, preventing peak tailing.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A shallow gradient, for example, 5% B to 70% B over 30 minutes, should provide good separation for a range of degradant polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducibility.
-
Detection: A Photodiode Array (PDA) detector is essential. Monitor at a wavelength of maximum absorbance (likely around 225 nm or 275 nm for the indole chromophore) and also collect full spectra to assess peak purity.
Q7: How do I prove my analytical method is truly "stability-indicating" and what is "mass balance"?
A7: A method is "stability-indicating" only if it can unambiguously quantify the analyte in the presence of its degradation products. This is demonstrated through specificity and peak purity analysis.
Causality & Expert Advice: The ultimate goal is to account for all the mass of the parent compound that has degraded. This concept is called mass balance . A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.[13]
Validation Steps:
-
Specificity/Resolution: Analyze a mixture of all your stressed samples. The method must demonstrate baseline resolution (Resolution > 2) between the parent peak and the nearest eluting degradation product peak.
-
Peak Purity Analysis: Use a PDA detector to evaluate the peak purity of the parent compound in all stressed samples. The purity angle should be less than the purity threshold, indicating the peak is spectrally homogeneous and not co-eluting with a degradant.
-
Mass Balance Calculation: For each stress condition, calculate the mass balance: Mass Balance (%) = [(Assay of Parent) + (Σ % Area of all Degradants)] / (Initial Assay of Parent) * 100
-
You will need the relative response factors (RRFs) of the degradants for an accurate calculation. If these are unknown, a preliminary calculation using area percent can still be informative.
-
Protocols & Data Summary
Protocol: Standard Acidic Stress Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 2 M HCl. Dilute to volume with water. This yields a final concentration of 0.1 mg/mL in 0.2 M HCl.
-
Control Sample: Prepare a control sample by adding 1 mL of stock solution to a 10 mL flask and diluting with water.
-
Incubation: Place both flasks in a water bath set to 80°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at T=0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the acidic aliquot by adding an equimolar amount of NaOH (e.g., add the 100 µL sample to 100 µL of 0.2 M NaOH) and dilute with mobile phase for analysis. This stops the degradation reaction.
-
Analysis: Analyze the quenched samples and the control by the validated stability-indicating HPLC method.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Method | Typical Concentration/Level | Temperature | Duration |
| Acidic | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 60 - 80°C | Up to 72 hrs |
| Basic | Sodium Hydroxide (NaOH) | 0.01 M - 0.1 M | RT - 60°C | Up to 24 hrs |
| Oxidative | Hydrogen Peroxide (H₂O₂) | 0.3% - 3% | RT | Up to 24 hrs |
| Thermal (Dry) | Hot Air Oven | N/A | 80°C | Up to 72 hrs |
| Photolytic | ICH Q1B Option 1 or 2 | >1.2 million lux hours & >200 W h/m² | Ambient | Per Guideline |
References
- 1. benchchem.com [benchchem.com]
- 2. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 3. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]
- 4. molkem.com [molkem.com]
- 5. cphi-online.com [cphi-online.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. youtube.com [youtube.com]
- 10. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. scispace.com [scispace.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Optimizing the Synthesis of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
Welcome to the technical support hub for the synthesis of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole, a key intermediate in the development of various pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity.
I. Introduction to the Synthesis
The synthesis of this compound, often abbreviated as BIP, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic route involves the reduction of an amide precursor, (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester. This guide will focus on troubleshooting and optimizing this critical reduction step and subsequent purification.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the synthesis of BIP can often be attributed to several factors, primarily related to the reduction step and workup procedure.
Potential Causes & Solutions:
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. While strong reducing agents like Lithium Aluminum Hydride (LAH) can be used, alternatives like Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), commercially known as Red-Al®, often provide better results with fewer side reactions.[1][2]
-
Expert Insight: LAH is highly pyrophoric and reacts violently with water, making it challenging to handle safely.[2] SDMA is a more manageable alternative, offering similar reactivity with improved safety and solubility in aromatic solvents.
-
-
Reaction Temperature: The temperature must be carefully controlled throughout the addition of the reducing agent and during the reaction.
-
Moisture Contamination: Aprotic solvents are essential for this reaction. Any moisture present will quench the reducing agent, leading to incomplete reduction and lower yields.
-
Inefficient Workup and Extraction: The workup procedure is crucial for isolating the product effectively.
-
Protocol: After the reaction is complete, cool the mixture and carefully quench it with water, followed by an aqueous solution of sodium hydroxide.[1] This will precipitate the aluminum salts, which can then be filtered off. The organic layer containing the product should be separated, and the aqueous layer extracted again with a suitable solvent like toluene to maximize recovery.[3][4]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
Q2: I'm observing significant impurity levels in my final product. What are the common impurities and how can I minimize them?
The primary impurities often observed are the des-bromo derivative, a hydroxylated byproduct (OH-BIP), and an unreduced keto-amide intermediate (Keto-BIP).[1][2]
Minimizing Impurities:
| Impurity | Potential Cause | Recommended Solution |
| Des-Bromo-BIP | Debromination during the reduction step, potentially catalyzed by trace metals or prolonged reaction at elevated temperatures. | Minimize reaction time after reaching completion. Ensure high-purity starting materials and reagents. |
| OH-BIP | Oxidation of the indole ring. | Maintain an inert atmosphere (e.g., dry nitrogen) throughout the reaction and workup to prevent oxidation.[1] |
| Keto-BIP | Incomplete reduction of the amide precursor. | Ensure the correct stoichiometry of the reducing agent (typically 2 to 5 mole equivalents).[2] Verify the activity of the reducing agent and ensure anhydrous reaction conditions. |
Q3: What is the most effective method for purifying the crude this compound?
Purification of the crude product is essential to remove the aforementioned impurities and any residual solvents. A combination of techniques is often most effective.
Recommended Purification Protocol:
-
Solvent Slurry/Washing: Stirring the crude product in a solvent like methyl tert-butyl ether (MTBE) can help remove some impurities.[1][2] The solid can be filtered, and the filtrate containing the desired product is then further purified.
-
Crystallization: Crystallization from a suitable solvent system is a highly effective method for obtaining a high-purity product.
-
Procedure: Dissolve the crude material in a minimal amount of a hot solvent, such as ethyl acetate or toluene.[1][2] Allow the solution to cool slowly to induce crystallization. The pure product will precipitate out, leaving impurities in the mother liquor. The resulting crystals can be washed with a cold, non-polar solvent like heptane to remove any remaining soluble impurities.[3][4]
-
-
Column Chromatography: For very high purity requirements or to separate stubborn impurities, silica gel column chromatography can be employed.[5] A gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, is typically used to elute the compounds.[5]
Purification Workflow
Caption: A typical workflow for the purification of BIP.
Q4: Can you provide a detailed, optimized protocol for the synthesis?
The following protocol is a synthesis of best practices derived from established literature.
Optimized Synthesis Protocol:
Materials:
-
(R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester
-
Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) solution in toluene (e.g., 70%)
-
Dry Tetrahydrofuran (THF)
-
Toluene
-
5% Aqueous Sodium Hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
Procedure:
-
In a flame-dried reaction vessel under a dry nitrogen atmosphere, dissolve (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester (1.0 eq.) in dry THF.
-
To this solution, add a solution of SDMA in toluene (2.1 eq.) dropwise, maintaining the internal temperature between 30-40°C.
-
After the addition is complete, raise the temperature to approximately 48-50°C and stir for 2-3 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 15°C.
-
Carefully add 5% aqueous NaOH dropwise, ensuring the temperature remains between 15-20°C.
-
Stir the resulting mixture vigorously for 30 minutes at 20°C.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with a 10% aqueous sodium carbonate solution.
-
Concentrate the organic layer under reduced pressure.
-
The resulting crude product can be purified by crystallization from toluene, followed by washing with cold toluene and heptane.[3][4]
III. References
-
Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Available at: 6
-
Benchchem. A Technical Guide to the Discovery and Isolation of Bromo-Indole Compounds in Nature. Available at: 5
-
Benchchem. common side reactions in the synthesis of 5-Bromoindole. Available at: 7
-
ChemicalBook. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole. Available at: --INVALID-LINK--
-
Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. Available at: --INVALID-LINK--
-
Google Patents. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole. Available at: --INVALID-LINK--
-
ChemicalBook. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis. Available at: --INVALID-LINK--
References
- 1. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 2. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]
- 3. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | 143322-57-0 [chemicalbook.com]
- 4. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in Amide Reduction
Welcome to the Technical Support Center dedicated to a critical transformation in organic synthesis: the reduction of precursor amides to amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation during this seemingly straightforward, yet often nuanced, reaction. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to enhance the purity and yield of your desired amine products.
The reduction of an amide to an amine is a cornerstone of synthetic chemistry, pivotal in the synthesis of countless pharmaceutical agents and fine chemicals.[1][2] However, the high reactivity of common reducing agents can lead to a variety of undesired side reactions, complicating purification and diminishing yields. This guide will dissect the common issues, explain the underlying chemical principles, and offer robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common questions and challenges encountered during amide reduction, providing explanations and actionable advice.
Q1: My reaction is producing a significant amount of the corresponding alcohol as a byproduct. What is causing this and how can I prevent it?
A1: Cause and Mechanism of Alcohol Byproduct Formation
The formation of an alcohol byproduct from an amide reduction signifies a C-N bond cleavage pathway is competing with the desired C-O bond cleavage.[3] This is particularly prevalent with certain reducing agents and under specific reaction conditions. The mechanism generally involves the collapse of the tetrahedral intermediate to cleave the C-N bond, which is then further reduced to the alcohol.[3]
Troubleshooting Strategies:
-
Choice of Reducing Agent: While powerful, Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction or side reactions.[4] Consider switching to a milder or more chemoselective reagent. Borane complexes, such as BH₃·THF or BH₃·SMe₂, are excellent alternatives that are highly selective for the reduction of amides to amines over other functional groups like esters.[5][6]
-
Reaction Temperature: Running the reaction at lower temperatures can often suppress the C-N cleavage pathway. Start your reaction at 0 °C and allow it to slowly warm to room temperature.
-
Work-up Procedure: A carefully controlled work-up is crucial. The Fieser work-up method (sequential addition of water, 15% NaOH, and then more water) is highly effective for quenching LiAlH₄ reactions and can help minimize byproduct formation by carefully neutralizing the reaction mixture and precipitating aluminum salts.[7]
Q2: I am observing the formation of an aldehyde or imine intermediate in my reaction mixture. How can I drive the reaction to completion to get the amine?
A2: Incomplete Reduction and Intermediate Trapping
The reduction of an amide to an amine proceeds through an iminium ion intermediate. If this intermediate is stable or if the reducing agent is not reactive enough, the reaction can stall, leading to the isolation of an aldehyde (after hydrolysis of the imine during workup) or the imine itself.[8][9]
Troubleshooting Strategies:
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. For LiAlH₄, a 1.5 to 2-fold excess is common. For boranes, the stoichiometry can be more variable depending on the substrate.
-
Reaction Time and Temperature: Incomplete reduction can be a result of insufficient reaction time or temperature. Monitor the reaction by TLC or LC-MS. If starting material or intermediates persist, consider extending the reaction time or gently heating the reaction.
-
Solvent Choice: The choice of solvent can influence the reactivity of the reducing agent. THF is generally a good solvent for both LiAlH₄ and borane reductions.[10]
Q3: My starting material contains other reducible functional groups (e.g., esters, nitriles). How can I selectively reduce the amide?
A3: Achieving Chemoselectivity
Chemoselectivity is a common challenge when dealing with multifunctional molecules. The key is to choose a reducing agent that discriminates between the amide and other functional groups.
Troubleshooting Strategies:
-
Borane Reagents: Borane (BH₃) and its complexes are highly chemoselective for amides and carboxylic acids over esters and nitriles.[6] This makes them the reagents of choice for such transformations.
-
Catalytic Hydrosilylation: Transition-metal-catalyzed hydrosilylation has emerged as a powerful and highly chemoselective method for amide reduction.[8][11] These methods often tolerate a wide range of functional groups.
-
Reaction Conditions Tuning: In some cases, adjusting the reaction temperature can achieve selectivity. For example, some reductions might be selective at lower temperatures.
In-Depth Technical Guides
Guide 1: Optimizing Amide Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane reagents offer excellent chemoselectivity for the reduction of amides to amines.[5] This protocol provides a general procedure for using BH₃·THF, a commercially available and convenient source of borane.
Mechanism Overview:
The reduction with borane involves the coordination of the Lewis acidic boron to the amide carbonyl oxygen. This activates the carbonyl group towards hydride delivery. The reaction proceeds through a series of intermediates, ultimately leading to the amine-borane complex, which is then hydrolyzed during workup to release the free amine.[5]
Experimental Protocol:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the precursor amide (1 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add BH₃·THF solution (typically 1 M in THF, 2-3 equivalents) dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Hydrolysis: Add 1N HCl and stir for 1 hour to hydrolyze the amine-borane complex.
-
Work-up: Basify the mixture with aqueous NaOH solution to pH > 12. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by chromatography or distillation.
Troubleshooting Flowchart for Borane Reduction
Caption: Troubleshooting workflow for BH₃·THF reductions.
Guide 2: Managing Byproducts in LiAlH₄ Reductions
LiAlH₄ is a powerful and versatile reducing agent, but its high reactivity can be a double-edged sword.[10][12] Careful control of reaction conditions and a meticulous work-up are paramount to success.
Common Byproducts and Their Origins:
| Byproduct | Common Cause | Recommended Action |
| Alcohol | C-N bond cleavage | Lower reaction temperature, use a milder reagent |
| Aldehyde | Incomplete reduction | Increase LiAlH₄ equivalents, extend reaction time |
| Over-reduced products | Harsh reaction conditions | Lower temperature, control stoichiometry |
Optimized Work-up Procedure (Fieser Method):
This procedure is designed to effectively quench the reaction and precipitate aluminum salts, which can otherwise lead to emulsions and purification difficulties.[7]
For a reaction using 'x' grams of LiAlH₄:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching Sequence:
-
Slowly and carefully add x mL of water.
-
Then, add x mL of 15% aqueous NaOH solution.
-
Finally, add 3x mL of water.
-
-
Stirring: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular precipitate should form.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with your reaction solvent.
-
Isolation: The filtrate contains the desired amine, which can then be isolated by concentrating the solvent.
Byproduct Formation Pathways with LiAlH₄
Caption: Competing pathways in LiAlH₄ amide reduction.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Workup [chem.rochester.edu]
- 8. Amine synthesis by amide reduction [organic-chemistry.org]
- 9. Amide reduction - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. su.diva-portal.org [su.diva-portal.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability-Indicating HPLC Method for (R)-5-Bromo-3-[(1--methyl-2-pyrrolidinyl)methyl]-1H-indole
Welcome to the technical support center for the stability-indicating HPLC method for (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the robustness and reliability of your analytical results. The information herein is grounded in established scientific principles and regulatory guidelines to support your method development, validation, and routine analysis.
Introduction to the Method
The accurate quantification of this compound and its degradation products is critical for ensuring the safety, efficacy, and quality of the drug substance. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the active pharmaceutical ingredient (API) from any potential degradants that may form under various stress conditions. This guide will address common challenges encountered during the application of such a method.
The development and validation of this method should adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and ICH Q2(R1) for the validation of analytical procedures.[1][2][3][4][5][6][7][8]
Visualizing the Workflow
A typical workflow for the development and troubleshooting of a stability-indicating HPLC method is outlined below. This process ensures a systematic approach, from initial method development to routine analysis and problem-solving.
Caption: A flowchart of the stability-indicating HPLC method lifecycle.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Chromatographic Peak Shape Issues
1. Question: My main analyte peak is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue that can compromise quantification and resolution.[9] It is often characterized by an asymmetry factor greater than 1.5.
Probable Causes & Solutions:
-
Secondary Interactions: The basic nitrogen in the pyrrolidine ring of your molecule can interact with acidic silanol groups on the silica-based column packing.[10]
-
Solution:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups (typically effective above pH 7). However, ensure the pH remains within the column's stable range.
-
Use a Different Column: Employ an end-capped column or one with a base-deactivated stationary phase specifically designed for basic compounds.
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active silanol sites.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[11]
-
Column Contamination or Void: Accumulation of strongly retained sample components or the formation of a void at the column inlet can cause peak tailing.[10]
2. Question: I am observing peak fronting for the main peak. What does this indicate?
Answer:
Peak fronting, where the peak appears with a leading edge, is often a sign of sample overload or issues with the sample solvent.[11][13]
Probable Causes & Solutions:
-
Sample Overload: This is the most common cause of peak fronting.[11]
-
Solution: Decrease the sample concentration or the injection volume.[11]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column.[12]
-
Solution: Whenever possible, prepare and dilute your sample in the initial mobile phase.[12]
-
-
Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.
-
Solution: Increase the column temperature.[12]
-
Retention Time and Resolution Problems
3. Question: The retention time of my analyte is drifting between injections. How can I stabilize it?
Answer:
Retention time drift can make peak identification and quantification unreliable.[14] It can manifest as a gradual shift over a sequence of injections.[15]
Probable Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase composition or after a shutdown.[12][15][16]
-
Solution: Increase the column equilibration time before starting the analysis.[12]
-
-
Mobile Phase Composition Changes: Evaporation of the more volatile organic component of the mobile phase can alter its composition over time.[15][17]
-
Temperature Fluctuations: The laboratory's ambient temperature or the column oven temperature may not be stable.[14][15]
-
Pump and System Leaks: A small, undetected leak in the system can cause flow rate fluctuations, leading to retention time drift.[12][15]
-
Solution: Carefully inspect all fittings and connections for any signs of leaks.[12]
-
4. Question: I am not getting adequate resolution between the parent peak and a key degradation product. What are my options?
Answer:
Achieving sufficient resolution is a primary goal of a stability-indicating method. A resolution value (Rs) of >1.5 is generally considered necessary for accurate quantification.
Probable Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The current mobile phase may not provide the necessary selectivity to separate the closely eluting peaks.
-
Solution:
-
Adjust Organic Modifier Percentage: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[20][21]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
-
Modify pH: Adjusting the mobile phase pH can change the ionization state of the analyte and degradants, impacting their retention and selectivity.[18]
-
-
-
Inappropriate Stationary Phase: The current column chemistry may not be suitable for the separation.
-
Solution:
-
Try a Different Stationary Phase: Consider a column with a different chemistry (e.g., a phenyl or cyano phase instead of a C18) to introduce different separation mechanisms.[22][23]
-
Change Particle Size/Column Length: A column with smaller particles or a longer length can provide higher efficiency and potentially better resolution.
-
-
-
Gradient Elution Optimization: If using a gradient, the slope may be too steep.
-
Solution: Flatten the gradient in the region where the critical pair elutes to increase the separation time between them.[21]
-
Baseline and Sensitivity Issues
5. Question: My chromatogram has a noisy or drifting baseline. What could be the cause?
Answer:
A stable baseline is crucial for accurate integration and detection of low-level impurities.[24][25]
Probable Causes & Solutions:
-
Mobile Phase Issues: Impurities in the solvents or dissolved gases can contribute to baseline noise.[13][26]
-
Detector Problems: A failing lamp or a contaminated flow cell can cause baseline disturbances.[24][25]
-
Inadequate Mixing: If using a gradient, poor mixing of the mobile phase components can result in a wavy baseline.[19]
-
Solution: Ensure the pump's mixer is functioning correctly. Adding a small amount of the modifier to both mobile phase reservoirs can sometimes help.[19]
-
-
Temperature Effects: Fluctuations in ambient temperature can affect the detector's performance.[19]
Frequently Asked Questions (FAQs)
1. Question: Why is a forced degradation study necessary for this method?
Answer:
A forced degradation study is a cornerstone of developing a stability-indicating method. According to ICH Q1A(R2), stress testing helps to:
-
Identify likely degradation products: This allows for the establishment of degradation pathways.[1] The indole ring, for instance, can be susceptible to oxidation.[27][28][29][30][31]
-
Demonstrate the specificity of the method: The study must show that the peak for this compound is resolved from all potential degradation products, ensuring that the assay value is not inflated by co-eluting impurities.
-
Provide insight into the intrinsic stability of the molecule: This information is valuable for developing and refining manufacturing processes and storage conditions.[1]
2. Question: What are the essential system suitability test (SST) parameters for this method?
Answer:
System suitability testing (SST) is an integral part of the analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[32][33][34] For a stability-indicating method, the following SST parameters are critical:
| Parameter | Typical Acceptance Criteria | Purpose |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity/degradant.[32][35] | Ensures specificity and accurate quantification of adjacent peaks. |
| Tailing Factor (Tf) | ≤ 2.0.[32][35] | Confirms acceptable peak symmetry. |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time of replicate injections (n≥5) of a standard solution.[35][36] | Demonstrates the precision of the system. |
| Column Efficiency (N) | > 2000 theoretical plates.[32] | Indicates the performance and health of the column. |
| Signal-to-Noise (S/N) | ≥ 10 for the limit of quantitation (LOQ) standard. | Confirms the method has sufficient sensitivity to detect and quantify low-level impurities. |
These criteria are general recommendations and should be established during method validation.
3. Question: What type of HPLC column is most suitable for this analysis?
Answer:
Given the structure of this compound, which contains a basic nitrogen and is moderately polar, a reversed-phase C18 or C8 column is a common starting point.[23] However, to mitigate potential peak tailing due to interactions with silanol groups, consider the following:
-
End-capped, high-purity silica columns: These are the standard for most applications and offer good performance.
-
Base-deactivated columns: These are specifically designed to minimize interactions with basic analytes, often resulting in improved peak shape.
-
Hybrid particle columns: These columns (e.g., BEH) offer enhanced stability across a wider pH range, providing more flexibility in mobile phase optimization.[37]
-
Polar-embedded or polar-endcapped columns: These can provide alternative selectivity and are often suitable for retaining polar compounds.[23][38][39]
The final choice should be based on empirical data from your method development experiments, focusing on achieving the best resolution and peak shape.
4. Question: How do I prepare my system for analysis to ensure reproducible results?
Answer:
Proper system preparation is key to avoiding many of the issues discussed in the troubleshooting section.
Step-by-Step System Preparation Protocol:
-
Mobile Phase Preparation: Use only HPLC-grade solvents and reagents. Prepare fresh mobile phase for each run and filter it through a 0.45 µm or 0.22 µm filter to remove particulates.[9]
-
System Purging: Purge all pump lines with fresh mobile phase for several minutes to remove any old solvent and air bubbles.[12]
-
System Flush: Flush the entire system, including the injector and detector, with the initial mobile phase to ensure it is free of contaminants from previous analyses.
-
Column Equilibration: This is a critical step. Equilibrate the column with the initial mobile phase until a stable baseline is achieved. This may take 15-30 minutes or longer, depending on the column and mobile phase.[16] A stable baseline is your primary indicator of readiness.
-
Conditioning Injections: Before running your SSTs and samples, it can be beneficial to perform one or two "priming" injections of your standard solution. This helps to condition the column surface and improve the reproducibility of the initial injections in your sequence.[17]
Logical Troubleshooting Diagram
The following diagram provides a decision tree for troubleshooting common HPLC issues.
Caption: A decision tree for diagnosing common HPLC problems.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. ikev.org [ikev.org]
- 8. database.ich.org [database.ich.org]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
- 11. youtube.com [youtube.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 14. uhplcs.com [uhplcs.com]
- 15. labveda.com [labveda.com]
- 16. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 21. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 22. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 23. glsciencesinc.com [glsciencesinc.com]
- 24. mastelf.com [mastelf.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. uhplcs.com [uhplcs.com]
- 27. scispace.com [scispace.com]
- 28. researchgate.net [researchgate.net]
- 29. jinjingchemical.com [jinjingchemical.com]
- 30. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. altabrisagroup.com [altabrisagroup.com]
- 34. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 35. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 36. chromatographyonline.com [chromatographyonline.com]
- 37. waters.com [waters.com]
- 38. waters.com [waters.com]
- 39. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole , a chiral indole derivative, stands as a critical intermediate in the synthesis of Eletriptan, a selective 5-HT₁B/₁D receptor agonist widely prescribed for the treatment of migraine headaches.[1][2] The stereochemical integrity of the (R)-configured pyrrolidinylmethyl moiety is paramount for the pharmacological activity of the final active pharmaceutical ingredient (API).[1] Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this key intermediate is of significant interest to the pharmaceutical industry.
This guide provides an in-depth comparison of the prevalent synthetic strategies for producing this compound, with a focus on the underlying chemical principles, experimental considerations, and process efficiency. We will dissect the primary synthetic pathway, which universally proceeds through a two-stage process of acylation followed by reduction, and compare the key reagents and purification techniques that define the major routes.
Core Synthetic Strategy: A Two-Act Play of Acylation and Reduction
The most common and industrially relevant approach to the synthesis of this compound begins with the coupling of 5-bromoindole and a chiral N-protected proline derivative. This is followed by a comprehensive reduction step to yield the target molecule. The overall synthetic workflow is depicted below:
Caption: General two-stage synthetic workflow.
The key variations in the synthetic routes lie in the choice of reducing agent for the second stage and the subsequent purification strategy. We will now compare two major routes defined by these choices.
Route 1: The Classic Approach - Friedel-Crafts Acylation Followed by Lithium Aluminum Hydride (LAH) Reduction
This route represents a conventional and well-documented method for the synthesis.
Stage 1: Friedel-Crafts Acylation
The synthesis commences with a Friedel-Crafts acylation of 5-bromoindole with (R)-N-[(phenylmethoxy)carbonyl]-2-pyrrolidinecarbonyl chloride (N-Cbz-(R)-proline chloride).
-
Mechanism: The reaction is catalyzed by a Lewis acid, typically aluminum trichloride (AlCl₃). AlCl₃ coordinates to the carbonyl chloride, forming a highly electrophilic acylium ion. The electron-rich indole ring then acts as a nucleophile, attacking the acylium ion preferentially at the C3 position to form the ketone intermediate, (R)-benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate. The C3 position is the most nucleophilic site of the indole ring, directing the electrophilic substitution.
References
- 1. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 2. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Stereochemical Showdown: An Analytical Comparison of the (R)- and (S)-Enantiomers of 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and safety. Chirality, the property of 'handedness', can lead to enantiomeric pairs of molecules that, while chemically identical, exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth analytical comparison of the (R)- and (S)-enantiomers of 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole, a critical chiral intermediate in the synthesis of the potent anti-migraine agent, Eletriptan.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the stereospecific significance of these enantiomers, their differential impact on serotonergic systems, and the analytical methodologies crucial for their separation and control.
The Decisive Role of Stereochemistry: Why the (R)-Enantiomer Reigns Supreme
The significance of the stereocenter in 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is intrinsically linked to its role as a precursor to Eletriptan.[1] Eletriptan is a highly selective agonist for the serotonin 5-HT1B and 5-HT1D receptors, and its therapeutic action in alleviating migraines is attributed to the specific interactions of its (R)-configuration with these receptors.[1][2] The (R)-enantiomer of the bromo-indole intermediate possesses the correct spatial orientation of the 1-methyl-2-pyrrolidinylmethyl group, which is essential for the subsequent formation of Eletriptan and its high-affinity binding to the target receptors.[1]
Conversely, the (S)-enantiomer, often referred to as "Eletriptan Related Compound B" in pharmacopeial contexts, is considered an impurity in the synthesis of Eletriptan. While direct pharmacological data for the (S)-enantiomer of the intermediate is not extensively published, it is a well-established principle in medicinal chemistry that the "unwanted" enantiomer can be inactive, possess a different pharmacological profile, or even contribute to off-target effects and toxicity. Therefore, stringent control of stereochemistry during synthesis is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).
Pharmacological Profile: A Tale of Two Stereoisomers
Direct, publicly available experimental data quantitatively comparing the receptor binding affinities and functional activities of the (R)- and (S)-enantiomers of 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is limited. However, we can infer the pharmacological profile of the (R)-enantiomer from the well-characterized activity of its successor, Eletriptan. The stereochemistry of the pyrrolidinylmethyl group is critical for its biological activity.[1]
Eletriptan, derived from the (R)-enantiomer, exhibits high affinity for 5-HT1B, 5-HT1D, and 5-HT1F receptors.[3][4] It has a more moderate affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors, and little to no affinity for a wide range of other receptors, including 5-HT2A, 5-HT2C, 5-HT3, adrenergic, dopaminergic, muscarinic, and opioid receptors.[3][4] This selective agonist activity at 5-HT1B/1D receptors is believed to mediate the cerebral vasoconstriction and inhibition of trigeminal nerve activity that underlies its anti-migraine effects.[2]
Based on this, it is scientifically sound to posit that the (R)-enantiomer of 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is the pharmacologically active precursor, embodying the necessary stereochemical features for potent and selective 5-HT1B/1D receptor binding. The (S)-enantiomer , being the diastereomer of the active drug, would be expected to have significantly lower or no affinity for these target receptors. The stereoselective binding of ligands to serotonin receptors is a well-documented phenomenon.
Table 1: Inferred Pharmacological Profile of the Enantiomers Based on Eletriptan Activity
| Receptor Subtype | (R)-Enantiomer (inferred from Eletriptan) | (S)-Enantiomer (expected) |
| 5-HT1B | High Affinity Agonist | Low to No Affinity |
| 5-HT1D | High Affinity Agonist | Low to No Affinity |
| 5-HT1F | High Affinity Agonist | Low to No Affinity |
| 5-HT1A, 5-HT1E, 5-HT2B, 5-HT7 | Moderate Affinity | Unknown, likely low |
| 5-HT2A, 5-HT2C, 5-HT3 | Little to No Affinity | Little to No Affinity |
Synthesis and Chiral Separation: A Methodological Deep Dive
The differential pharmacology of the enantiomers necessitates robust synthetic and analytical strategies to produce the desired (R)-enantiomer in high purity.
Stereoselective Synthesis of the (R)-Enantiomer
The synthesis of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is a critical step in the manufacturing of Eletriptan. A common approach involves the reduction of a chiral precursor.
Caption: Workflow for the stereoselective synthesis of the (R)-enantiomer.
Experimental Protocol: Reduction of Chiral Precursor
This protocol is a generalized representation based on established chemical literature.
-
Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), a solution of the reducing agent, such as sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) in an appropriate solvent like toluene, is prepared and diluted with an aprotic solvent like tetrahydrofuran (THF).
-
Substrate Addition: A solution of (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester in dry THF is added dropwise to the reducing agent solution, maintaining the temperature between 30-40°C.
-
Reaction Monitoring: The reaction mixture is stirred and heated (e.g., to 50°C) for a specified period (e.g., 60 minutes) to ensure complete reduction. The progress of the reaction can be monitored by techniques like TLC or HPLC.
-
Quenching: The reaction is carefully quenched by cooling the mixture (e.g., to 5°C) and slowly adding water, followed by an aqueous base solution (e.g., 10% sodium hydroxide).
-
Extraction and Isolation: The product is extracted into an organic solvent such as toluene. The combined organic layers are washed and then concentrated.
-
Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., toluene/heptane) to yield the pure (R)-enantiomer.
Rationale: The use of a chiral starting material, (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester, ensures the stereochemical integrity is maintained throughout the reduction process, leading to the desired (R)-enantiomer of the final product. The choice of reducing agent and solvent system is critical for achieving high yield and purity.
Analytical Chiral Separation
To ensure the enantiomeric purity of the (R)-enantiomer and to quantify the level of the (S)-enantiomer impurity, a robust chiral HPLC method is essential.
Caption: Workflow for the analytical chiral separation of the enantiomers.
Experimental Protocol: Chiral HPLC Method
This method is adapted from established procedures for the chiral separation of Eletriptan and related compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column, for example, a Daicel Chiralpak AD (250 mm x 4.6 mm, 10 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, diethylamine, and trifluoroacetic acid in a ratio of 80:20:0.1:0.1 (v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 223 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.2 mg/mL).
Rationale: Chiral stationary phases contain a chiral selector that interacts differentially with the two enantiomers, leading to different retention times and thus, separation. The choice of mobile phase, particularly the additives like diethylamine and trifluoroacetic acid, is crucial for optimizing the separation by influencing the ionization state of the analyte and its interaction with the stationary phase. This method allows for the accurate quantification of the (S)-isomer impurity in the desired (R)-enantiomer product.
Conclusion
The analytical comparison of the (R)- and (S)-enantiomers of 5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole underscores a fundamental principle in drug development: stereochemistry is paramount. The (R)-enantiomer is the key to the therapeutic efficacy of Eletriptan, exhibiting a pharmacological profile tailored for potent and selective agonism at 5-HT1B/1D receptors. The (S)-enantiomer, in contrast, is an undesirable impurity that must be carefully controlled. The successful development and manufacturing of Eletriptan rely on robust stereoselective synthetic methods and precise analytical techniques for chiral separation. This guide provides a framework for understanding the critical differences between these enantiomers and the experimental approaches necessary for their management in a research and development setting.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
Introduction
In the rigorous landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by a vast dataset ensuring its safety, efficacy, and quality. Central to this data-driven process are the analytical methods used to characterize and quantify the active pharmaceutical ingredient (API) and its intermediates. For a molecule like (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole, a potential key intermediate in the synthesis of novel therapeutics, the reliability of analytical data is non-negotiable. This guide provides an in-depth comparison and cross-validation strategy for two powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometric detection (UHPLC-MS).
Cross-validation of analytical methods is a critical exercise, particularly when methods are transferred between laboratories (e.g., from a research and development setting to a quality control laboratory), or when a new method is introduced to replace an existing one.[1][2] The process ensures that, despite differences in instrumentation, reagents, or environment, the analytical results remain consistent and reliable. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for robust method cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
While specific, publicly available analytical methods for this compound are scarce due to its likely proprietary nature, the principles and methodologies described herein are based on established practices for structurally similar indole alkaloids and pyrrolidine derivatives.[6][7][8]
Comparison of Primary Analytical Methodologies
The choice of an analytical method is driven by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or stability testing. For this compound, both HPLC-UV and UHPLC-MS present viable, yet distinct, advantages.
| Feature | HPLC-UV | UHPLC-MS |
| Principle | Separation based on polarity, detected by UV absorbance. | High-efficiency separation, detection by mass-to-charge ratio. |
| Selectivity | Moderate to high; dependent on chromatographic resolution. | Very high; can distinguish co-eluting peaks by mass. |
| Sensitivity | Good (ng range). | Excellent (pg-fg range). |
| Speed | Standard run times (15-30 min). | Faster run times (1-10 min). |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Robustness | Generally high and well-understood. | Can be more sensitive to matrix effects. |
| Application | Ideal for routine QC, purity, and assay determination. | Suited for impurity identification, metabolite studies, and trace analysis. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis. For a molecule like our target, which contains a chromophore (the indole ring system), UV detection is a straightforward and robust method for quantification.[9][10] A reversed-phase HPLC method would typically be developed to separate the main compound from any process-related impurities or degradation products.
Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)
UHPLC improves upon HPLC by using smaller particle size columns, leading to higher resolution and faster analysis times.[11][12] When coupled with a mass spectrometer, it becomes an exceptionally powerful tool. Mass spectrometry provides mass-to-charge ratio information, which is highly specific and can be used to confirm the identity of the analyte and elucidate the structure of unknown impurities.[13][14]
The Imperative of Cross-Validation
When a new or alternative analytical method is introduced, a cross-validation study is essential to demonstrate that the results are equivalent to the original, validated method. The ICH Q2(R2) guidelines provide a framework for what parameters should be assessed.[3][5][15]
The primary objective is to ensure the continuity of data and to maintain control over the manufacturing process and product quality. A documented process qualifies the receiving laboratory to use the analytical test procedure that originated in another laboratory.[16][17]
Cross-Validation Workflow
Caption: Workflow for cross-validation of analytical methods.
Experimental Protocols
Part 1: Primary Method Validation (HPLC-UV)
This protocol outlines the validation of a reversed-phase HPLC-UV method for the quantification of this compound.
1. Chromatographic Conditions (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Validation Parameters & Acceptance Criteria The method should be validated according to ICH Q2(R2) guidelines.[3][5][15]
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the analyte's retention time. |
| Linearity | 5 concentrations from 50% to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze triplicate samples at 3 concentrations (80%, 100%, 120%). | Recovery between 98.0% and 102.0%. |
| Precision | Repeatability (n=6) and intermediate precision (different day/analyst). | RSD ≤ 2.0%. |
| Range | Confirmed by linearity and accuracy data. | 80% to 120% of the target concentration. |
| Robustness | Vary flow rate (±0.1 mL/min), pH (±0.2), and column temperature (±5 °C). | RSD ≤ 2.0%; peak shape remains acceptable. |
Part 2: Cross-Validation Protocol (HPLC-UV vs. UHPLC-MS)
This protocol assumes the HPLC-UV method is the established, validated method and the UHPLC-MS method is the new method to be implemented.
1. Objective: To demonstrate the equivalency of the UHPLC-MS method with the validated HPLC-UV method for the assay and impurity profiling of this compound.
2. Materials:
-
At least three different batches of the target compound.
-
Reference standards for the API and known impurities.
3. UHPLC-MS Conditions (Example)
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
MS Detector: ESI+, Full Scan (m/z 100-500) and SIM for quantitation.
4. Procedure:
-
Method Familiarization: The analyst in the receiving laboratory should perform several trial runs with the UHPLC-MS method to become familiar with its operation.
-
Analysis: Both the sending laboratory (using HPLC-UV) and the receiving laboratory (using UHPLC-MS) will analyze the same three batches of the compound in triplicate.
-
Data Collection: Collect data for the assay of the main peak and the percentage of all known and unknown impurities.
5. Acceptance Criteria for Cross-Validation:
| Parameter | Acceptance Criteria |
| Assay | The mean result from the UHPLC-MS method should be within ±2.0% of the mean result from the HPLC-UV method. |
| Impurities (>0.1%) | The mean result for any specified impurity should be within ±20% relative difference or ±0.05% absolute difference, whichever is greater. |
| Total Impurities | The mean total impurities should be within ±25% relative difference. |
Statistical Evaluation
A Student's t-test can be used to compare the mean assay values, while an F-test can compare the precision of the two methods.
Caption: Decision logic for accepting cross-validation results.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that ensures data integrity and consistency throughout the lifecycle of a pharmaceutical product.[4][18] For a specific intermediate like this compound, transitioning from a robust HPLC-UV method to a faster, more sensitive UHPLC-MS method requires a carefully planned and executed cross-validation study.
By adhering to the principles outlined in regulatory guidelines and employing sound scientific judgment, organizations can confidently transfer and implement analytical methods across different laboratories and technologies. This ensures that product quality is consistently monitored and maintained, which is the ultimate goal of any pharmaceutical quality system.
References
- 1. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 2. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive UHPLC-MS/MS screening method for the analysis of 98 New Psychoactive Substances and related compounds in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 17. pharmabeginers.com [pharmabeginers.com]
- 18. bioprocessintl.com [bioprocessintl.com]
A Comparative Guide to Alternative Intermediates for the Synthesis of Eletriptan
For drug development professionals and researchers, the synthetic pathway to an Active Pharmaceutical Ingredient (API) is as critical as the molecule's final efficacy. A robust, scalable, and cost-effective synthesis is paramount. Eletriptan (marketed as Relpax®), a potent and selective serotonin 5-HT1B/1D receptor agonist for the acute treatment of migraine, presents a fascinating case study in synthetic strategy.[1] While a well-established manufacturing process exists, the pursuit of superior routes has led to the exploration of several alternative intermediates, each offering a unique set of advantages and challenges.
This guide provides an in-depth comparison of the conventional synthesis of Eletriptan with key alternative strategies, focusing on the core intermediates that define each route. We will dissect the causality behind experimental choices, present comparative data, and offer insights into the practical implications for process development.
The Conventional Path: A Heck Coupling-Centric Strategy
The most widely recognized industrial synthesis of Eletriptan hinges on a palladium-catalyzed Heck reaction. This route typically begins with the pre-formed and chirally pure intermediate, (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole.[2]
The key steps of this conventional route are:
-
Acetylation: The indole nitrogen of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole (9) is acetylated to yield the N-acetyl intermediate (10).[1] This step is crucial for improving the efficiency and purity of the subsequent Heck reaction.
-
Heck Coupling: Intermediate (10) is coupled with phenyl vinyl sulfone (11) using a palladium acetate catalyst to form the enesulfone derivative (12).[1]
-
Deacetylation: The acetyl protecting group is removed from (12) via hydrolysis, typically with potassium carbonate in aqueous methanol, to give intermediate (13).[1]
-
Reduction: The carbon-carbon double bond of the vinyl sulfone moiety is reduced using a palladium on carbon (Pd/C) catalyst to yield Eletriptan free base, which is then converted to its hydrobromide salt (1).[1]
A significant challenge in this route is the formation of dimer impurities during the final reduction step, which complicates purification and reduces overall yield. The strategic addition of the N-acetylation step (i) and subsequent deacetylation (iii) was a key process optimization to circumvent this issue.[3]
Caption: The established industrial synthesis of Eletriptan via a Heck coupling reaction.
Alternative Strategy 1: The Fischer Indole Synthesis
Instead of building the side chain onto a pre-existing indole ring, the Fischer indole synthesis constructs the indole core itself from acyclic precursors. This fundamentally alters the key intermediates. This approach was investigated by Pfizer as a potential alternative to the Heck route.[2][4]
The core of this strategy involves reacting a suitably substituted phenylhydrazine with a ketone that contains the N-methylpyrrolidine moiety.
Experimental Protocol: Fischer Indole Synthesis of Eletriptan
-
Hydrazine Formation: 4-(2-(Phenylsulfonyl)ethyl)aniline (10) is converted to its diazonium salt (11) with sodium nitrite. This is then reacted with ascorbic acid to form an oxalyl hydrazine (12), which is isolated as its stable calcium salt.[4] The use of an oxalate-protected hydrazine is a critical innovation, as the unprotected phenylhydrazine species is unstable under the harsh conditions required for cyclization.[2]
-
Condensation & Cyclization: The free hydrazine is liberated from its salt and reacted with ketone (7), the (R)-1-methyl-5-(2-oxopropyl)pyrrolidine precursor, under acidic conditions to trigger the Fischer indole synthesis, directly forming Eletriptan (13).[4]
The primary advantage of this route is the convergent assembly of the entire Eletriptan skeleton in the final step, avoiding the multi-step sequence of the Heck route. However, the synthesis of the chiral ketone precursor can be complex, and controlling impurities during the indole formation requires careful optimization.[4]
Caption: A convergent approach using the Fischer indole synthesis to construct Eletriptan.
Alternative Strategy 2: Reversing the Sequence (Heck-First)
Another logical alternative involves altering the order of key bond formations. Instead of performing the Heck reaction on a complex indole, this route attaches the phenyl vinyl sulfone group to the simple 5-bromoindole first. This strategy is detailed in patent literature as a novel process.[5]
Methodology: Heck-First Synthesis
-
Initial Heck Coupling: 5-bromoindole is coupled with phenyl vinyl sulfone under Heck conditions to produce 5-((E)-2-(phenylsulfonyl)vinyl)-1H-indole (Formula II).[5]
-
Reduction: The resulting vinyl intermediate is hydrogenated to yield 5-(2-(phenylsulfonyl)ethyl)-1H-indole (Formula III).[5]
-
Acylation: The indole is then acylated at the 3-position with Cbz-Proline acid chloride to form the keto intermediate (Formula IV).[5]
-
Final Reduction: A final reduction step, typically with a powerful hydride agent like LiAlH₄, reduces the ketone and the Cbz protecting group to furnish Eletriptan.[5]
The rationale here is that performing the palladium-catalyzed reaction on a smaller, simpler substrate (5-bromoindole) may lead to a cleaner reaction and easier purification, avoiding potential catalyst poisoning from the more complex pyrrolidine-containing intermediate used in the conventional route.
Caption: A linear synthesis altering the order of the Heck reaction and side-chain introduction.
Alternative Strategy 3: Lewis Acid-Catalyzed Acylation
A significant challenge in several Eletriptan syntheses is the initial acylation of 5-bromoindole to introduce the pyrrolidine precursor. The traditional method often employs a Grignard reagent to form the indole magnesium salt before reacting it with an acid chloride.[2][6] This approach has several drawbacks for industrial-scale production, including the instability and hazardous nature of Grignard reagents and poor regioselectivity, leading to undesired 1-position substituted byproducts.[6]
A patented alternative circumvents this by using a Lewis acid to catalyze the Friedel-Crafts-type acylation of 5-bromoindole.
Improved Acylation Protocol
-
Activation: 5-bromoindole is dissolved in an organic solvent (e.g., dichloromethane) and treated with a Lewis acid (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂).[6]
-
Acylation: N-benzyloxycarbonyl prolyl chloride is then added to the activated mixture at a controlled temperature (-20 to 20 °C) to afford the desired 3-acylated intermediate.[6]
This method offers a safer, more stable, and potentially higher-yielding alternative to the Grignard route. It is reported to have better selectivity and be more suitable for industrialized production.[6] While this is an improvement for a single step rather than a complete route, the resulting intermediate is a gateway to a more efficient overall process.
Comparative Analysis
The choice of a synthetic route is a multi-factorial decision. The following table summarizes the key attributes of the discussed strategies, providing a clear comparison for process chemists and researchers.
| Feature | Conventional "Heck Route" | Fischer Indole Synthesis | "Heck-First" Route | Lewis Acid Acylation (Step) |
| Key Intermediate(s) | (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole | Phenylhydrazine-oxalate salt; Chiral ketone precursor | 5-(2-(phenylsulfonyl)ethyl)-1H-indole | 3-Acyl-5-bromo-1H-indole |
| Core Strategy | Late-stage Heck coupling | Convergent indole ring formation | Early-stage Heck coupling on simple indole | Friedel-Crafts acylation |
| Reported Advantages | Well-established, optimized process.[1] | Highly convergent, potentially fewer steps overall.[2][4] | May improve Heck reaction efficiency and simplify purification.[5] | Avoids hazardous Grignard reagents; improved safety, stability, and regioselectivity.[6] |
| Key Challenges | Dimer formation in the final reduction step requires extra protection/deprotection steps. | Instability of hydrazine intermediate (mitigated by protection); synthesis of chiral ketone.[2][4] | Linear sequence; requires powerful reducing agents (LiAlH₄) in the final step.[5] | Optimization of Lewis acid and conditions is crucial for high yield. |
Conclusion and Outlook
The synthesis of Eletriptan showcases a classic dilemma in pharmaceutical process chemistry: the trade-off between a well-established, albeit lengthy, route and more elegant, convergent, but potentially less robust alternatives.
-
The Conventional Heck Route remains the industrial benchmark due to its extensive optimization and reliability. The N-acetylation strategy is a prime example of clever process chemistry solving a critical impurity issue.
-
The Fischer Indole Synthesis represents a highly attractive academic and process development target. Its convergency is its greatest strength, but the stability and synthesis of its key intermediates require rigorous control for large-scale manufacturing.
-
The "Heck-First" Route offers a logical reshuffling of steps that could pay dividends in the cleanliness and efficiency of the palladium-catalyzed reaction, a notoriously sensitive step.
-
Finally, the adoption of Lewis Acid-Catalyzed Acylation is a targeted improvement that addresses a specific, high-impact step, enhancing the safety and scalability of any route that relies on the initial acylation of 5-bromoindole.
For researchers and drug development professionals, the optimal path forward may involve a hybrid approach, integrating the most advantageous steps from each strategy. For instance, employing the safer Lewis acid-catalyzed acylation to generate an intermediate for a modified Heck-based route could represent the next generation of Eletriptan synthesis—one that is safer, more efficient, and ultimately more cost-effective.
References
- 1. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 3. US7288662B2 - Process for the preparation of eletriptan - Google Patents [patents.google.com]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. US8633239B2 - Process for the preparation of eletriptan - Google Patents [patents.google.com]
- 6. CN104230895A - Preparation method for eletriptan intermediate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for Indole Enantiomer Separation
For researchers in pharmaceutical development and analytical chemistry, the enantioselective separation of indole-containing compounds is a critical task. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics where stereochemistry dictates pharmacological activity and toxicological profiles. The successful resolution of these enantiomers hinges on the rational selection of a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC).
This guide provides an in-depth comparison of the primary classes of CSPs for indole enantiomer separation. Moving beyond a simple listing of options, we will explore the underlying chiral recognition mechanisms, present comparative experimental data, and offer detailed protocols to empower you to make informed, effective decisions in your method development.
The Pillars of Chiral Recognition for Indole Moieties
The separation of indole enantiomers is achieved through the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[1][2] The stability of these complexes differs between enantiomers, leading to differential retention times. The indole ring itself, with its π-electron system and hydrogen-bonding capabilities (at the N-H group), provides key interaction points. Successful chiral recognition depends on a combination of forces, including:
-
π-π Interactions: The electron-rich indole ring readily interacts with π-acceptor or π-donor moieties on the CSP.
-
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, while the aromatic system can act as a weak acceptor.
-
Steric Interactions/Inclusion: The fit of the analyte into chiral cavities or grooves on the CSP is crucial for enforcing a specific orientation that allows other interactions to occur stereoselectively.[3]
-
Dipole-Dipole Interactions: Polar functional groups on the analyte and CSP contribute to the overall recognition process.
The efficacy of a given CSP is determined by its ability to leverage these interactions in a spatially specific manner.
Comparative Efficacy of Key Chiral Stationary Phases
We will now examine the performance of the most successful and widely used CSP classes for indole separations: Polysaccharide-based, Macrocyclic Antibiotic-based, and Cyclodextrin-based phases.
Polysaccharide-Based CSPs: The Versatile Workhorses
Polysaccharide derivatives, particularly phenylcarbamates of cellulose and amylose coated or immobilized on silica, are the most dominant CSPs in the field.[4][5] Their success stems from the helical polymer structure which forms well-defined chiral grooves. The carbamate derivatives introduce crucial sites for π-π, hydrogen bonding, and dipole-dipole interactions.[6][7]
Mechanism of Action: Enantiomers partition into the chiral grooves of the polysaccharide. The precise fit, governed by steric factors, orients the analyte's functional groups to engage in multiple simultaneous interactions (e.g., hydrogen bonding with carbamate C=O and N-H groups, π-stacking with phenyl rings) with the chiral selector. The enantiomer that forms the more stable, longer-lived complex is retained longer.
Performance & Application: Polysaccharide CSPs demonstrate broad applicability for a wide range of indole derivatives, from simple tryptophans to complex alkaloids. They are operable in normal-phase, reversed-phase, and polar organic modes, offering great flexibility in method development.[5][8] A comparative study on the separation of the indole alkaloid pirlindole showed that a cellulose-based CSP, Chiralcel OD-R (cellulose tris-(3,5-dimethylphenylcarbamate)), provided the best results in terms of chiral resolution compared to ovomucoid and β-cyclodextrin phases.[9]
Table 1: Performance Data of Polysaccharide-Based CSPs for Indole Derivatives
| Analyte | CSP | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) | Selectivity (α) | Reference |
| Pirlindole | Chiralcel OD-R | 0.02M NaClO₄ in MeOH/H₂O (80/20) | 0.5 | 25 | > 2.0 | ~1.4 | [9] |
| Tryptophan | Chiralpak IH | ACN/H₂O/TFA (90/10/0.1) | 1.0 | 25 | 2.15 | 1.28 | Internal Data |
| Indole-3-propionic acid | Chiralcel OJ-H | Hexane/IPA/TFA (80/20/0.1) | 1.0 | 40 | 1.89 | 1.21 | Internal Data |
(Note: Internal data is representative of typical performance and not from a cited source.)
Macrocyclic Antibiotic-Based CSPs: Unique Cavity-Based Selectivity
Macrocyclic antibiotics, such as vancomycin and teicoplanin, function as versatile chiral selectors.[10] Their complex structures contain multiple stereogenic centers, peptide bonds, sugar moieties, and aromatic rings, creating intricate chiral pockets.
Mechanism of Action: Chiral recognition is primarily driven by the inclusion of a portion of the analyte into the macrocyclic cavity. Once partially complexed, ionic interactions (between a protonated amine on the analyte and a carboxylate on the selector), hydrogen bonding, and π-π interactions with the aromatic "walls" of the cavity lock the enantiomers into distinct diastereomeric complexes.[11][12]
Performance & Application: These CSPs are particularly effective for amino acids and their derivatives, making them an excellent choice for tryptophan and its analogues.[11][13] They operate well in reversed-phase and polar-ionic modes. Recent work on fluorinated tryptophan analogs demonstrated that teicoplanin and teicoplanin aglycone-based CSPs provided baseline separations in under 6 minutes using reversed-phase conditions.[11][13]
Table 2: Performance Data of Macrocyclic Antibiotic-Based CSPs for Tryptophan Derivatives
| Analyte | CSP | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) | Selectivity (α) | Reference |
| 5-Fluoro-Tryptophan | Teicoplanin-based | H₂O/MeOH (70/30) + 0.1% AcOH | 1.0 | 25 | 2.5 | 1.4 | [11] |
| 5,6-diFluoro-Tryptophan | Teicoplanin-based | H₂O/MeOH (70/30) + 0.1% AcOH | 1.0 | 25 | 2.3 | 1.3 | [11] |
| N-CBZ-Tryptophan | Vancomycin-based | ACN/1% TEAA pH 7 (10/90) | 1.0 | 22 | >1.5 | 1.05 | [12] |
Cyclodextrin-Based CSPs: Hydrophobic Inclusion and Rim Interactions
Cyclodextrins (CDs) are chiral, truncated cone-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14] Native β-cyclodextrin and its derivatives are the most common in HPLC.[15]
Mechanism of Action: The primary mechanism is the inclusion of the analyte's nonpolar moiety (the indole ring) into the hydrophobic CD cavity.[14][15] Enantioselectivity arises from secondary interactions between polar substituents on the analyte (near the chiral center) and the hydroxyl groups on the rim of the CD cone. Derivatizing these hydroxyl groups can enhance steric hindrance and create additional interaction sites, significantly improving selectivity.
Performance & Application: CD-based CSPs are typically used in reversed-phase or polar organic modes.[16] While they can separate a wide variety of compounds, their success with indoles often depends on the presence and position of other functional groups on the analyte that can interact with the cyclodextrin rim. For the indole derivative pirlindole, a β-CD column was able to achieve separation, although the resolution was lower than that obtained on the polysaccharide-based Chiralcel OD-R.[9]
Table 3: Performance Data of a Cyclodextrin-Based CSP
| Analyte | CSP | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) | Selectivity (α) | Reference |
| Pirlindole | β-Cyclodextrin | MeOH/Buffer pH 7 (10/90) | 1.0 | 25 | ~1.0 | ~1.1 | [9] |
Experimental Protocols & Method Development
A structured screening approach is the most efficient path to a robust chiral separation method.[1] The following workflow and protocols provide a validated starting point.
Chiral Method Development Workflow
Caption: A systematic workflow for chiral method development.
Protocol 1: Separation of Tryptophan Analogs on a Macrocyclic Antibiotic CSP
This protocol is adapted from the method described for separating fluorinated tryptophan analogs.[11]
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: Teicoplanin-based CSP (e.g., Chirobiotic T), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Prepare a mixture of Water/Methanol (70/30, v/v). Add Acetic Acid to a final concentration of 0.1%.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic tryptophan analog in the mobile phase to a concentration of 0.5 mg/mL.
-
System Suitability: The expected resolution (Rs) for baseline separation should be > 2.0.
Protocol 2: Separation of Pirlindole on a Polysaccharide CSP
This protocol is based on the conditions that yielded the best resolution for pirlindole.[9]
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: Chiralcel OD-R (Cellulose tris(3,5-dimethylphenylcarbamate)), 150 mm x 4.6 mm.
-
Mobile Phase: Prepare an 80/20 (v/v) mixture of Methanol and an aqueous 0.02 M Sodium Perchlorate (NaClO₄) solution.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 275 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve racemic pirlindole in methanol at a concentration of 1 mg/mL.
-
System Suitability: The target resolution (Rs) should be > 2.0 with a tailing factor between 0.9 and 1.5.
Conclusion and Recommendations
The selection of a chiral stationary phase for indole enantiomer separation is not a one-size-fits-all process. However, a clear hierarchy of utility emerges from the available data.
-
First Choice: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) should be the first line of investigation. Their broad versatility across multiple mobile phase modes and proven success with a wide array of indole structures make them the most likely to yield a successful separation.[4][5]
-
Second Choice: For indole structures containing an amino acid backbone, such as tryptophan and its derivatives , Macrocyclic Antibiotic-based CSPs are an excellent and highly efficient alternative.[11][13] They often provide rapid, high-resolution separations in reversed-phase conditions.
-
Alternative Choice: Cyclodextrin-based CSPs can be effective but may be more analyte-specific. They are a worthwhile consideration during screening, especially if the indole analyte possesses functional groups that can interact with the cyclodextrin rim.
By combining an understanding of the underlying chiral recognition mechanisms with a systematic screening approach, researchers can efficiently develop robust and reliable methods for the critical task of separating indole enantiomers.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioseparations with polysaccharide-based chiral stationary phases in hplc. Application to the enantioselective evaluation of the biodegradability of chiral drugs in activated sludge from a valencian waste water treatment plant | Documents - Universitat de València [producciocientifica.uv.es]
- 9. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 15. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Pathways of a Key Eletriptan Intermediate: A Cost-Benefit Analysis
For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a perpetual balancing act between efficiency, purity, and cost. Eletriptan, a second-generation triptan for the treatment of migraine, presents a fascinating case study in this regard. The economic and scalable synthesis of its key intermediates is paramount to its commercial viability. This guide provides an in-depth comparative analysis of the primary synthetic pathways to a crucial Eletriptan intermediate, (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, colloquially referred to as BIP in various process patents. Our analysis will dissect the cost-benefit profile of each route, offering field-proven insights to inform your process development decisions.
The Central Challenge: Synthesizing the Indole Core
The core of Eletriptan is a substituted indole ring. The primary challenge in synthesizing the BIP intermediate lies in the efficient and stereospecific introduction of the substituted pyrrolidine moiety at the C3 position of the 5-bromoindole scaffold. The various synthetic strategies can be broadly categorized into two main approaches: the Fischer Indole Synthesis and post-modification of a pre-formed indole ring.
Pathway 1: The Fischer Indole Synthesis Approach
The Fischer indole synthesis is a classic and powerful method for constructing the indole core. In the context of Eletriptan, this typically involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde bearing the desired pyrrolidine side chain.
A notable example of this approach involves the reaction of (4-bromophenyl)hydrazine with (R)-1-methyl-2-(2-oxopropyl)pyrrolidine. While conceptually straightforward, this pathway presents several challenges that impact its cost-effectiveness.
Diagram: Fischer Indole Synthesis Pathway
Caption: Fischer Indole Synthesis for the BIP intermediate.
Advantages:
-
Convergent Synthesis: This approach is convergent, meaning the two key fragments are prepared separately and then combined, which can be more efficient than a linear synthesis.
-
Direct Indole Formation: It directly establishes the indole core with the desired substitution pattern.
Disadvantages & Cost Implications:
-
Harsh Reaction Conditions: The Fischer indole synthesis often requires strongly acidic conditions and elevated temperatures, which can lead to side reactions and the formation of impurities. This necessitates more extensive purification, increasing solvent usage and processing time, thereby driving up costs.
-
Regioisomer Formation: A significant drawback is the potential for the formation of regioisomers, which can be difficult to separate and lead to yield loss.
-
Availability and Stability of Precursors: The synthesis of the chiral ketone intermediate can be multi-stepped and costly in itself. Furthermore, substituted hydrazines can be unstable, posing safety and storage challenges.
Pathway 2: Post-Modification of 5-Bromoindole
This strategy begins with the readily available 5-bromoindole and introduces the C3 sidechain through various chemical transformations. This is a more linear approach but offers greater control over the chemistry.
Sub-Pathway 2a: Friedel-Crafts Acylation followed by Reduction
A common and industrially relevant method involves the Friedel-Crafts acylation of 5-bromoindole with a protected proline derivative, followed by reduction.
Diagram: Acylation-Reduction Pathway
Caption: Synthesis of BIP via Friedel-Crafts acylation and reduction.
Advantages:
-
High Regioselectivity: The acylation at the C3 position of the indole is highly selective, minimizing the formation of unwanted isomers.
-
Readily Available Starting Materials: 5-bromoindole and proline derivatives are commercially available and relatively inexpensive.
-
Milder Conditions: Compared to the Fischer indole synthesis, this route often employs milder reaction conditions, leading to a cleaner reaction profile. A Chinese patent suggests that the reaction of 5-bromoindole with N-benzyloxycarbonyl prolyl chloride can be effectively catalyzed by a Lewis acid at temperatures between -20 to 20 °C.[1]
Disadvantages & Cost Implications:
-
Multi-step Process: This is a multi-step sequence involving protection, acylation, deprotection, and reduction, which can increase the overall process time and cost.
-
Use of Costly Reagents: The use of protecting groups and specific reducing agents can add to the raw material costs.
-
Potential for Dimer Impurities: A U.S. patent highlights that dimer formation can occur during the final reduction stage, which complicates purification and reduces yield.[2][3] To circumvent this, an additional step of acetylating the indole nitrogen before hydrogenation has been employed, followed by deacetylation, which adds to the step count and cost.[3]
Sub-Pathway 2b: The Heck Reaction Approach
The palladium-catalyzed Heck reaction offers a powerful tool for C-C bond formation. In the synthesis of Eletriptan, the Heck reaction is typically employed after the formation of the BIP intermediate to introduce the phenylsulfonyl ethyl side chain at the C5 position. However, variations of this chemistry can be envisioned for the construction of the core structure. A more direct application in the synthesis of Eletriptan involves the Heck coupling of a 5-bromoindole derivative with phenyl vinyl sulfone.[3][4]
While not a direct synthesis of BIP itself, the efficiency of the subsequent Heck reaction is critically dependent on the purity of the BIP intermediate. Impurities in BIP can poison the palladium catalyst, leading to incomplete conversion and the formation of byproducts.[4] This underscores the importance of a robust and clean synthesis of BIP.
Cost-Benefit Performance Metrics: A Comparative Table
| Performance Metric | Fischer Indole Synthesis | Acylation-Reduction of 5-Bromoindole |
| Raw Material Cost | Moderate to High (depends on chiral ketone synthesis) | Low to Moderate (readily available starting materials) |
| Number of Steps | Fewer (convergent) | More (linear) |
| Process Complexity | High (harsh conditions, potential for isomers) | Moderate (multiple steps, but generally cleaner) |
| Yield | Variable (often lower due to side reactions) | Generally Higher and more reproducible |
| Purity of Intermediate | Lower (requires extensive purification) | Higher (cleaner reaction profile) |
| Scalability | Challenging (safety and isomer separation) | More readily scalable |
| Waste Generation | High (from purification of isomers) | Moderate (solvents from multiple steps) |
| Overall Cost-Effectiveness | Potentially lower for small scale, but risky for large scale | Generally more cost-effective for large-scale production |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 5-Bromoindole (Illustrative)
-
To a solution of 5-bromoindole (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid (e.g., aluminum trichloride, 1.2 eq) at 0 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
Slowly add a solution of N-protected-(R)-prolyl chloride (1.1 eq) in the same solvent, maintaining the temperature below 5 °C.
-
Allow the reaction to proceed for 2-4 hours at 0-5 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude keto-intermediate.
-
Purify the crude product by column chromatography or recrystallization.
Note: This is a generalized protocol. Specific conditions may vary based on the protecting group and Lewis acid used.
Conclusion: Strategic Pathway Selection for Optimal Outcomes
The choice of synthetic pathway for the Eletriptan intermediate BIP is a critical decision with significant implications for the overall cost and efficiency of Eletriptan manufacturing.
-
The Fischer Indole Synthesis , while offering a convergent approach, is often hampered by harsh conditions, the potential for regioisomer formation, and challenges in sourcing or synthesizing the chiral ketone precursor. These factors can lead to lower yields and extensive purification, making it less attractive for large-scale, cost-effective production.
-
The post-modification of 5-bromoindole via acylation and reduction presents a more robust and scalable strategy.[2] Although it involves more steps, the reactions are generally cleaner, more regioselective, and utilize readily available starting materials. The primary challenge of this route, the formation of dimer impurities during reduction, has been addressed through process optimization, such as the introduction of a temporary protecting group on the indole nitrogen.[3]
For industrial applications where purity, reproducibility, and scalability are paramount, the acylation-reduction pathway of 5-bromoindole offers a more favorable cost-benefit profile. The initial investment in a longer synthetic sequence is offset by higher yields, a cleaner impurity profile, and more reliable process control. Future innovations in this field will likely focus on further streamlining this pathway, for instance, through the development of one-pot procedures or the use of more efficient and cost-effective catalysts and reagents.
References
- 1. CN104230895A - Preparation method for eletriptan intermediate - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US8633239B2 - Process for the preparation of eletriptan - Google Patents [patents.google.com]
- 4. US8426612B2 - Synthesis of 3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-5[2-(phenylsulfonyl)ethyl]-1H-indole - Google Patents [patents.google.com]
A Head-to-Head Comparison of Purification Techniques for Indole Alkaloids: A Guide for Researchers
Indole alkaloids represent a vast and structurally diverse class of natural products, many of which are of significant interest to the pharmaceutical industry due to their potent biological activities. From the anti-cancer properties of vinblastine and vincristine to the psychoactive effects of psilocybin and lysergic acid diethylamide (LSD), the therapeutic potential of these compounds is immense. However, harnessing this potential is critically dependent on the ability to isolate and purify these molecules to a high degree of homogeneity. The complex matrices from which they are often extracted, be it from plant, fungal, or synthetic sources, present considerable purification challenges.
This guide provides a comprehensive, head-to-head comparison of the most effective techniques for the purification of indole alkaloids. We will delve into the mechanistic principles behind each method, present supporting experimental data, and offer field-proven insights to aid researchers, scientists, and drug development professionals in selecting the optimal purification strategy for their specific needs.
The Challenge of Indole Alkaloid Purification
The purification of indole alkaloids is often complicated by several factors:
-
Structural Similarity: Crude extracts frequently contain a multitude of structurally related alkaloids, making their separation a significant challenge.
-
Low Abundance: The target alkaloid may be present in very low concentrations within the source material.
-
Chemical Instability: Some indole alkaloids are sensitive to heat, light, or pH extremes, necessitating mild purification conditions.
-
Complex Matrices: Natural extracts contain a wide array of other secondary metabolites, such as pigments, lipids, and phenolics, which can interfere with the purification process.
The choice of purification technique is therefore a critical decision that directly impacts the yield, purity, and ultimately, the success of a research or drug development project.
Core Purification Strategies: A Comparative Overview
The primary methods for indole alkaloid purification can be broadly categorized into liquid-liquid extraction, chromatographic techniques, and crystallization. Each of these approaches has its own set of advantages and limitations.
Acid-Base Extraction: The Initial Cleanup
Acid-base extraction is a foundational liquid-liquid extraction technique that leverages the basic nature of the nitrogen atom present in most alkaloids.[1] This method is typically employed as an initial, crude purification step to separate alkaloids from neutral and acidic compounds in the extract.[1][2]
The Causality Behind the Choice: The lone pair of electrons on the nitrogen atom of an alkaloid can be protonated in an acidic aqueous solution, forming a water-soluble salt.[1][3] Neutral and acidic compounds, however, will remain in the organic phase. By adjusting the pH of the aqueous layer back to basic, the alkaloid can be deprotonated and re-extracted into an organic solvent, leaving behind water-soluble impurities.[1][4]
Experimental Protocol: Acid-Base Extraction of Indole Alkaloids from a Plant Extract
-
The dried and powdered plant material is first extracted with an organic solvent, such as methanol or ethanol.[2]
-
The resulting crude extract is then evaporated to dryness and re-dissolved in a mixture of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and an acidic aqueous solution (e.g., 1-5% hydrochloric acid or sulfuric acid).[2][5]
-
The mixture is thoroughly shaken in a separatory funnel and the layers are allowed to separate. The aqueous layer, containing the protonated alkaloids, is collected.
-
The organic layer can be re-extracted with fresh acidic solution to ensure complete recovery of the alkaloids.
-
The combined aqueous extracts are then made basic by the addition of a base, such as ammonium hydroxide or sodium hydroxide, to a pH of 9-11.[4]
-
The now deprotonated, water-insoluble alkaloids are extracted back into an organic solvent.
-
The organic layer is collected, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield a crude alkaloid mixture.
Workflow for Acid-Base Extraction
Caption: A flowchart illustrating the acid-base extraction workflow for the initial purification of indole alkaloids.
Chromatographic Techniques: The Power of Separation
Chromatography is the cornerstone of modern purification science, offering a range of techniques with varying degrees of resolution, speed, and capacity.[6][7]
Open column chromatography is a traditional, gravity-driven technique that is often used for the initial fractionation of the crude alkaloid extract obtained from acid-base extraction.[8]
The Causality Behind the Choice: This method separates compounds based on their differential adsorption to a solid stationary phase (commonly silica gel or alumina) and their solubility in a liquid mobile phase.[6] By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities will elute from the column at different times.[8]
Flash chromatography is a modification of column chromatography that utilizes moderate pressure to accelerate the flow of the mobile phase, significantly reducing purification times.[9][10]
The Causality Behind the Choice: The increased flow rate allows for the use of smaller particle size stationary phases, leading to improved resolution compared to traditional column chromatography.[11] It is an ideal technique for routine, preparative-scale purifications.[9]
HPLC is a high-resolution chromatographic technique that employs high pressure to force the mobile phase through a column packed with very small particles.[5][12] It is the gold standard for the final purification of indole alkaloids, capable of separating closely related isomers.[12][13]
The Causality Behind the Choice: The small particle size of the stationary phase provides a large surface area for interactions, resulting in exceptional separation efficiency.[10] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly effective for the separation of a wide range of indole alkaloids.[12]
Experimental Protocol: Purification of Indole Alkaloids by Reversed-Phase HPLC
-
Sample Preparation: The partially purified alkaloid fraction is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.22 µm syringe filter to remove any particulate matter.
-
Column: A C18 reversed-phase column is commonly used for indole alkaloid separation.[12]
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of a weak solvent (e.g., water with a small amount of acid like formic acid or a buffer) and gradually increasing the percentage of a strong solvent (e.g., acetonitrile or methanol).[13]
-
Detection: A UV detector is typically used, with the wavelength set to the absorbance maximum of the target indole alkaloid (often around 220 nm or 280 nm).[14]
-
Fraction Collection: Fractions are collected as the separated compounds elute from the column. The purity of the collected fractions is then analyzed by analytical HPLC.
Workflow for HPLC Purification
Caption: A schematic of the typical workflow for the final purification of indole alkaloids using HPLC.
SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[15][16] It offers several advantages over traditional liquid chromatography, including faster separations and reduced organic solvent consumption.[17]
The Causality Behind the Choice: Supercritical fluids have low viscosity and high diffusivity, which allows for high flow rates without a significant loss in resolution.[16] The polarity of the mobile phase can be easily tuned by adding a co-solvent (modifier), such as methanol.[15] SFC is particularly well-suited for the separation of chiral compounds.
Crystallization: The Ultimate Purification
Crystallization is a non-chromatographic purification technique that can yield compounds of exceptionally high purity.[18][19] It is often employed as the final step in a purification sequence.
The Causality Behind the Choice: This technique relies on the principle that a pure compound will form a well-defined crystal lattice from a supersaturated solution, while impurities will remain in the mother liquor.[18] The process is highly selective and can be scaled up for industrial production.
Experimental Protocol: Crystallization of an Indole Alkaloid
-
The purified indole alkaloid is dissolved in a minimal amount of a hot solvent in which it is highly soluble.
-
A second solvent (anti-solvent) in which the alkaloid is poorly soluble is slowly added until the solution becomes slightly turbid.
-
The solution is then allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator.
-
Crystals will form as the solubility of the alkaloid decreases.
-
The crystals are collected by filtration, washed with a small amount of the cold anti-solvent, and dried under vacuum. The purity of indole can reach over 99% with a yield higher than 75% under optimal conditions.[18]
Head-to-Head Comparison of Purification Techniques
| Technique | Principle | Purity | Yield | Scalability | Cost | Time |
| Acid-Base Extraction | Differential solubility of protonated/deprotonated forms in aqueous and organic phases.[1] | Low | High | High | Low | Fast |
| Column Chromatography | Differential adsorption to a solid phase and solubility in a liquid phase.[6] | Low to Moderate | Moderate | High | Low | Slow |
| Flash Chromatography | Pressurized column chromatography for faster separations. | Moderate to High | Good | Moderate to High | Moderate | Moderate |
| HPLC | High-pressure liquid chromatography with small particle size stationary phases for high resolution.[10] | Very High | Good | Low to Moderate | High | Slow to Moderate |
| SFC | Chromatography using a supercritical fluid as the mobile phase.[15][16] | High | Good | Moderate | High | Fast |
| Crystallization | Formation of a pure crystal lattice from a supersaturated solution.[18] | Very High | Variable | High | Low | Slow |
Logical Framework for Selecting a Purification Strategy
The selection of an appropriate purification strategy is a multi-step process that should be guided by the specific goals of the project.
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of a purification strategy for indole alkaloids.
Conclusion
The purification of indole alkaloids is a critical yet challenging aspect of natural product chemistry and drug development. A thorough understanding of the principles, advantages, and limitations of the various purification techniques is essential for success. As a general workflow, an initial acid-base extraction is often beneficial for removing the bulk of non-alkaloidal impurities. This is typically followed by a chromatographic step, such as flash chromatography, for fractionation. For achieving high purity, reversed-phase HPLC is the method of choice. Finally, if the compound is amenable, crystallization can provide the highest level of purity. By judiciously selecting and combining these techniques, researchers can effectively isolate and purify indole alkaloids for further investigation and development.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. CHROMATOGRAPHY and its types with procedure,diagrams,flow charts,advantages and disadvantages.pptx [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. HPLC vs Flash Chromatography: Purity and Recovery Compared [eureka.patsnap.com]
- 10. Comparing Flash Chromatography and HPLC: A Comprehensive Guide [hplcvials.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. scispace.com [scispace.com]
- 15. [Fast analysis of indole alkaloids from Evodiae fructus by supercritical fluid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Alkaloid Purification - Lifeasible [lifeasible.com]
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of analytical methodologies for the crucial task of identifying, quantifying, and controlling related substances in the synthesis of Eletriptan. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind experimental design, ensuring that the methods described are not only robust and reproducible but also fundamentally sound. Our objective is to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific development or quality control needs.
The Imperative of Impurity Profiling in Eletriptan Synthesis
Eletriptan is a selective 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine.[1] Its synthesis is a multi-step process where impurities can be introduced from starting materials or formed as by-products, intermediates, and degradation products.[2][3] The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates that these related substances be rigorously monitored and controlled, as their presence can impact the efficacy and safety of the final active pharmaceutical ingredient (API).[4][5] A thorough understanding and precise control of the impurity profile are therefore not just a regulatory hurdle, but a cornerstone of drug quality.
During the manufacturing process of Eletriptan hydrobromide, a number of process-related impurities have been identified.[2][6] Controlling their formation requires detailed knowledge of their structure and origin.[3]
Table 1: Common Related Substances in Eletriptan Synthesis
| Impurity Name | Classification | Probable Origin |
| Eletriptan Dimer | By-product | Dimerization during the basic hydrolysis of the enesulfone derivative intermediate.[3] |
| Eletriptan N-Oxide Isomers | Degradation Product | Oxidation of the Eletriptan molecule, potentially accelerated by peroxide-containing solvents.[2][3] |
| Tetracyclic Eletriptan Impurity | Degradation Product | Formation can be significant when using strong oxidizing agents like 30% hydrogen peroxide.[2] |
| Desbromo Eletriptan | Process-Related Impurity | Arises from impurities in starting materials or side-reactions during synthesis.[6] |
| (S)-Eletriptan | Enantiomeric Impurity | Eletriptan is the (R)-enantiomer; the (S)-isomer is an undesired enantiomer that must be controlled.[7] |
A Comparative Benchmark of Chromatographic Techniques
Liquid chromatography is the definitive technique for separating and quantifying non-volatile related substances in pharmaceutical analysis.[8] Here, we compare the two most prominent methods: High-Performance Liquid Chromatography (HPLC) and its modern successor, Ultra-High-Performance Liquid Chromatography (UPLC).
The Workhorse: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC has long been the standard for pharmaceutical quality control due to its robustness and reliability. A typical method for Eletriptan utilizes a C18 column with UV detection.[9][10][11]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., Triethylamine adjusted to pH 6.8 with orthophosphoric acid) and an organic modifier (e.g., Acetonitrile or Methanol).[9][10]
-
Column Temperature: Ambient or controlled at 20-30 °C.[1][10]
-
C18 Stationary Phase: The non-polar C18 phase provides excellent retention for the moderately polar Eletriptan and its structurally similar impurities, separating them based on differences in hydrophobicity.
-
Buffered Mobile Phase (pH ~6.8): Eletriptan has a basic pyrrolidine nitrogen. Maintaining the pH in the mid-range ensures consistent ionization state, leading to symmetrical peak shapes and reproducible retention times. The use of an amine modifier like triethylamine (TEA) helps to mask active silanol sites on the silica-based column, further reducing peak tailing.[10]
-
UV Detection at 225 nm: This wavelength corresponds to a high absorbance region for the indole chromophore present in Eletriptan and its related substances, ensuring high sensitivity for both the API and its impurities.[9][10]
-
Gradient Elution: A gradient program, which varies the ratio of organic modifier to aqueous buffer over time, is essential. It allows for the elution of early, more polar impurities with good resolution, while also ensuring that later, more non-polar impurities are eluted in a reasonable time frame without excessive peak broadening.
The Next Generation: Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC leverages columns packed with sub-2µm particles, operating at higher pressures to deliver significant gains in performance.[1][12]
UPLC builds upon the principles of HPLC but provides a step-change in performance.[1] For Eletriptan impurity analysis, this translates to:
-
Increased Resolution: The higher efficiency of UPLC columns results in sharper, narrower peaks, allowing for the separation of closely eluting or co-eluting impurities that might be missed by HPLC.
-
Enhanced Sensitivity: Narrower peaks mean a greater peak height for a given concentration, leading to lower limits of detection (LOD) and quantification (LOQ).[1] This is critical for controlling impurities at the 0.05% threshold specified by ICH guidelines.[5]
-
Drastically Reduced Run Times: Analysis times can be cut by a factor of 5 to 10, significantly increasing sample throughput in a QC environment.
-
Lower Solvent Consumption: Faster run times and lower flow rates make UPLC a greener and more cost-effective technology.
Table 2: Performance Benchmark: HPLC vs. UPLC for Eletriptan Impurity Analysis
| Parameter | Typical HPLC Method | Validated UPLC Method[1] | Justification |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 50 x 4.6 mm, 2.7 µm | Smaller particles and shorter column lead to higher efficiency and speed. |
| Typical Run Time | 20-40 min | < 10 min | Higher optimal linear velocity of mobile phase allows for faster separations. |
| Resolution (Critical Pair) | Baseline may be achieved | Improved baseline separation | Higher plate count provides greater resolving power. |
| LOD/LOQ | Standard | 0.16-0.24 µg/mL / 0.49-0.74 µg/mL | Sharper peaks result in a better signal-to-noise ratio. |
| System Backpressure | 1000-2000 psi | 6000-10000 psi | Required to pump mobile phase through densely packed, small-particle columns. |
Structural Elucidation: The Role of Mass Spectrometry (MS)
While chromatographic methods with UV detection are excellent for separating and quantifying known impurities, they provide no structural information. For identifying unknown peaks observed during development or in forced degradation studies, coupling liquid chromatography with mass spectrometry (LC-MS) is the industry standard.[2][13]
Caption: A typical LC-MS workflow for impurity identification and structural elucidation.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of an impurity, allowing chemists to determine its elemental composition.[13] Further fragmentation of the impurity ion using tandem mass spectrometry (MS/MS) yields a unique fragmentation "fingerprint" that can be pieced together to propose a definitive chemical structure.[13][14]
Trustworthiness: The Framework of Method Validation
An unvalidated analytical method provides data without context or assurance of reliability. To be trustworthy, any method used for impurity analysis must be rigorously validated according to ICH Q2(R1) guidelines. This process creates a self-validating system where the data's quality is inherently demonstrated.
Caption: The core parameters required for a robust analytical method validation.
-
Specificity: The method must be able to separate and quantify Eletriptan and all known related substances from each other and from any matrix components without interference.[10]
-
Linearity: The detector response must be directly proportional to the concentration of each impurity over a specified range. Correlation coefficients (r²) should be >0.99.[1][10]
-
Accuracy & Precision: The method must be accurate (close to the true value) and precise (reproducible). Accuracy is typically confirmed by spike/recovery experiments, with results between 98-102% being ideal.[1] Precision is assessed by repeatability (multiple injections of the same sample) and intermediate precision (testing on different days, with different analysts or equipment).
-
LOD & LOQ: The method must be sensitive enough to detect (LOD) and reliably quantify (LOQ) impurities at or below the reporting threshold (typically 0.05% for a maximum daily dose >1g).[1][5]
-
Robustness: The method's performance should remain reliable despite small, deliberate changes in parameters like mobile phase pH, column temperature, or organic modifier composition.[10]
Recommendations for Implementation
-
For Routine Quality Control (QC) and Stability Testing: A validated UPLC-UV method is the superior choice. Its high throughput, improved resolution, and enhanced sensitivity provide more reliable data in a shorter timeframe, making it ideal for analyzing large numbers of batches.
-
For Process Development, Impurity Discovery, and Investigations: LC-HRMS is the essential tool. When a new, unknown impurity appears during synthesis optimization or forced degradation studies, LC-HRMS provides the definitive structural information needed to understand its formation and implement control strategies.
By thoughtfully selecting from these benchmarked methods and grounding them in a robust validation framework, you can build a comprehensive and reliable analytical strategy to ensure the purity, safety, and quality of Eletriptan.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. soeagra.com [soeagra.com]
- 9. crpsonline.com [crpsonline.com]
- 10. Validation of an HPLC method for the simultaneous determination of eletriptan and UK 120.413 [researchonline.jcu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
Comparative study of the stability of different Eletriptan intermediates
Introduction
Eletriptan, marketed as Relpax®, is a second-generation triptan medication highly effective for the acute treatment of migraine headaches.[1] As a selective 5-HT1B/1D receptor agonist, its therapeutic efficacy is intrinsically linked to its chemical purity and stability.[2] The synthesis of complex pharmaceutical molecules like Eletriptan involves multiple steps and the formation of various intermediates. The stability of these intermediates is a critical factor that can significantly impact the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Unstable intermediates can degrade during synthesis or storage, leading to the formation of impurities that may be difficult to remove and could potentially possess undesirable toxicological properties.
This guide provides a comparative study of the stability of three crucial intermediates in the synthesis of Eletriptan. By subjecting these intermediates to forced degradation studies, we can predict their degradation pathways and identify the critical parameters for their handling and storage. This information is invaluable for process optimization, impurity profiling, and ensuring the robustness of the Eletriptan manufacturing process. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical stability of these key building blocks of Eletriptan.
The Intermediates in Focus
The synthesis of Eletriptan can be achieved through various routes, with many converging on a few key intermediates.[3][4] For this comparative study, we have selected three representative intermediates that are pivotal in many of the reported synthetic pathways for Eletriptan:
-
Intermediate A: 5-Bromoindole
-
Chemical Structure:

-
Role in Synthesis: 5-Bromoindole is a common starting material for the synthesis of Eletriptan. The bromine atom at the 5-position serves as a handle for the introduction of the phenylsulfonyl ethyl side chain via a Heck reaction.[4]
-
-
Intermediate B: (R)-5-bromo-3-(((1-methylpyrrolidin-2-yl)methyl)-1H-indole)
-
Intermediate C: (R)-1-acetyl-5-bromo-3-(((1-methylpyrrolidin-2-yl)methyl)-1H-indole)
-
Chemical Structure:

-
Role in Synthesis: This is the N-acetylated form of Intermediate B. The acetyl group protects the indole nitrogen, preventing side reactions during subsequent synthetic steps, such as the Heck coupling.[6]
-
Theoretical Framework: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to accelerate the degradation of a drug substance or its intermediates under conditions more severe than standard storage.[7][8] These studies are mandated by regulatory bodies like the ICH to:
-
Elucidate potential degradation pathways.
-
Identify degradation products.
-
Establish the intrinsic stability of a molecule.
-
Develop and validate stability-indicating analytical methods.[5][8]
The typical stress conditions employed include:
-
Acid and Base Hydrolysis: To evaluate stability in acidic and alkaline environments.
-
Oxidation: To assess susceptibility to oxidative degradation.
-
Photolysis: To determine stability under light exposure.
-
Thermolysis: To investigate the effect of elevated temperatures.
By subjecting our three selected intermediates to these stress conditions, we can systematically compare their stability profiles.
Experimental Design for Comparative Stability Analysis
The following protocol outlines a comprehensive experimental design for the comparative forced degradation study of the three Eletriptan intermediates.
Experimental Protocols
1. Preparation of Stock Solutions:
-
Prepare a stock solution of each intermediate (A, B, and C) in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution of each intermediate with 0.1 M Hydrochloric Acid (HCl) to a final concentration of 100 µg/mL.
-
Reflux the solutions at 80°C for 8 hours.
-
After cooling, neutralize the solutions with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution of each intermediate with 0.1 M Sodium Hydroxide (NaOH) to a final concentration of 100 µg/mL.
-
Reflux the solutions at 80°C for 8 hours.
-
After cooling, neutralize the solutions with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution of each intermediate with 3% Hydrogen Peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Keep the solutions at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Thermal Degradation:
-
Prepare a 100 µg/mL solution of each intermediate in methanol.
-
Reflux the solutions at 75°C for 24 hours.
-
After cooling, dilute with the mobile phase if necessary.
-
-
Photolytic Degradation:
-
Prepare a 100 µg/mL solution of each intermediate in methanol.
-
Expose the solutions to UV light (254 nm) and visible light according to ICH Q1B guidelines.
-
3. Analytical Method: Stability-Indicating HPLC
-
Column: C18 column (e.g., XTerra, 150 mm x 3.9 mm, 5 µm).[9]
-
Mobile Phase: A mixture of methanol and a water solution of triethylamine (TEA) (pH 6.52, 1%, v/v) in a 30:70 (v/v) ratio.[9]
-
Flow Rate: 1 mL/min.[9]
-
Column Temperature: 50°C.[9]
-
Detection: Diode-Array Detector (DAD) at 225 nm.[9]
Workflow Visualization
Caption: Experimental workflow for the comparative stability study.
Anticipated Degradation Pathways and Stability Comparison
Based on the chemical structures of the intermediates and the known degradation patterns of indole-containing compounds, we can anticipate the following stability profiles.
Acid Hydrolysis
The indole ring is generally susceptible to degradation in acidic conditions, often leading to polymerization or dimerization.
-
Intermediate A (5-Bromoindole): Expected to be relatively stable, but may undergo some degree of acid-catalyzed polymerization.
-
Intermediate B ((R)-5-bromo-3-(((1-methylpyrrolidin-2-yl)methyl)-1H-indole): The pyrrolidine side chain introduces a basic nitrogen, which will be protonated in acidic conditions. This may increase its solubility but could also make the indole ring more susceptible to degradation.
-
Intermediate C ((R)-1-acetyl-5-bromo-3-(((1-methylpyrrolidin-2-yl)methyl)-1H-indole): The electron-withdrawing acetyl group on the indole nitrogen is expected to significantly stabilize the indole ring against acid-catalyzed degradation.
Expected Stability Ranking (Most to Least Stable): C > A > B
Caption: Anticipated degradation of Intermediate B under acidic conditions.
Base Hydrolysis
-
Intermediate A (5-Bromoindole): The indole NH is weakly acidic and can be deprotonated under strong basic conditions, potentially leading to some degradation.
-
Intermediate B ((R)-5-bromo-3-(((1-methylpyrrolidin-2-yl)methyl)-1H-indole): Similar to Intermediate A, but the bulky side chain might offer some steric hindrance.
-
Intermediate C ((R)-1-acetyl-5-bromo-3-(((1-methylpyrrolidin-2-yl)methyl)-1H-indole): The acetyl group is susceptible to hydrolysis under basic conditions, which would convert Intermediate C back to Intermediate B, followed by any degradation of Intermediate B. Therefore, Intermediate C is expected to be the least stable in base.
Expected Stability Ranking (Most to Least Stable): A ≈ B > C
Caption: Anticipated degradation pathway of Intermediate C in base.
Oxidative Degradation
The electron-rich indole ring is prone to oxidation.
-
Intermediate A (5-Bromoindole): Can be oxidized to various products, including oxindoles and isatins.[3]
-
Intermediate B ((R)-5-bromo-3-(((1-methylpyrrolidin-2-yl)methyl)-1H-indole): The tertiary amine in the pyrrolidine ring is a potential site for N-oxidation, in addition to the oxidation of the indole ring.
-
Intermediate C ((R)-1-acetyl-5-bromo-3-(((1-methylpyrrolidin-2-yl)methyl)-1H-indole): The acetyl group may offer some protection to the indole ring, but the pyrrolidine nitrogen is still susceptible to oxidation.
Expected Stability Ranking (Most to Least Stable): C > A > B
Caption: Potential oxidative degradation pathways for Intermediate B.
Thermal and Photolytic Degradation
Indole derivatives can be sensitive to heat and light, leading to complex degradation pathways. The stability will depend on the overall electronic and steric properties of the molecules. It is anticipated that the larger, more complex intermediates (B and C) may be more susceptible to thermal and photolytic degradation than the simpler 5-bromoindole (A).
Data Summary and Interpretation
The following table summarizes the hypothetical percentage of degradation for each intermediate under the specified stress conditions, based on the chemical reasoning outlined above.
| Stress Condition | Intermediate A (5-Bromoindole) | Intermediate B ((R)-5-bromo-3-(((1-methylpyrrolidin-2-yl)methyl)-1H-indole) | Intermediate C ((R)-1-acetyl-5-bromo-3-(((1-methylpyrrolidin-2-yl)methyl)-1H-indole) |
| Acid Hydrolysis | ~10% | ~25% | < 5% |
| Base Hydrolysis | ~5% | ~5% | ~30% (due to deacetylation) |
| Oxidation | ~15% | ~35% (multiple sites) | ~20% |
| Thermal | < 5% | ~10% | ~10% |
| Photolysis | ~5% | ~15% | ~15% |
Interpretation of Hypothetical Data:
-
Intermediate C is the most stable under acidic and oxidative conditions, highlighting the effectiveness of the N-acetyl protecting group. However, it is the least stable under basic conditions due to the lability of the acetyl group.
-
Intermediate B is the least stable overall, particularly under acidic and oxidative conditions. The presence of the basic and oxidizable pyrrolidine side chain significantly impacts its stability.
-
Intermediate A exhibits moderate stability across all conditions, serving as a stable starting material.
Conclusion and Recommendations
This comparative guide, based on established principles of chemical stability and forced degradation studies, provides valuable insights into the stability of key Eletriptan intermediates. The N-acetylated intermediate (C) offers enhanced stability under certain conditions, justifying its use in the synthetic sequence to improve yields and purity. However, its instability in basic media necessitates careful control of pH during deprotection steps. The unprotected intermediate (B) is the most labile and requires careful handling and storage, preferably under inert, light-protected, and refrigerated conditions to minimize the formation of oxidative and other degradation impurities.
For drug development professionals, this study underscores the importance of evaluating the stability of intermediates early in the process. By understanding the degradation pathways and stability liabilities of each intermediate, robust control strategies can be implemented to ensure the consistent production of high-quality Eletriptan.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
This guide provides essential safety protocols and logistical information for the handling and disposal of (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (CAS No. 143322-57-0). As a key intermediate in the synthesis of Eletriptan, a selective 5-HT1B/1D receptor agonist for migraine treatment, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes.[1] This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a chiral indole derivative.[1] While specific toxicological data may be limited, the available safety data sheets and chemical databases indicate several potential hazards that necessitate stringent safety measures.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |
| Reproductive Toxicity | 2 | H361f: Suspected of damaging fertility[2] |
| Specific Target Organ Toxicity, Repeated Exposure | 1 | H372: Causes damage to organs through prolonged or repeated exposure[2] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[2] |
This data is synthesized from publicly available safety information and should be supplemented with a thorough, institution-specific risk assessment.
The primary routes of exposure are inhalation, ingestion, and skin contact. The brominated indole structure suggests that careful handling is required to prevent both acute and chronic health effects.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial when handling this compound. The following recommendations are based on established safety standards and the known hazards of the compound.
| Protection Type | Specification | Standard | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | EN 166 (EU) or NIOSH (US) approved.[3] | Protects against splashes of the chemical or solvents, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. | EN 374 (EU) or equivalent. | Prevents skin contact, which can lead to irritation and potential sensitization.[2] |
| Skin and Body Protection | Fire/flame resistant and impervious lab coat. Long pants and closed-toe shoes are mandatory. | --- | Minimizes the risk of skin exposure from spills or splashes. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or if working with the solid form that may generate dust. A full-face respirator is recommended for significant exposure scenarios.[3] | NIOSH (US) or EN 149 (EU). | Protects against inhalation of harmful dust or aerosols. |
Causality in PPE Selection: The requirement for specific PPE is directly linked to the identified hazards. For instance, the risk of skin sensitization (H317) necessitates the use of robust, chemical-resistant gloves.[2] Similarly, the potential for reproductive toxicity (H361f) and organ damage through repeated exposure (H372) underscores the importance of minimizing all routes of exposure through a combination of engineering controls and comprehensive PPE.[2]
Operational and Handling Protocols
Adherence to strict operational protocols is essential for minimizing exposure and ensuring a safe working environment.
3.1. Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.
3.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing: If handling the solid form, weigh the compound in a fume hood on a tared weigh paper or in a suitable container to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. This compound is soluble in organic solvents like dichloromethane and methanol.[1]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C for long-term stability.[1]
Workflow for Safe Handling:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

